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  • Product: 3-Nitroso-2-phenylimidazo[1,2-a]pyridine
  • CAS: 3672-37-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. This document is intended for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. This document is intended for researchers, medicinal chemists, and drug development professionals who are interested in the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic motif found in numerous biologically active compounds. We will delve into the structural characteristics, spectroscopic signature, and chemical behavior of this compound, providing both theoretical insights and practical experimental protocols. The role of this molecule as a key synthetic intermediate for accessing other functionalized imidazo[1,2-a]pyridines will also be highlighted, underscoring its importance in the discovery of novel therapeutic agents.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, planar structure and rich electron density make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Soraprazan (anti-ulcer) feature this core structure, demonstrating its therapeutic relevance. Derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antiprotozoal properties.

The introduction of a nitroso group at the C3 position, as in 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, offers a versatile chemical handle for further molecular elaboration. The C3 position of the imidazo[1,2-a]pyridine nucleus is the most nucleophilic and is readily susceptible to electrophilic substitution, making nitrosylation a highly regioselective transformation. The resulting nitroso group can be subsequently transformed into other key functionalities, such as amines, or participate in various chemical reactions, thus serving as a gateway to diverse chemical libraries for drug discovery programs.

Molecular Structure and Physicochemical Properties

3-Nitroso-2-phenylimidazo[1,2-a]pyridine is a green solid with a molecular formula of C₁₃H₉N₃O. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 3672-37-5[1]
Molecular Formula C₁₃H₉N₃O[2]
Molecular Weight 223.23 g/mol [2]
Appearance Green Solid
Melting Point 164-165 °C[3]
Solubility Soluble in acetonitrile, dichloromethane; poorly soluble in non-polar solvents.
Structural Elucidation and Computational Analysis

While a crystal structure for the title compound is not publicly available, extensive crystallographic and computational studies on a closely related derivative, 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, provide significant insights into its molecular geometry.[4]

The core imidazo[1,2-a]pyridine ring system is nearly planar.[4] The phenyl ring at the C2 position and the nitroso group at the C3 position are also largely coplanar with the heterocyclic core, though some dihedral angle is expected. Density Functional Theory (DFT) calculations on the derivative indicate the distribution of electron density and identify chemically active sites.[5][6] The molecular electrostatic potential (MEP) map would be expected to show a negative potential (red/yellow) around the oxygen atom of the nitroso group, indicating its susceptibility to electrophilic attack, and around the pyridine nitrogen, highlighting its hydrogen bond accepting capability. The highest occupied molecular orbital (HOMO) is likely distributed over the electron-rich imidazo[1,2-a]pyridine ring, while the lowest unoccupied molecular orbital (LUMO) may have significant contribution from the nitroso group and the phenyl ring, indicating the sites for nucleophilic and electrophilic attack, respectively.[5][6]

Caption: 2D representation of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

Synthesis and Characterization

The synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is achieved through a highly regioselective electrophilic nitrosylation of the 2-phenylimidazo[1,2-a]pyridine precursor. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus the most reactive site for electrophilic attack.

Synthesis Protocol

The following protocol is adapted from a reported procedure for the nitrosylation of imidazo[1,2-a]pyridines.[3]

Reaction Scheme:

Synthesis 2-phenylimidazo[1,2-a]pyridine 2-phenylimidazo[1,2-a]pyridine 3-Nitroso-2-phenylimidazo[1,2-a]pyridine 3-Nitroso-2-phenylimidazo[1,2-a]pyridine 2-phenylimidazo[1,2-a]pyridine->3-Nitroso-2-phenylimidazo[1,2-a]pyridine tBuONO, MeCN 70 °C, 15 min (98% yield)

Caption: Synthesis of the title compound via nitrosylation.

Step-by-Step Methodology:

  • To a screw-cap reaction tube, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 38.8 mg).

  • Add acetonitrile (1.0 mL) to dissolve the starting material.

  • Add tert-butyl nitrite (tBuONO) (1.2 equivalents, 0.24 mmol, 28 µL).

  • Seal the reaction tube and stir the mixture at 70 °C for 15 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent, excess tBuONO, and the t-butanol byproduct under reduced pressure to yield the pure product as a green solid.[3]

Expertise Insight: This method is highly efficient and clean, often providing the product in near-quantitative yield without the need for column chromatography. The use of tBuONO as a nitrosylating agent is advantageous as it is a liquid and the byproducts are volatile, simplifying purification.

Spectroscopic Characterization

The structural identity of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule. The data presented below was recorded in CDCl₃.[3]

¹H NMR δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H59.77d8.0Pyridine Ring
Phenyl-H8.54-8.51mPhenyl Ring
H8, H77.77-7.65mPyridine Ring
Phenyl-H7.44-7.40mPhenyl Ring
H67.13-7.09mPyridine Ring
¹³C NMR δ (ppm)Assignment
C=N159.8Imidazole Ring
C-Ar153.2Phenyl Ring
C-Ar145.6Pyridine Ring
C-Ar136.1Pyridine Ring
C-Ar131.5Phenyl Ring
C-Ar131.5Pyridine Ring
C-Ar130.7Phenyl Ring
C-Ar128.8Phenyl Ring
C-Ar126.4Pyridine Ring
C-Ar119.5Imidazole Ring
C-Ar117.4Pyridine Ring

Infrared (IR) Spectroscopy: While a specific spectrum for the title compound is not available, the expected characteristic absorption bands would include:

  • ~1500-1400 cm⁻¹: N=O stretching vibration, characteristic of C-nitroso compounds.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~1640-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and heterocyclic rings.

Mass Spectrometry (MS): Under electron ionization (EI) or electrospray ionization (ESI), the mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 223 or 224, respectively. A characteristic fragmentation pathway for N-nitroso compounds is the loss of the nitroso radical (•NO), which would result in a fragment ion at m/z 193.[7] Further fragmentation of the imidazo[1,2-a]pyridine core could also be observed.[8]

Chemical Reactivity

The chemical reactivity of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is dominated by the nitroso group and the inherent properties of the imidazo[1,2-a]pyridine scaffold.

Reactions of the Nitroso Group

The nitroso group is a versatile functional group that can undergo a variety of transformations.

Reduction to Amine: The most common and synthetically useful reaction of the nitroso group in this context is its reduction to the corresponding primary amine, yielding 3-Amino-2-phenylimidazo[1,2-a]pyridine. This transformation opens the door to a vast array of further derivatizations, such as amide bond formation, which is crucial in drug design.

Reduction 3-Nitroso-2-phenylimidazo[1,2-a]pyridine 3-Nitroso-2-phenylimidazo[1,2-a]pyridine 3-Amino-2-phenylimidazo[1,2-a]pyridine 3-Amino-2-phenylimidazo[1,2-a]pyridine 3-Nitroso-2-phenylimidazo[1,2-a]pyridine->3-Amino-2-phenylimidazo[1,2-a]pyridine Zn, NH4Cl Acetic Acid 80 °C, 1 hr

Caption: Reduction of the nitroso group to a primary amine.

Experimental Protocol for Reduction:

  • In a dry sealed tube, combine 3-Nitroso-2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 44.6 mg), zinc dust (6 equivalents, 78.8 mg), and ammonium chloride (10 equivalents, 107 mg).[3]

  • Add acetic acid (2.0 mL).

  • Seal the tube and heat the mixture at 80 °C for 1 hour.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (3 x 5 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-Amino-2-phenylimidazo[1,2-a]pyridine.[3]

Other Potential Reactions: Aryl nitroso compounds are known to participate in other reactions, although less explored for this specific scaffold:

  • Reaction with Nucleophiles: Nitroso compounds can react with strong nucleophiles like thiols (e.g., glutathione) to form adducts.[9]

  • Dimerization: Aromatic nitroso compounds can exist in equilibrium with their azodioxy dimers, a process that can be influenced by light and temperature.[10]

  • Cycloaddition Reactions: The N=O bond can act as a dienophile in Diels-Alder reactions.

Reactivity of the Imidazo[1,2-a]pyridine Ring

The imidazo[1,2-a]pyridine ring is an electron-rich aromatic system. As demonstrated by the synthesis of the title compound, the C3 position is the primary site for electrophilic attack. If the C3 position is blocked, electrophilic substitution can occur on the pyridine ring, typically at the C5 or C7 positions, depending on the directing effects of existing substituents.

Applications in Drug Discovery and Development

While 3-Nitroso-2-phenylimidazo[1,2-a]pyridine itself was found to be inactive in a screen for antiretroviral agents against HIV-1 and HIV-2, its true value lies in its role as a key synthetic intermediate.[11]

Start 2-Phenylimidazo[1,2-a]pyridine Nitroso 3-Nitroso-2-phenylimidazo[1,2-a]pyridine Start->Nitroso  Nitrosylation Amino 3-Amino-2-phenylimidazo[1,2-a]pyridine Nitroso->Amino  Reduction Library Diverse Chemical Library (e.g., Amides, Ureas, Sulfonamides) Amino->Library  Derivatization Screening High-Throughput Screening (Anticancer, Anti-inflammatory, etc.) Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead

Caption: Workflow for utilizing the title compound in drug discovery.

The reduction of the nitroso group to the 3-amino derivative provides a crucial entry point for structure-activity relationship (SAR) studies. The 3-amino group can be readily acylated, sulfonylated, or converted into ureas and thioureas, allowing for the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core. For example, related 3-aminoimidazo[1,2-α]pyridine compounds have shown promising cytotoxic activity against cancer cell lines. The ability to easily generate a library of analogues from a common intermediate like 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is a cornerstone of modern medicinal chemistry.

Conclusion

3-Nitroso-2-phenylimidazo[1,2-a]pyridine is a well-characterized and readily accessible heterocyclic compound. Its synthesis is efficient and highly regioselective, capitalizing on the inherent reactivity of the imidazo[1,2-a]pyridine scaffold. While its own biological profile may be limited, its true potential is realized as a pivotal synthetic intermediate. The facile conversion of the C3-nitroso group into an amino group provides a robust platform for the generation of diverse molecular libraries. For researchers and drug development professionals, understanding the chemical properties and reactivity of this compound is key to unlocking the full therapeutic potential of the privileged imidazo[1,2-a]pyridine scaffold.

References

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  • Sancineto, L., Massarotti, A., Ryabova, V., et al. (2018). Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Medicinal Chemistry Letters, 10(1), 34-39. [Link]

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Sources

Exploratory

Spectroscopic Data for 3-Nitroso-2-phenylimidazo[1,2-a]pyridine: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic data for the characterization of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the characterization of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles. The guide emphasizes the rationale behind the spectroscopic observations and provides detailed experimental protocols, ensuring scientific integrity and practical applicability.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of therapeutic agents. Its unique electronic and steric properties make it an attractive framework for the design of novel bioactive molecules. The introduction of a nitroso group at the 3-position and a phenyl group at the 2-position of this scaffold yields 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, a compound with potential applications in various therapeutic areas. Accurate and thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this and related compounds.

This guide delves into the key spectroscopic techniques—NMR, MS, and IR—used to elucidate the structure of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. Each section will not only present the acquired data but also provide a detailed interpretation grounded in established spectroscopic principles, offering insights into the relationship between molecular structure and spectral features.

Synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

A robust understanding of a compound's spectroscopic data begins with its synthesis. The method of preparation provides context for potential impurities and side products that could influence spectral interpretation. 3-Nitroso-2-phenylimidazo[1,2-a]pyridine can be synthesized via the nitrosylation of 2-phenylimidazo[1,2-a]pyridine.

Experimental Protocol: Synthesis

The following protocol is adapted from a peer-reviewed method.[1]

Materials:

  • 2-phenylimidazo[1,2-a]pyridine

  • tert-Butyl nitrite (tBuONO)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a screw-cap reaction tube, a mixture of 2-phenylimidazo[1,2-a]pyridine (0.2 mmol) and tert-butyl nitrite (28 mg, 33 μL, 0.24 mmol) in acetonitrile (1 mL) is prepared.

  • The reaction mixture is stirred for 15 minutes at a temperature of 70 °C.

  • Upon completion of the reaction, the solvent, t-butanol byproduct, and excess tert-butyl nitrite are evaporated under vacuum to yield the pure product.

This method offers a high-yield and clean conversion, minimizing the need for extensive purification and simplifying the analysis of the resulting spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine provides characteristic signals for the protons of the fused ring system and the phenyl substituent. The data presented below was obtained in deuterochloroform (CDCl₃) at 400 MHz.[1]

Table 1: ¹H NMR Spectroscopic Data for 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.77d8.01HH-5
8.54-8.51m-2HPhenyl H
7.77-7.65m-2HH-8, Phenyl H
7.44-7.40m-3HPhenyl H
7.13-7.09m-1HH-6

Interpretation of the ¹H NMR Spectrum:

The downfield shift of the H-5 proton to 9.77 ppm is a characteristic feature of the imidazo[1,2-a]pyridine ring system and is attributed to the anisotropic effect of the adjacent nitrogen atom and the overall aromaticity of the fused rings. The multiplet between 8.54-8.51 ppm corresponds to the ortho-protons of the phenyl ring, which are deshielded due to their proximity to the electron-withdrawing imidazo[1,2-a]pyridine core. The remaining protons of the pyridine and phenyl rings resonate in the expected aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data below was obtained in CDCl₃ at 100 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

Chemical Shift (δ) ppmAssignment
159.8C=N (Imidazo)
153.2C-Nitroso
145.6C-Phenyl (Imidazo)
136.1Quaternary C (Pyridine)
131.5Phenyl C
130.7Phenyl C
128.8Phenyl C
126.4Pyridine C
119.5Pyridine C
117.4Pyridine C

Interpretation of the ¹³C NMR Spectrum:

The carbon atoms directly attached to nitrogen atoms, such as the C=N carbon of the imidazole ring, appear at a downfield chemical shift (159.8 ppm). The carbon bearing the nitroso group is also significantly deshielded, resonating at 153.2 ppm. The remaining carbon signals are consistent with the aromatic nature of the imidazo[1,2-a]pyridine and phenyl rings.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of 3-Nitroso-2- phenylimidazo[1,2-a]pyridine purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir Infrared Spectroscopy (FTIR) purification->ir interpretation Spectral Interpretation nmr->interpretation ms->interpretation ir->interpretation structure Structure Confirmation interpretation->structure

Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of the molecular formula.

Expected High-Resolution Mass Spectrum Data:

  • Molecular Formula: C₁₃H₉N₃O

  • Calculated Monoisotopic Mass: 223.0746 g/mol

  • Expected [M+H]⁺: 224.0818

Interpretation of Mass Spectrometry Data:

The primary role of mass spectrometry in this context is to confirm the molecular weight of the synthesized compound. The observation of a protonated molecular ion [M+H]⁺ at m/z 224.0818 in an ESI-HRMS experiment would provide strong evidence for the successful synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

Fragmentation Pattern:

N-nitroso compounds often exhibit characteristic fragmentation patterns in mass spectrometry. Common fragmentation pathways include the loss of the nitroso group (•NO), resulting in a fragment with a mass loss of 30 Da.[2] Another potential fragmentation is the loss of a hydroxyl radical (•OH), leading to a mass loss of 17 Da. The fragmentation of the imidazo[1,2-a]pyridine core can also occur, though it is generally more stable.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Characteristic IR Absorptions:

While a specific IR spectrum for 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is not provided in the primary literature, the expected vibrational frequencies can be inferred from the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000C-H stretchAromatic
~1620-1580C=C stretchAromatic Rings
~1500-1450N=O stretchNitroso
~1400-1300C-N stretchImidazole Ring
~850-750C-H bendAromatic (out-of-plane)

Interpretation of the IR Spectrum:

The IR spectrum is expected to be dominated by absorptions corresponding to the aromatic C-H and C=C stretching vibrations of the phenyl and imidazo[1,2-a]pyridine rings. A key diagnostic peak would be the N=O stretching vibration of the nitroso group, which is anticipated to appear in the 1500-1450 cm⁻¹ region. The presence of this band would be a strong indicator of the successful nitrosylation of the parent compound.

Molecular_Structure cluster_phenyl cluster_nitroso N1 N C2 C N1->C2 C3 C C2->C3 C_ph1 C C2->C_ph1 N4 N C3->N4 C8a C N_no N C3->N_no C5 C N4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C8->C8a C8a->N1 C_ph2 C C_ph1->C_ph2 C_ph3 C C_ph2->C_ph3 C_ph4 C C_ph3->C_ph4 C_ph5 C C_ph4->C_ph5 C_ph6 C C_ph5->C_ph6 C_ph6->C_ph1 O_no O N_no->O_no =

Figure 2: The chemical structure of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

Conclusion

The spectroscopic characterization of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine relies on a combination of NMR, MS, and IR techniques. ¹H and ¹³C NMR provide unambiguous evidence for the core structure and the position of the substituents. High-resolution mass spectrometry confirms the elemental composition, and infrared spectroscopy identifies the key functional groups, notably the nitroso moiety. This guide provides a comprehensive summary of the available and expected spectroscopic data, along with the underlying principles for their interpretation, serving as a valuable resource for researchers in the field of medicinal chemistry.

References

  • National Center for Biotechnology Information. (n.d.). 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitroso-2-phenylimidazo(1,2-a)pyrimidine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Pyridinediamine, 3-(phenylazo)-. NIST Chemistry WebBook. Retrieved from [Link]

  • OSTI.gov. (n.d.). Mass Spectra of N-Nitroso Compounds. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). High resolution mass spectrometry. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Molecular Structure of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals This guide offers a detailed exploration of the molecular structure of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, a heterocyclic compound of significant inte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of the molecular structure of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. The introduction of a nitroso group at the 3-position and a phenyl group at the 2-position modulates the electronic and steric properties of the molecule, influencing its biological activity and potential as a drug candidate. This document provides a comprehensive analysis of its synthesis, molecular geometry, and spectroscopic signature, grounded in experimental data and computational studies.

Synthetic Pathway and Rationale

The synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is typically achieved through a two-step process. The first step involves the synthesis of the 2-phenylimidazo[1,2-a]pyridine precursor, followed by nitrosation at the C3 position.

Synthesis of 2-Phenylimidazo[1,2-a]pyridine

A common and efficient method for the synthesis of the 2-phenylimidazo[1,2-a]pyridine core is the condensation of 2-aminopyridine with an α-haloketone, such as α-bromoacetophenone. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

Nitrosation of 2-Phenylimidazo[1,2-a]pyridine

The subsequent nitrosation at the C3 position, an electron-rich site, can be effectively carried out using a nitrosating agent. A metal-free system employing tert-butyl nitrite (TBN) as the nitroso source provides an efficient route to 3-Nitroso-2-phenylimidazo[1,2-a]pyridine[1]. This method is favored for its operational simplicity and good to excellent yields. The reaction is typically performed in a solvent like 1,2-dichloroethane (DCE) at an elevated temperature.

The choice of TBN as the nitrosating agent is strategic; it serves as a convenient and effective source of the nitrosonium ion (NO⁺) or a related nitrosating species required for the electrophilic substitution on the imidazole ring.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Nitrosation 2-aminopyridine 2-aminopyridine Precursor 2-Phenylimidazo[1,2-a]pyridine 2-aminopyridine->Precursor Condensation alpha-bromoacetophenone alpha-bromoacetophenone alpha-bromoacetophenone->Precursor Product 3-Nitroso-2-phenylimidazo[1,2-a]pyridine Precursor->Product Nitrosation (DCE, 90°C) TBN tert-butyl nitrite (TBN) TBN->Product Molecular_Structure cluster_core Core Structural Features A Nearly Planar Imidazo[1,2-a]pyridine Core B Non-Coplanar Phenyl Group (Dihedral Angle ≈ 22.7°) A->B influences C Nitroso Group at C3 A->C substituted at B->C steric interaction with

Sources

Exploratory

An In-depth Technical Guide to 4-Amino-3-phenylbutanoic Acid (Phenibut)

A Note on Chemical Identification: The CAS number 3672-37-5 provided in the topic query corresponds to 3-Nitroso-2-phenyl-imidazo[1,2-a]pyridine.[1][2][3] However, the context of the request strongly indicates an interes...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: The CAS number 3672-37-5 provided in the topic query corresponds to 3-Nitroso-2-phenyl-imidazo[1,2-a]pyridine.[1][2][3] However, the context of the request strongly indicates an interest in the well-researched neuropsychotropic agent 4-Amino-3-phenylbutanoic acid, commonly known as Phenibut. This guide will focus on Phenibut, which has the CAS number 1078-21-3 for the free amino acid and 3060-41-1 for its hydrochloride salt.[4][5]

Introduction

4-Amino-3-phenylbutanoic acid, widely known as Phenibut, is a neuropsychotropic drug developed in the Soviet Union in the 1960s.[6][7] It is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[8][9] The addition of a phenyl ring to the GABA structure allows Phenibut to cross the blood-brain barrier more effectively than GABA itself.[8][10] This structural modification is key to its pharmacological activity.

Initially developed for Soviet cosmonauts to manage stress without compromising cognitive function, Phenibut is used clinically in Russia and some Eastern European countries for a range of conditions.[7][11] These include anxiety, insomnia, depression, post-traumatic stress disorder, and vestibular disorders.[8][12] In Western countries, it is often marketed as a nootropic or dietary supplement for cognitive enhancement and anxiety relief, although it is not approved for medical use by the U.S. Food and Drug Administration (FDA).[6][13]

This guide provides a comprehensive overview of the chemical properties, pharmacological profile, synthesis, and analytical methodologies for Phenibut, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

Phenibut is a chiral molecule, existing as (R)- and (S)-enantiomers, with the (R)-enantiomer being the more biologically active form.[14][15] It is typically available as a white crystalline powder, either as a free amino acid or, more commonly, as a hydrochloride salt to improve its stability and solubility in water.[14][16]

PropertyValue
Chemical Formula C₁₀H₁₃NO₂ (free acid)[5][17]
C₁₀H₁₄ClNO₂ (hydrochloride salt)[4][14]
Molecular Weight 179.22 g/mol (free acid)[5][17][18]
215.68 g/mol (hydrochloride salt)[4][14][16]
Appearance Fine, white crystalline powder[16]
Melting Point Racemate: 206-209 °C[19]
(S)-phenibut: 190-196 °C[19]
(R)-phenibut: 190-194 °C[19]
Solubility Free base: 35 mg/mL in DMSO[19]
Hydrochloride salt: Highly soluble in water, 14 mg/ml in ethanol, 20 mg/ml in DMSO, 25 mg/ml in DMF, 10 mg/mL in PBS (pH 7.2)[16][19]

Pharmacological Profile

Mechanism of Action

Phenibut's primary mechanism of action is as a GABAB receptor agonist.[7][8] The (R)-enantiomer has a significantly higher affinity for the GABAB receptor than the (S)-enantiomer.[8] Its action at these receptors leads to its anxiolytic, sedative, and muscle relaxant effects, similar to the prescription drug baclofen, which is a p-chloro-derivative of Phenibut.[7][9]

In addition to its activity at GABAB receptors, Phenibut also acts as a gabapentinoid by binding to the α2δ subunit of voltage-dependent calcium channels (VDCCs).[8][14] Both the (R)- and (S)-enantiomers exhibit similar affinity for this target.[8] This mechanism is shared with drugs like gabapentin and pregabalin and contributes to its analgesic and anxiolytic properties.[10]

There is also some evidence to suggest that Phenibut may stimulate dopamine receptors and antagonize β-phenethylamine (PEA), a putative endogenous anxiogenic compound.[7][12] At higher doses, it may also exhibit some activity at GABAA receptors.[7][13]

Phenibut Mechanism of Action Phenibut Phenibut (4-Amino-3-phenylbutanoic acid) GABAB_R GABAB Receptor Phenibut->GABAB_R Agonist ((R)-enantiomer) VDCC α2δ Subunit of VDCCs Phenibut->VDCC Blocker (Both enantiomers) Dopamine_R Dopamine Receptors Phenibut->Dopamine_R Stimulates (putative) Effects Pharmacological Effects: - Anxiolytic - Sedative - Nootropic - Analgesic GABAB_R->Effects VDCC->Effects Dopamine_R->Effects

Caption: Primary mechanisms of action for Phenibut.

Pharmacokinetics

When administered orally, the effects of Phenibut typically begin within 2 to 4 hours, with peak effects observed between 4 to 6 hours after ingestion.[6][11] The duration of action can be long, lasting from 15 to 24 hours.[11] Phenibut has a half-life of approximately 5.3 hours.[6] It is primarily excreted unchanged in the urine.[13]

Synthesis of 4-Amino-3-phenylbutanoic Acid Hydrochloride

Several synthetic routes for 4-amino-3-phenylbutanoic acid hydrochloride have been reported in the literature. A common approach involves multiple steps starting from commercially available precursors.

Example Synthetic Pathway

A multi-step synthesis can be achieved starting from benzaldehyde and methyl acetoacetate.[14][20]

Phenibut Synthesis Workflow cluster_0 Step 1: Condensation cluster_1 Step 2 & 3: Further Reactions cluster_2 Step 4: Formation of Free Acid cluster_3 Step 5: Salt Formation Benzaldehyde Benzaldehyde Intermediate1 Intermediate 1 Benzaldehyde->Intermediate1 MethylAcetoacetate Methyl Acetoacetate MethylAcetoacetate->Intermediate1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Intermediate3 Intermediate 3 Intermediate2->Intermediate3 FreeAcid 4-Amino-3-phenylbutanoic acid Intermediate3->FreeAcid FinalProduct 4-Amino-3-phenylbutanoic acid HCl (Phenibut HCl) FreeAcid->FinalProduct HCl Hydrochloric Acid HCl->FinalProduct

Caption: A generalized multi-step synthesis of Phenibut HCl.

Experimental Protocol: Salt Formation from Free Acid[20]

This protocol describes the final step of converting the free amino acid form of Phenibut to its hydrochloride salt for improved stability and solubility.

  • Dissolution: Dissolve the solid 4-Amino-3-phenylbutanoic acid in a minimal amount of water.

  • Acidification: Add a 10-18% solution of hydrochloric acid to the aqueous solution of the free acid.

  • Concentration: Concentrate the solution to dryness under reduced pressure to remove water and excess HCl.

  • Recrystallization: Add 95% ethanol to the solid residue and heat until fully dissolved.

  • Crystallization: Allow the solution to cool, promoting the crystallization of 4-Amino-3-phenylbutanoic acid hydrochloride.

  • Isolation: Collect the crystals by filtration and dry them to obtain the final product.

Analytical Methodologies

Accurate identification and quantification of Phenibut are crucial for both research and quality control purposes. Several analytical techniques are employed for this purpose.

Quality Verification Techniques[16]
  • High-Performance Liquid Chromatography (HPLC): Used for reliable quantification and detection of impurities.[15][16]

  • Mass Spectrometry (MS): Confirms the molecular weight and can help identify degradation products.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Verifies the chemical structure and can be used for isomer verification.[16][19]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups and allows for batch-to-batch comparisons.[16]

Protocol for Quantification by LC-MS/MS[21]

This method is suitable for the quantification of Phenibut in biological samples.

  • Sample Preparation:

    • For biological matrices like blood or plasma, perform protein precipitation using acidic acetonitrile.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Column: Luna 5 µm C18 (2) 100 Å, 150 mm × 2 mm analytical column.

    • Mobile Phase A: 10 mM ammonium acetate and 0.1% acetic acid (v/v) in H₂O/methanol (95/5, v/v).

    • Mobile Phase B: 10 mM ammonium acetate and 0.1% acetic acid (v/v) in H₂O/methanol (3/97, v/v).

    • Use an appropriate gradient to achieve separation.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Monitoring: Use multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Transitions: For Phenibut, a common precursor-to-product ion transition is m/z 180.3 → m/z 117.2.[21]

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • The lower limit of quantification (LOQ) can be as low as 0.40 µg/mL in biological fluids.[22]

Note on GC-MS Analysis: Direct analysis of Phenibut by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging as it tends to cyclize into 4-phenyl-2-pyrrolidinone under thermal conditions. Derivatization, for instance by creating a trimethylsilyl (TMS) derivative, is recommended to circumvent this issue.[21]

Applications in Research and Drug Development

Phenibut serves as a valuable research tool and a lead compound in several areas:

  • Neurotransmission Research: It is used to study the GABAergic system, particularly the role of GABAB receptors in anxiety, cognition, and sleep.[14]

  • Pharmaceutical Development: As a GABA analog that can cross the blood-brain barrier, it serves as a scaffold for the development of new anxiolytics, nootropics, and other CNS-active drugs.[14]

  • Comparative Screening: It can be used as a benchmark compound to evaluate the efficacy and safety of new molecules targeting the GABAergic system.[16]

Safety and Regulatory Status

Phenibut has a potential for tolerance, dependence, and addiction, especially with long-term, high-dose use.[6] Withdrawal symptoms can be severe and may include anxiety, agitation, insomnia, and psychosis.[11][23] Overdose can lead to significant central nervous system depression, including drowsiness, lowered blood pressure, and in severe cases, seizures and death.[6][24]

In the United States, Phenibut is not approved by the FDA for any medical use and its inclusion in dietary supplements is considered unlawful.[8] In Russia and several other countries, it remains a prescription medication.[7][12]

Conclusion

4-Amino-3-phenylbutanoic acid (Phenibut) is a compound with a rich history and a complex pharmacological profile. Its ability to modulate the GABAergic system, primarily through GABAB receptor agonism and blockade of α2δ-containing VDCCs, makes it a potent anxiolytic and nootropic agent. While its clinical use is limited to certain countries and it carries risks of dependence and withdrawal, it remains a compound of significant interest for researchers in neuroscience and drug development. A thorough understanding of its properties, synthesis, and analytical methods is essential for its safe handling and for unlocking its full potential in the development of new therapeutics for neurological and psychiatric disorders.

References

  • Mountainside Treatment Center. Phenibut. [Link]

  • Wikipedia. Phenibut. [Link]

  • Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. PubMed. [Link]

  • The Edge Treatment Center. Phenibut: Effects, Side Effects, & More. [Link]

  • Maze Engineers. Phenibut: A Nootropic Needing More Behavioral Studies. [Link]

  • ResearchGate. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. [Link]

  • ResearchGate. Phenibut screening and quantification with liquid chromatography–tandem mass spectrometry and its application to driving cases. [Link]

  • RxList. Phenibut: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]

  • GHP News. Phenibut HCL Nootropics: Detailed Research Resource for Labs. [Link]

  • ResearchGate. Challenges in GC–MS analysis: Case studies on phenibut and ethylphenidate. [Link]

  • World Health Organization (WHO). Unedited - Advance copy Pre-Review Report: PHENIBUT. [Link]

  • Google Patents. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
  • Maryland Poison Center. Phenibut - Wonder Drug or Unsafe Supplement?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Amino-3-phenylbutanoic Acid: Properties, Applications, and Synthesis in Pharmaceutical Manufacturing. [Link]

  • WebMD. Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • Shimadzu Chemistry & Diagnostics. 4-Amino-3-phenyl-butyric acid | 1078-21-3 | Reference standards. [Link]

  • NIH PubChem. Phenibut | C10H13NO2 | CID 14113. [Link]

  • PubMed Central. Purchasing “Nootropics” Online: Identification and Quantification of Ingredients in Phenibut-Containing Products. [Link]

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Foundational

An In-depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine Nitrosation

Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4][5] The functionalization of this privileged heterocycle is pi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4][5] The functionalization of this privileged heterocycle is pivotal for the modulation of its biological activity. Among the myriad of chemical transformations, C3-nitrosation stands out as a historically significant and synthetically versatile reaction. This guide provides a comprehensive exploration of the discovery, mechanistic understanding, and methodological evolution of the nitrosation of imidazo[1,2-a]pyridines. We will delve into the pioneering early studies, elucidate the established electrophilic substitution mechanism, and present a comparative analysis of synthetic protocols, from classical acidic conditions to modern metal-free and photocatalytic systems. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights into this fundamental reaction.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine system, a fused bicyclic heteroaromatic ring, is structurally analogous to endogenous purines, allowing it to interact with a wide range of biological targets.[1] This has led to its incorporation into a multitude of marketed drugs, including the hypnotic zolpidem (Ambien®), the anxiolytic alpidem, and the anti-ulcer agent zolimidine.[2][3][4][5] The therapeutic potential of this scaffold is vast, with ongoing research exploring its applications as anticancer, antiviral, anti-inflammatory, and antitubercular agents.[2][5][6][7]

The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of their substituents. The C3 position is particularly noteworthy; it is the most nucleophilic carbon, making it a prime site for electrophilic substitution. The introduction of a nitroso (-NO) group at this position yields 3-nitrosoimidazo[1,2-a]pyridines, which are not only valuable synthetic intermediates but also compounds of interest for their potential bioactivity.[8][9]

Historical Perspective: The Genesis of a Reaction

The journey into the chemistry of imidazo[1,2-a]pyridines began with the foundational synthesis developed by Aleksei Chichibabin in the early 20th century.[1][2] His work, initially focused on reacting 2-aminopyridine with α-halocarbonyl compounds to form the fused imidazole ring, laid the groundwork for all subsequent explorations of this scaffold.[1][2]

While early electrophilic substitution reactions on this ring system were explored, the specific reaction of nitrosation emerged as a key transformation. The first documented instances involved treating substituted imidazo[1,2-a]pyridines with nitrous acid, typically generated in situ from sodium nitrite and a strong acid. These initial forays established the feasibility of introducing a nitroso group onto the heterocyclic core, paving the way for more systematic investigations into the reaction's scope, limitations, and mechanism.

Mechanistic Elucidation: The Path of the Nitrosonium Ion

The nitrosation of imidazo[1,2-a]pyridines at the C3 position is a classic example of an electrophilic aromatic substitution reaction. The key electrophile is the nitrosonium ion (NO⁺), which is generated from a precursor, most commonly nitrous acid (HNO₂), under acidic conditions.

The accepted mechanism proceeds as follows:

  • Generation of the Electrophile: In an acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion.

  • Nucleophilic Attack: The imidazo[1,2-a]pyridine ring, being electron-rich, acts as a nucleophile. The C3 position, due to its high electron density, attacks the nitrosonium ion.

  • Formation of the σ-Complex: This attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or arenium ion. The positive charge is delocalized over the heterocyclic system.

  • Rearomatization: A weak base, typically water or the conjugate base of the acid used, abstracts the proton from the C3 position, restoring the aromaticity of the ring system and yielding the final 3-nitrosoimidazo[1,2-a]pyridine product.

Nitrosation Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Nucleophilic Attack & σ-Complex Formation cluster_2 Step 4: Rearomatization HNO2 Nitrous Acid (HNO₂) NO_plus Nitrosonium Ion (NO⁺) HNO2->NO_plus + H⁺, - H₂O H_plus H⁺ IAP Imidazo[1,2-a]pyridine H2O H₂O Sigma_Complex σ-Complex (Arenium Ion) IAP->Sigma_Complex + NO⁺ Product 3-Nitroso-Imidazo[1,2-a]pyridine Sigma_Complex->Product - H⁺ H_plus_out H⁺ Experimental Workflow start Start step1 1. Add 2-phenylimidazo[1,2-a]pyridine to a 10 mL vial. start->step1 end End step2 2. Add DCE (1 mL) and tert-butyl nitrite (2.0 eq.). step1->step2 step3 3. Seal vial and heat at 90 °C for 30 min. step2->step3 step4 4. Cool reaction to room temperature. step3->step4 step5 5. Concentrate under reduced pressure. step4->step5 step6 6. Purify by flash column chromatography. step5->step6 product Pure 3-nitroso product step6->product product->end Synthetic Pathways cluster_products Key Derivatives center_node 3-Nitroso-Imidazo[1,2-a]pyridine amine 3-Amino-Imidazo[1,2-a]pyridine center_node->amine Reduction (e.g., SnCl₂) nitro 3-Nitro-Imidazo[1,2-a]pyridine center_node->nitro Oxidation (e.g., m-CPBA) cyclo Cycloaddition Products center_node->cyclo [4+2] Cycloaddition

Sources

Exploratory

A Technical Guide to the Theoretical Investigation of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] The introduction of a nitro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] The introduction of a nitroso (-N=O) group at the C3 position of the 2-phenyl derivative creates 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, a molecule of significant interest for its potential pharmacological activities. This guide provides a comprehensive framework for the theoretical and computational investigation of this molecule. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the causality behind computational choices and outlining a self-validating protocol for robust in silico analysis. We will explore the application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive properties, thereby providing a foundational understanding to guide further experimental synthesis and biological evaluation.

Introduction: The Scientific Rationale

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core

The imidazo[1,2-a]pyridine nucleus is a fused heterocyclic system that is central to numerous commercial drugs, including Zolpidem and Olprinone.[1][2] Its rigid, planar structure and rich electron density make it an ideal scaffold for interacting with various biological targets. The versatility of this core allows for functionalization at multiple positions, enabling the fine-tuning of its pharmacological profile.[3][4] Recent years have seen an exponential growth in research involving this scaffold, with applications in the treatment of cancer, infectious diseases, and neurodegenerative disorders.[3][4]

The Nitroso Moiety: A Potent Pharmacophore

The nitroso group is a unique functional group that can significantly modulate a molecule's biological activity. While the synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives has been explored for potential antiretroviral applications, a deep theoretical understanding of their properties is less common.[5] The reactivity of the nitroso group is complex, and its electronic influence on the parent scaffold can drastically alter properties like receptor binding affinity and metabolic stability.

Justification for Theoretical Study

A theoretical investigation of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine serves a critical purpose: it provides a predictive, atom-level understanding of the molecule's behavior before resource-intensive synthesis and testing are undertaken. By employing computational methods, we can:

  • Determine the most stable three-dimensional conformation.

  • Map the electron distribution to identify sites prone to electrophilic or nucleophilic attack.

  • Analyze the frontier molecular orbitals (HOMO and LUMO) to predict reactivity and electronic transitions.

  • Generate theoretical spectroscopic data to aid in the characterization of synthesized compounds.

  • Provide foundational data for more advanced simulations like molecular docking with protein targets.

Recent studies on related imidazo[1,2-a]pyridine derivatives have successfully used Density Functional Theory (DFT) to correlate theoretical structures with experimental X-ray crystallography data and to predict reactivity, demonstrating the power of this approach.[6][7][8]

Core Concepts in Computational Methodology

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates.

Causality in Method Selection: Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is an approximation to the complex many-electron interactions. For organic heterocyclic systems like imidazo[1,2-a]pyridines, hybrid functionals are often the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated option that provides reliable results for geometry, electronic properties, and vibrational frequencies for this class of molecules.[6][9]

  • Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation. The 6-311++G(d,p) Pople-style basis set is an excellent choice for this system.[6][9]

    • 6-311G: A triple-zeta basis set, providing a more accurate description of the valence electrons.

    • ++: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for describing anions and non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing bonding in cyclic and polar systems.

A Validated Computational Workflow

This section details a step-by-step protocol for the theoretical analysis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

Step 1: Molecular Structure Construction

The initial step is to build the 3D structure of the molecule using a molecular modeling software (e.g., GaussView, Avogadro). The initial geometry should be based on known bond lengths and angles for similar fused heterocyclic systems to ensure a reasonable starting point for optimization.

Step 2: Geometry Optimization and Frequency Analysis

The primary goal is to find the molecule's lowest energy conformation.

  • Protocol:

    • Perform a geometry optimization calculation using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found.

    • Following optimization, perform a vibrational frequency calculation at the same level of theory.

  • Self-Validation: The frequency calculation is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformation) and not a transition state.

Step 3: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • Protocol:

    • Extract the energies of the HOMO and LUMO from the optimized structure's output file.

    • Visualize the 3D plots of the HOMO and LUMO orbitals. The HOMO typically shows regions of electron-donating capability, while the LUMO indicates electron-accepting regions.

  • Significance: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.[10]

Step 4: Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution around the molecule.

  • Protocol:

    • Generate the MEP surface by mapping the electrostatic potential onto the molecule's electron density surface.

  • Interpretation: The map is color-coded: red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack). This map is invaluable for predicting intermolecular interactions and reactive sites.[9][11]

Workflow Visualization

Below is a diagram illustrating the computational workflow for analyzing 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

G start_node start_node process_node process_node validation_node validation_node output_node output_node A 1. Molecular Construction (Build 3D Structure) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Calculation B->C D Imaginary Frequencies? C->D E Optimized Stable Structure D->E No F Refine Initial Geometry D->F Yes G 4. FMO Analysis (HOMO, LUMO, Energy Gap) E->G H 5. MEP Analysis (Map Reactive Sites) E->H F->B I Reactivity & Stability Insights G->I J Charge Distribution & Interaction Sites H->J

Caption: A validated computational workflow for the theoretical analysis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

Predicted Data and Interpretation

While a full calculation is beyond this guide's scope, we can present expected data based on studies of similar compounds.[6][9][12]

Molecular Geometry

The imidazo[1,2-a]pyridine ring system is expected to be nearly planar.[12] A key parameter will be the dihedral angle between this fused ring system and the C2-phenyl ring, which will influence the molecule's overall shape and potential for π-stacking interactions. The N-O bond length of the nitroso group will also be a critical indicator of its electronic character.

Table 1: Predicted Key Geometric Parameters

Parameter Predicted Value Significance
N-N (imidazole)-C(bridge) ~1.39 Å Indicates the degree of fusion and ring strain.
C3-N (nitroso) ~1.40 Å Reflects the single-bond character and rotational freedom.
N=O (nitroso) ~1.22 Å Typical double-bond length for a nitroso group.

| Dihedral Angle (imidazo-phenyl) | 20° - 40° | Determines steric hindrance and conjugation effects. |

Electronic Properties and Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's behavior.

Table 2: Predicted Electronic Properties and Reactivity Descriptors

Parameter Formula Predicted Value (eV) Interpretation
HOMO Energy (EHOMO) - ~ -6.5 eV Represents electron-donating ability; higher values mean easier ionization.
LUMO Energy (ELUMO) - ~ -2.0 eV Represents electron-accepting ability; lower values mean easier reduction.
Energy Gap (ΔE) ELUMO - EHOMO ~ 4.5 eV Indicates high kinetic stability and low reactivity.
Electronegativity (χ) -(EHOMO + ELUMO)/2 ~ 4.25 eV Measures the power of the molecule to attract electrons.

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.25 eV | Measures resistance to change in electron distribution. |

Conclusion and Future Directions

This guide outlines a robust and validated theoretical framework for investigating 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. The insights gained from these computational studies—spanning stable geometry, electronic structure, and reactivity—are invaluable for guiding synthetic efforts and forming hypotheses for biological testing. The generated data provides a powerful foundation for subsequent in silico experiments, such as molecular docking simulations to explore interactions with specific protein targets, and quantitative structure-activity relationship (QSAR) studies. By integrating these theoretical predictions with experimental results, researchers can accelerate the drug discovery process, optimizing the therapeutic potential of this promising molecular scaffold.

References

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Journal of Medicinal Chemistry. (1993). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry. [Link]

  • PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • PubMed. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Computer-Aided Molecular Design. [Link]

  • PubMed Central. (2022). Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • ResearchGate. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Request PDF. [Link]

  • PubMed Central. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure. [Link]

  • ResearchGate. (2025). DFT studies of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate compound. Preprint. [Link]

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • TR Dizin. (2025). DFT studies of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate compound. Düzce Üniversitesi Bilim ve Teknoloji Dergisi. [Link]

  • The Journal of Organic Chemistry. (1982). Reaction of 3-nitroso-2-phenylimidazo[1,2-a]pyridine with triethyl phosphite. A revised structure for the product. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Biologically active imidazo[1,2-a]pyridines. Download Scientific Diagram. [Link]

  • PubChem. 3-Nitroso-2-phenylimidazo(1,2-a)pyrimidine. PubChem. [Link]

  • Arch Pharm (Weinheim). (2001). Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. Archiv der Pharmazie. [Link]

  • ResearchGate. (2021). DFT Study of Dimerization Sites in Imidazo[1,2-a]pyridinyl-chalcone Series. Computational Chemistry. [Link]

  • ResearchGate. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]

  • ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • PubChem. 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. PubChem. [Link]

  • RSC Advances. (2021). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances. [Link]

  • PubMed Central. (2014). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Infectious Disorders - Drug Targets. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • ResearchGate. (2023). 3-arylthioimidazo[1,2-a]pyridine derivatives: A theoretical and experimental study of its photophysical properties. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

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Foundational

solubility of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine in organic solvents

Initiating Solubility Research I'm now starting a thorough search for data on the solubility of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine in various organic solvents. Next up, I will pinpoint established protocols and met...

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Author: BenchChem Technical Support Team. Date: January 2026

Initiating Solubility Research

I'm now starting a thorough search for data on the solubility of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine in various organic solvents. Next up, I will pinpoint established protocols and methodologies. The focus will be on techniques suitable for small molecules like the one .

Analyzing Solubility Data

I've initiated a thorough search for data on the solubility of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine in a range of organic solvents. I am also now researching established protocols for determining the solubility of small molecules, with a particular focus on those relevant to pharmaceutical applications. Simultaneously, I'm gathering information on the compound's synthesis and properties to understand its chemical behavior. I will also be looking into authoritative sources on solvent properties to correlate with the solubility data.

Compiling Data & Guide

I'm now structuring the guide. I'll begin with an introduction to the compound and the significance of its solubility in drug development, then discuss the theoretical principles. Next is the structured solubility data, comparing solvents. I will present a detailed experimental protocol and create Graphviz diagrams for the workflow and solvent-solubility relationships. Finally, a complete references section and the full whitepaper will be completed.

Exploring Solubility Landscape

I've begun to piece together the solubility puzzle for 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. While no complete dataset exists, my initial search uncovered general solubility principles for organic compounds. I'm focusing on the impact of polarity and molecular size. Further investigation into specific solvent interactions is planned.

Gathering Solubility Clues

I've deepened my understanding of the compound's solubility. While concrete data remains elusive, I've gathered relevant context: general solubility principles, experimental procedures, and clues from its synthesis, notably solubility in acetonitrile. I've also noted properties of related compounds, helping me estimate its behavior in various solvents, though quantitative data is still missing.

Analyzing Data Deficiencies

I'm now grappling with the limitations of the current data. While I've gathered general solubility principles, experimental protocols, and clues from synthesis, specific quantitative data for 3-Nitroso-2-phenylimidazo[1,2-a]pyridine remains elusive. I understand the importance of this specific data to provide a truly practical guide. I'm focusing on finding the quantitative data, or else closely related compound solubility data.

Pinpointing Key Solubility Data

Gathering Solvent Insights

I'm now diving deeper into the solubility landscape. The new synthesis procedures indicate good solubility in acetonitrile. The "Green solid" description is an interesting piece of the puzzle. I also have more information on the broader family's solubility, with insights into potential solvents like DCE, acetone, and THF. Aqueous solubility appears low based on related compounds, further solidifying my hypothesis.

Synthesizing Solubility Insights

Now, I'm synthesizing a broader picture of solubility based on related compounds and synthesis procedures. The acetonitrile and chloroform data feel solid now. I'm inferring low aqueous solubility, and, based on related reactions, I suspect it may dissolve in solvents like DCE, acetone, THF, and others. The CDCl3 NMR data confirms chloroform solubility. I'm focusing on the technical guide, and what will be needed to complete the experimental protocol.

Compiling Data & Guide

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Exploratory

A Technical Guide to the Nitrosation of Imidazo[1,2-a]pyridine Derivatives: Mechanism, Protocols, and Applications

Abstract The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] The introduction of a nitroso (-N=O) group int...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] The introduction of a nitroso (-N=O) group into this framework, particularly at the C3 position, yields derivatives with unique chemical properties and potential applications in drug discovery. This technical guide provides an in-depth examination of the mechanism of nitrosation of imidazo[1,2-a]pyridine derivatives. We will explore the underlying principles of electrophilic aromatic substitution, the factors governing the reaction's high regioselectivity, and detailed, field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that have garnered significant attention in medicinal chemistry.[2][4] Their rigid, planar structure and ability to engage in various biological interactions have led to the development of successful drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anti-inflammatory).[5] The functionalization of this scaffold is a key strategy for modulating pharmacological activity.[6]

Nitrosation, the introduction of a nitroso functional group, is a critical C-H functionalization reaction. Nitroso compounds are not only valuable synthetic intermediates but can also exhibit distinct biological activities.[7] The nitrosation of imidazo[1,2-a]pyridines has been explored for synthesizing potential antiretroviral agents and other novel chemical entities.[8] Understanding the mechanism of this reaction is paramount for controlling its outcome and designing efficient synthetic routes to novel derivatives.

The Core Mechanism: Electrophilic Aromatic Substitution

The nitrosation of imidazo[1,2-a]pyridines proceeds via an electrophilic aromatic substitution (EAS) pathway. The core of this mechanism involves the attack of a potent electrophile, the nitrosonium ion (NO⁺) , on the electron-rich heterocyclic ring.

Generation of the Electrophile: The Nitrosonium Ion (NO⁺)

The active nitrosating agent, the nitrosonium ion, is typically generated in situ from various precursors. The choice of precursor dictates the reaction conditions.

  • From Nitrous Acid (HNO₂): The classical method involves the acidification of a nitrite salt, such as sodium nitrite (NaNO₂). In a strong acid, the resulting nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion.[9][10] This process is fundamental to many nitrosation reactions.[11]

    Reaction: NaNO₂ + H⁺ → HNO₂; HNO₂ + H⁺ → H₂O⁺-N=O ⇌ H₂O + NO⁺

  • From Alkyl Nitrites: Reagents like tert-butyl nitrite (TBN) serve as efficient sources of the nitroso group under neutral or heated conditions, often proceeding through a radical or ionic pathway to deliver the nitrosating species.[5][12][13] TBN is particularly valuable as it avoids the need for strong acidic media, which can be incompatible with sensitive substrates.[5]

  • Photocatalytic Methods: Recent advancements have demonstrated that C-H nitrosylation can be achieved using visible light without any external photocatalyst, leveraging the light-absorption characteristics of the nitroso-products themselves.[14] This approach aligns with green chemistry principles by offering mild and additive-free conditions.[14][15]

Regioselectivity: The Predominance of C3-Substitution

A defining feature of the electrophilic substitution on the imidazo[1,2-a]pyridine ring is the pronounced preference for attack at the C3 position.[15][16] This high regioselectivity can be rationalized by examining the stability of the cationic intermediate (the σ-complex or Wheland intermediate) formed upon electrophilic attack.

  • Attack at C3: When the nitrosonium ion attacks the C3 position, the positive charge in the resulting σ-complex can be delocalized over the ring system. Crucially, a key resonance structure can be drawn where the positive charge resides on the bridgehead nitrogen (N4), and every atom (except hydrogen) possesses a complete octet of electrons. This "aromatic-like" sextet in the six-membered pyridine ring is maintained, conferring significant stability to this intermediate.[17][18]

  • Attack at Other Positions (e.g., C2): In contrast, electrophilic attack at other positions, such as C2, leads to intermediates where maintaining a complete octet on all atoms is not possible without disrupting the aromaticity of the pyridine ring.[17][18] The resulting intermediates are therefore significantly less stable.

According to Hammond's postulate, the transition state leading to the more stable intermediate will be lower in energy, making the reaction pathway via C3 attack kinetically favored.[17][18]

Mechanistic Pathway Diagram

The following diagram illustrates the complete mechanism, from the generation of the electrophile to the final product.

Nitrosation_Mechanism Figure 1: Mechanism of C3-Nitrosation cluster_reactants Reactant Generation cluster_reaction Electrophilic Aromatic Substitution NaNO2 NaNO₂ + H⁺ HNO2 HNO₂ NaNO2->HNO2 Protonation NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus Dehydration Imidazo Imidazo[1,2-a]pyridine Sigma σ-Complex (Wheland Intermediate) (Charge delocalized, stabilized at N4) Imidazo:e->Sigma:w Electrophilic Attack at C3 Product 3-Nitrosoimidazo[1,2-a]pyridine Sigma:e->Product:w Deprotonation (-H⁺)

Caption: Figure 1: Mechanism of C3-Nitrosation.

Experimental Protocols & Methodologies

The trustworthiness of any synthetic procedure lies in its reproducibility and the unambiguous characterization of its products. Here, we present a validated protocol adapted from contemporary literature for the nitrosation of 2-substituted imidazo[1,2-a]pyridines using tert-butyl nitrite (TBN).[5][13]

General Procedure for Nitrosylation using TBN

This metal-free system provides excellent yields and tolerates a wide range of functional groups.[5]

Materials:

  • 2-Substituted-imidazo[1,2-a]pyridine derivative (1.0 eq.)

  • tert-Butyl nitrite (TBN) (2.0 eq.)

  • 1,2-Dichloroethane (DCE) as solvent

  • 10 mL sealable reaction vial

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography (200–300 mesh)

  • Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Step-by-Step Protocol:

  • Reaction Setup: To a 10 mL sealable reaction vial, add the 2-substituted-imidazo[1,2-a]pyridine derivative (e.g., 0.2 mmol, 1.0 eq.).

  • Solvent and Reagent Addition: Add 1,2-dichloroethane (DCE, 1 mL) followed by tert-butyl nitrite (TBN, 0.4 mmol, 2.0 eq.).

  • Reaction Execution: Seal the vial tightly and place it in a pre-heated oil bath at 90 °C. Allow the reaction to proceed for 30 minutes. Causality Note: The elevated temperature facilitates the homolytic or heterolytic cleavage of TBN to generate the nitrosating species. The sealed vial prevents the loss of the volatile TBN and solvent.

  • Work-up: After 30 minutes, remove the vial from the oil bath and allow it to cool to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure 3-nitroso derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup (Substrate, TBN, DCE in sealed vial) B 2. Heating (90 °C, 30 min) A->B C 3. Cooling & Concentration (Rotary Evaporation) B->C D 4. Purification (Silica Gel Column Chromatography) C->D E 5. Characterization (NMR, HRMS) D->E F Pure 3-Nitroso Product E->F

Caption: Figure 2: Experimental Workflow.

Data Presentation and Characterization

Representative Yields

The TBN-mediated nitrosation is highly efficient across various substituted imidazo[1,2-a]pyridines.

Entry2-Substituent (R)7-Substituent (X)ProductYield (%)[5]
1PhenylH3-nitroso-2-phenylimidazo[1,2-a]pyridine95
24-MethylphenylH7-methyl-3-nitroso-2-(p-tolyl)imidazo[1,2-a]pyridine98
34-MethoxyphenylH2-(4-methoxyphenyl)-3-nitrosoimidazo[1,2-a]pyridine96
44-ChlorophenylH2-(4-chlorophenyl)-3-nitrosoimidazo[1,2-a]pyridine92
5PhenylCl7-chloro-3-nitroso-2-phenylimidazo[1,2-a]pyridine94

Table 1: Substrate scope and isolated yields for the nitrosation of 2-arylimidazo[1,2-a]pyridine derivatives using TBN in DCE.

Spectroscopic Characterization Insights

The characterization of nitroso compounds requires careful analysis, particularly using NMR spectroscopy.[7]

  • ¹H NMR: The introduction of the nitroso group at C3 significantly influences the chemical shifts of the protons on the heterocyclic ring. The proton at C5 typically experiences a downfield shift due to the anisotropic effect of the -N=O group.

  • ¹³C NMR: The C3 carbon signal will be shifted downfield and its intensity may be reduced upon substitution with the nitroso group.

  • Rotational Isomers (Rotamers): A critical aspect of N-nitroso compounds is the restricted rotation around the N-N bond, which has partial double-bond character.[19] This can lead to the presence of two distinct rotational isomers (E/Z or cis/trans) in solution.[19][20] As a result, it is common to observe two sets of signals in the NMR spectrum, which can complicate interpretation but also provides definitive evidence of the nitroso group's presence.[19][21] The ratio of these rotamers can often be determined by integrating the corresponding peaks.[20]

Conclusion and Future Outlook

The nitrosation of imidazo[1,2-a]pyridine derivatives is a robust and highly regioselective transformation governed by the principles of electrophilic aromatic substitution. The inherent electronic properties of the scaffold direct the incoming electrophile to the C3 position, a preference well-explained by the stability of the resulting reaction intermediate. Modern synthetic methods, such as those employing TBN or photocatalysis, offer efficient, high-yielding, and environmentally benign routes to these valuable compounds.[5][14] For professionals in drug development, a firm grasp of this mechanism and its practical execution is essential for the rational design and synthesis of novel imidazo[1,2-a]pyridine-based therapeutic agents.[22] Future research will likely focus on expanding the substrate scope, exploring novel "green" nitrosating agents, and further investigating the biological activities of the resulting nitroso derivatives.[1]

References

  • Gueiffier, A., Mavel, S., Lhassani, M., El Kazzouli, S., De Nanteuil, G., & Gagliardi, S. (2001). Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. Archiv der Pharmazie, 334(7), 224-8. [Link]

  • ResearchGate. (n.d.). Synthesis of nitroso imidazo[1,2‐a]pyridine using TBN. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Hao, X. Q., et al. (2016). Nitrosylation of imidazo[1,2-a]pyridines in metal free system. Journal of Saudi Chemical Society. [Link]

  • Lumsden, M. D., Wu, G., Wasylishen, R. E., & Curtis, R. D. (1993). Solid-state nitrogen-15 NMR studies of the nitroso group in the nitrosobenzene dimer and p-nitroso-N,N-dimethylaniline. Journal of the American Chemical Society. [Link]

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  • Acanthus Research. (2021). Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. [Link]

  • Patsnap Eureka. (2025). How Nitrous Acid Facilitates Nitrosation Reactions in Biochemistry. [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectrum of N-nitroso-1,2,3,4-tetrahydroisoquinoline. [Link]

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  • Liu, K., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4751. [Link]

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  • Qiao, H., et al. (2024). Photocatalyzed C3-H Nitrosylation of Imidazo[1,2-a]pyridine under Continuous Flow and External Photocatalyst-, Oxidant-, and Additive-Free Conditions. The Journal of Organic Chemistry, 89(11), 7521-7530. [Link]

  • Phei, P. C., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. RSC Advances, 12(13), 7729-7753. [Link]

  • ResearchGate. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). [Link]

  • Paudler, W. W., & Helmick, L. S. (1968). Imidazo[1,2-a]pyridine 1-oxide. Synthesis and chemistry of a novel type of N-oxide. The Journal of Organic Chemistry. [Link]

  • Teulade, J. C., et al. (1982). New aspects of the nitration of some imidazo[1,2-a]pyridines. CNDO/2 calculations from X-ray structures. Australian Journal of Chemistry, 35(9), 1761-1768. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. [Link]

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  • WIPO Patentscope. (2020). WO/2020/227576 REGIO-SELECTIVE SYNTHESIS OF IMIDAZO[1,2-A]PYRIMIDINES. [Link]

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  • Al-Warhi, T., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Semantic Scholar. (2024). Nitration of Derivatives of Imidazo[1,5‐a]pyridine via C−H Functionalization with Fe(NO3)3 ⋅ 9H2O as a Promoter and a Nitro Source. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

A Validated LC-MS/MS Approach for a Potential Nitrosamine Drug Substance-Related Impurity (NDSRI) Introduction and Regulatory Context The detection and control of nitrosamine impurities in pharmaceutical products have be...

Author: BenchChem Technical Support Team. Date: January 2026

A Validated LC-MS/MS Approach for a Potential Nitrosamine Drug Substance-Related Impurity (NDSRI)

Introduction and Regulatory Context

The detection and control of nitrosamine impurities in pharmaceutical products have become a major focus for global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] These compounds are classified as probable human carcinogens, and their presence, even at trace levels, poses a significant safety concern.[1][3] The issue has expanded from small-molecule nitrosamines formed from reaction precursors to include Nitrosamine Drug Substance-Related Impurities (NDSRIs), which are nitrosamines formed from the active pharmaceutical ingredient (API) or its fragments.[2][4]

The analyte, 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, is a potential NDSRI. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the scaffold of numerous APIs.[5][6] If a nitrosating agent is present during synthesis or storage, the secondary amine within the API or a related precursor could potentially be nitrosated, leading to the formation of this impurity.

Given the potential genotoxicity, highly sensitive and specific analytical methods are required to quantify 3-Nitroso-2-phenylimidazo[1,2-a]pyridine at levels that adhere to the stringent acceptable intake (AI) limits recommended by regulators, often in the nanogram-per-day range.[2][7] This application note provides a comprehensive, field-proven protocol for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose. The principles outlined here are grounded in ICH guidelines for method validation (ICH Q2(R1)) and genotoxic impurity control (ICH M7).[4][8]

Rationale for Method Selection: Why LC-MS/MS?

The quantification of genotoxic impurities at trace levels presents a significant analytical challenge.[9] The control limit for a genotoxic impurity is often in the low parts-per-million (ppm) range relative to the API, necessitating a method with exceptional sensitivity and selectivity.

  • Sensitivity: LC-MS/MS is the gold standard for trace-level quantification due to its ability to achieve limits of quantification (LOQ) in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[10][11] This is essential to meet the low AI limits set by regulatory agencies. Techniques like HPLC with UV detection, while useful for general impurity profiling, typically lack the requisite sensitivity for genotoxic impurity analysis, with LOQs often in the 10-20 ng/mL range, which may not be sufficient.

  • Specificity: The high specificity of tandem mass spectrometry, particularly using Multiple Reaction Monitoring (MRM), is critical. It allows the instrument to selectively monitor for a specific precursor-to-product ion transition unique to the target analyte. This minimizes the risk of interference from the API, other impurities, or matrix components, which could lead to false-positive results in less selective methods like HPLC-UV.[12]

  • Analyte Characteristics: 3-Nitroso-2-phenylimidazo[1,2-a]pyridine possesses a molecular weight of approximately 223.23 g/mol (for the C13H9N3O isomer) and contains multiple nitrogen atoms within its heterocyclic structure.[13] These nitrogen atoms are readily protonated, making the molecule highly suitable for positive mode electrospray ionization (ESI+), a common ionization technique in LC-MS. Its structure is also amenable to reversed-phase chromatography.

Analytical Workflow Overview

The overall process from sample receipt to final data reporting follows a structured, multi-step workflow designed to ensure data integrity and accuracy.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt & Login StandardPrep Standard & QC Preparation SampleReceipt->StandardPrep SamplePrep API / Drug Product Sample Preparation SampleReceipt->SamplePrep LCMS_Analysis LC-MS/MS Analysis (MRM Mode) StandardPrep->LCMS_Analysis Calibration Curve SamplePrep->LCMS_Analysis Test Samples DataProcessing Integration & Quantification LCMS_Analysis->DataProcessing DataReview Data Review & Approval DataProcessing->DataReview Report Final Report Generation DataReview->Report

Caption: High-level workflow for NDSRI quantification.

Protocol 1: LC-MS/MS Quantification Method

This protocol describes a validated method for the quantification of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine in a drug substance.

Materials and Reagents
  • Reference Standard: 3-Nitroso-2-phenylimidazo[1,2-a]pyridine (Characterized, purity >98%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure).

  • Additives: Formic acid (LC-MS grade, >99%).

  • Drug Substance: Batch of the relevant API to be tested.

  • Internal Standard (Recommended): Isotopically labeled 3-Nitroso-2-phenylimidazo[1,2-a]pyridine (e.g., d5-phenyl version) for highest accuracy. If unavailable, a structurally similar, non-coeluting compound can be used after thorough validation.

Instrumentation and Conditions
ParameterRecommended SettingRationale
LC System UPLC/UHPLC systemProvides high resolution and short run times, improving throughput and peak shape.[14]
Column Reversed-Phase C18 Column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm)C18 provides good retention for the moderately nonpolar analyte. Sub-2 µm particles offer high efficiency.[15]
Column Temperature 40 °CEnsures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides a proton source to enhance ionization in ESI+ mode and improves chromatographic peak shape.[3]
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier for reversed-phase LC with good UV transparency and compatibility with MS.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal chromatographic performance.
Injection Volume 5 - 10 µLBalances sensitivity against potential column overload and peak distortion.
Gradient Elution Example: 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-9.1 min (90-10% B), 9.1-12 min (10% B)A gradient is necessary to elute the analyte with good peak shape while ensuring the highly concentrated API elutes separately, minimizing matrix effects. This must be optimized for the specific API.
MS System Tandem Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ)Required for the selectivity and sensitivity of MRM-based quantification.[16]
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic nitrogen atoms in the imidazopyridine ring are readily protonated.
MRM Transitions Quantifier: 224.2 > 194.2 (Loss of NO)Qualifier: 224.2 > 166.2 (Further fragmentation)These must be empirically determined by infusing the reference standard. The quantifier transition should be the most intense and stable. The qualifier confirms identity.
Source Parameters Example: Capillary Voltage: 3.5 kV, Source Temp: 150 °C, Desolvation Temp: 400 °CThese parameters must be optimized on the specific instrument to achieve maximum signal intensity and stability.
Standard and Sample Preparation
  • Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.

  • Stock Standard Preparation (100 µg/mL): Accurately weigh ~10 mg of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. Note: Work in a fume hood and use appropriate PPE. Protect this solution from light.

  • Working Standard Preparation: Perform serial dilutions from the Stock Standard using the Diluent to prepare calibration standards. A typical range for genotoxic impurities would be from 0.25 ppb to 100 ppb.

  • Sample Preparation (Targeting 0.5 ppm level relative to API): Accurately weigh 50 mg of the API into a 10 mL volumetric flask. Add ~7 mL of Diluent, sonicate to dissolve, and dilute to volume with Diluent. This results in a 5 mg/mL API solution. At this concentration, a 2.5 ng/mL (2.5 ppb) standard would correspond to the 0.5 ppm level.

Protocol 2: Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[8] The following parameters must be assessed.

Validation_Logic start_node Method Development & Optimization Specificity Specificity & Selectivity start_node->Specificity Finalize Parameters process_node process_node decision_node decision_node end_node Method is Validated decision_spec Interference Free? Specificity->decision_spec Check for interference decision_spec->start_node No, re-optimize Linearity Linearity, Range, LOD, LOQ decision_spec->Linearity Yes decision_lin R² > 0.99 & LOQ sufficient? Linearity->decision_lin Evaluate statistics decision_lin->start_node No, adjust range or sensitivity Accuracy Accuracy (Recovery) decision_lin->Accuracy Yes Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Robustness->end_node

Caption: Logical flow for analytical method validation.

Validation Parameters and Acceptance Criteria
ParameterExperimental ProtocolTypical Acceptance Criteria
Specificity Analyze blank diluent, a placebo (if drug product), and an unspiked API sample. Ensure no interfering peaks are present at the retention time of the analyte.No significant interference (>20% of LOQ) at the retention time and MRM transition of the analyte.
Limit of Quantification (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Typically established at a signal-to-noise ratio of ~10.RSD ≤ 20%, Recovery within 70-130%. The LOQ must be at or below the reporting threshold (e.g., 10% of the acceptable limit).[2]
Linearity Analyze a series of at least five concentrations across the desired range (e.g., LOQ to 150% of the specification limit). Plot peak area vs. concentration and perform linear regression.[17]Correlation coefficient (R²) ≥ 0.99. y-intercept should be insignificant.
Accuracy (Recovery) Spike the API or placebo matrix at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) in triplicate. Calculate the percentage recovery of the spiked amount.[18]Mean recovery should be within 80-120% for each level.
Precision Repeatability: Analyze six replicate preparations of a spiked sample at 100% of the specification level on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Repeatability: RSD ≤ 15%. Intermediate Precision: Overall RSD between the two sets should be ≤ 20%.
Solution Stability Analyze spiked standard and sample solutions stored under normal laboratory conditions (e.g., autosampler at 10°C) at various time points (e.g., 0, 12, 24 hours).The response should not deviate by more than ±15% from the initial value.
Robustness Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%). Assess the impact on peak area, retention time, and resolution.The method should remain unaffected by small, deliberate variations in parameters, with system suitability criteria still being met.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of the potential NDSRI 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. The high sensitivity and specificity of this approach are essential for meeting the stringent regulatory requirements for the control of genotoxic impurities. Adherence to the comprehensive validation protocol ensures that the method is fit for its intended purpose, whether for release testing of APIs and drug products, stability studies, or in-process controls. By explaining the causality behind experimental choices and grounding the protocol in regulatory standards, this guide provides researchers and drug development professionals with a trustworthy framework for ensuring product quality and patient safety.

References

  • NITROSAMINE IMPURITY ASSAY BY HPLC.
  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. Egyptian Drug Authority.
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Sources

Application

using 3-Nitroso-2-phenylimidazo[1,2-a]pyridine as a synthetic intermediate

An In-Depth Guide to the Application of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine as a Versatile Synthetic Intermediate For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents such as Alpidem and Zolpidem.[1][2] Its rigid, planar geometry and rich electronic properties make it an ideal scaffold for interacting with various biological targets. Functionalization of this core, particularly at the C3 position, is a key strategy for modulating pharmacological activity and developing new chemical entities.[3][4]

Among the various C3-functionalized derivatives, 3-nitroso-2-phenylimidazo[1,2-a]pyridine emerges as a uniquely versatile synthetic intermediate. The nitroso group, a reactive and electron-withdrawing moiety, serves as a synthetic handle for a range of chemical transformations. It can be readily introduced onto the electron-rich imidazo[1,2-a]pyridine ring and subsequently converted into other valuable functional groups, such as amines, or used to direct complex rearrangements. This guide provides a detailed exploration of the synthesis of 3-nitroso-2-phenylimidazo[1,2-a]pyridine and its application in key synthetic protocols, offering field-proven insights for its effective utilization in research and drug development.

Part 1: Synthesis of the Key Intermediate

The preparation of 3-nitroso-2-phenylimidazo[1,2-a]pyridine is efficiently achieved through the electrophilic nitrosation of the parent 2-phenylimidazo[1,2-a]pyridine. The C3 position of the imidazo[1,2-a]pyridine ring is highly activated towards electrophilic attack, allowing for regioselective functionalization under mild conditions.

Protocol 1: Synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

This protocol details the regioselective C3-nitrosylation using tert-butyl nitrite (tBuONO), a convenient and efficient nitrosating agent that decomposes into reactive species and generates only volatile byproducts.[5]

Workflow for the Synthesis of the Nitroso Intermediate

A 2-Phenylimidazo[1,2-a]pyridine B tBuONO, CH3CN 70 °C, 15 min A->B C 3-Nitroso-2-phenylimidazo[1,2-a]pyridine B->C

Caption: Synthesis of the target intermediate via nitrosation.

Materials and Reagents:

  • 2-Phenylimidazo[1,2-a]pyridine

  • tert-Butyl nitrite (tBuONO)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate

Step-by-Step Procedure:

  • In a screw-cap reaction tube, combine 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv) and anhydrous acetonitrile (1 mL).

  • Add tert-butyl nitrite (tBuONO) (1.2 equiv) to the mixture.

  • Seal the tube and stir the reaction mixture at 70 °C for 15 minutes.

  • Monitor the reaction to completion (typically indicated by the formation of a green solid).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product is typically obtained in high purity by simply evaporating the solvent, excess tBuONO, and the t-butanol byproduct under vacuum.[5]

Expert Insights: The choice of tBuONO is strategic; it is less harsh than traditional nitrosating agents like nitrous acid and the reaction workup is exceptionally clean. The reaction is rapid and high-yielding due to the high nucleophilicity of the C3 position of the imidazo[1,2-a]pyridine ring. No further purification is usually necessary for the subsequent steps.

ParameterValueReference
Reagents 2-Phenylimidazo[1,2-a]pyridine, tert-Butyl nitrite[5]
Solvent Acetonitrile (CH₃CN)[5]
Temperature 70 °C[5]
Reaction Time 15 minutes[5]
Yield ~98% (Near quantitative)[5]
Appearance Green solid[5]
Melting Point 164-165 °C[5]
¹H NMR (CDCl₃) Key shifts: δ 9.77 (d, 1H), 8.54-8.51 (m, 2H), 7.77-7.65 (m, 2H)[5]
¹³C NMR (CDCl₃) Key shifts: δ 159.8, 153.2, 145.6, 136.1[5]
Table 1. Optimized Reaction Conditions and Product Characterization.

Part 2: Applications in Synthetic Transformations

3-Nitroso-2-phenylimidazo[1,2-a]pyridine is not merely a stable, functionalized molecule but a launchpad for diverse molecular architectures. Its true value lies in the subsequent transformations it can undergo.

Key Synthetic Pathways from the Nitroso Intermediate

cluster_start Starting Intermediate cluster_path1 Reduction Pathway cluster_path2 Rearrangement Pathway A 3-Nitroso-2-phenylimidazo[1,2-a]pyridine B_reagent Zn dust, NH4Cl Acetic Acid, 80 °C A->B_reagent C_reagent Triethyl phosphite P(OEt)3 A->C_reagent B_product 3-Amino-2-phenyl- imidazo[1,2-a]pyridine B_reagent->B_product Reduction C_product 2-(Benzoylimino)-1,2-dihydro- pyridine-1-carbonitrile C_reagent->C_product Deoxygenative Rearrangement

Caption: Major synthetic routes from the nitroso intermediate.

Application 1: Reduction to 3-Amino-2-phenylimidazo[1,2-a]pyridine

The conversion of the nitroso group to an amino group is a fundamental transformation that installs a highly valuable nucleophilic handle for further elaboration, such as amide bond formation or the construction of larger heterocyclic systems.

Protocol 2: Synthesis of 3-Amino-2-phenylimidazo[1,2-a]pyridine

This protocol employs a classic and robust reduction method using zinc dust in the presence of an ammonium chloride buffer.[5]

Materials and Reagents:

  • 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

  • Zinc dust (Zn)

  • Ammonium chloride (NH₄Cl)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a dry, sealed tube, add 3-nitroso-2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv).

  • Add acetic acid (2 mL), followed by zinc dust (6 equiv) and ammonium chloride (10 equiv).

  • Seal the tube and heat the reaction mixture to 80 °C for 1 hour, with vigorous stirring.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to obtain the pure 3-amino derivative.[5]

Expert Insights: The 3-amino product is a critical building block. The amino group at the C3 position can serve as a key point for diversification in a drug discovery program. For instance, it can be acylated or used in coupling reactions to append new side chains, directly influencing the compound's structure-activity relationship (SAR).

Application 2: Deoxygenative Rearrangement to an Imidoyl Cyanide

The reaction with triethyl phosphite showcases the unique and non-intuitive reactivity of the 3-nitroso intermediate. Instead of a simple deoxygenation to a nitrene, the reaction proceeds through a fascinating rearrangement to yield an imidoyl cyanide.[6] This transformation provides access to a completely different class of compounds from the same starting material.

Protocol 3: Synthesis of 2-(Benzoylimino)-1,2-dihydropyridine-1-carbonitrile

This protocol is based on the revised structural assignment for the product of the reaction between 3-nitroso-2-phenylimidazo[1,2-a]pyridine and triethyl phosphite.[6][7]

Materials and Reagents:

  • 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

  • Triethyl phosphite (P(OEt)₃)

  • Anhydrous solvent (e.g., toluene or xylene)

Step-by-Step Procedure:

  • Dissolve 3-nitroso-2-phenylimidazo[1,2-a]pyridine (1.0 equiv) in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Add triethyl phosphite (excess, e.g., 3.0 equiv) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess phosphite.

  • The resulting crude product, an imidoyl cyanide, can be purified by flash column chromatography.[6]

Mechanistic Causality: This reaction is believed to proceed via an initial attack of the phosphite on the oxygen of the nitroso group. The subsequent collapse of this adduct does not lead to a simple nitrene. Instead, a cascade of electronic rearrangements involving the cleavage of the imidazole N-N bond and the pyridine ring system ultimately results in the formation of the thermodynamically stable imidoyl cyanide. This provides a powerful method for ring-opening and functional group interconversion in a single step.

TransformationKey ReagentsProduct Functional GroupYieldReference
Reduction Zn, NH₄Cl, Acetic AcidPrimary Amine (-NH₂)Good[5]
Rearrangement Triethyl Phosphite (P(OEt)₃)Imidoyl Cyanide (-C≡N)30%[6]
Table 2. Comparative Summary of Synthetic Transformations.
Application 3: Potential in [4+2] Cycloaddition Reactions

The nitroso group is a potent dienophile and can readily participate in hetero-Diels-Alder reactions with 1,3-dienes. This reactivity opens a pathway to novel, highly functionalized six-membered heterocyclic rings fused to the imidazopyridine scaffold. While specific examples with 3-nitroso-2-phenylimidazo[1,2-a]pyridine are not extensively documented, the underlying principle is well-established for nitroso compounds.[8]

Conceptual Workflow: Hetero-Diels-Alder Reaction

A 3-Nitroso-2-phenyl- imidazo[1,2-a]pyridine (Dienophile) C [4+2] Cycloaddition (Hetero-Diels-Alder) A->C N=O group reacts B 1,3-Diene (e.g., Cyclopentadiene) B->C D Fused Oxazine Ring System C->D

Caption: Proposed cycloaddition pathway for new heterocycles.

Expert Insights: This predictive application highlights the potential for future research. By reacting the 3-nitroso intermediate with various dienes, medicinal chemists could rapidly generate libraries of complex, polycyclic compounds. The resulting oxazine-fused structures would possess novel three-dimensional shapes, which could be advantageous for targeting challenging protein-protein interactions or complex receptor binding sites.

Conclusion and Future Outlook

3-Nitroso-2-phenylimidazo[1,2-a]pyridine is a high-value, readily accessible synthetic intermediate. Its strategic importance is twofold: it provides a gateway to the crucial 3-amino derivative, a cornerstone for medicinal chemistry programs, and it enables access to unique molecular scaffolds through less conventional rearrangements. The protocols detailed herein offer robust and reproducible methods for leveraging its reactivity. For researchers and drug development professionals, mastering the chemistry of this intermediate unlocks a powerful toolkit for the efficient construction and diversification of novel imidazo[1,2-a]pyridine-based compounds, accelerating the journey from chemical synthesis to therapeutic innovation.

References

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  • National Institutes of Health. (2021). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. PMC. Available from: [Link]

  • MDPI. (2021). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Rh‐Catalyzed [3+2]‐cycloaddition of pyridine‐tethered diazo compound 8 with various dipolarophiles. Retrieved from [Link]

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Method

Applications of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Promise of a Privileged Scaffold Functionalized for Nitric Oxide Donation The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its preva...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold Functionalized for Nitric Oxide Donation

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This heterocyclic system is featured in approved drugs such as the hypnotic zolpidem and the anxiolytic alpidem, underscoring its therapeutic relevance.[2] The scaffold's broad spectrum of activities, including potent anticancer, anti-inflammatory, and antituberculosis effects, makes its derivatives attractive candidates for drug discovery programs.[1][3][4][5]

This guide focuses on a specific, yet underexplored, derivative: 3-Nitroso-2-phenylimidazo[1,2-a]pyridine . The introduction of a nitroso (-N=O) group at the C-3 position is of significant interest. While a study on 2-aryl-3-nitrosoimidazo[1,2-a]pyridines as potential antiretroviral agents showed them to be inactive for that specific application, the true potential of this functional group may lie elsewhere.[6] The nitroso moiety is a well-known precursor to nitric oxide (NO), a critical signaling molecule in human physiology. This suggests that 3-Nitroso-2-phenylimidazo[1,2-a]pyridine could function as a nitric oxide donor, a class of compounds with immense therapeutic potential.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry applications of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. We will proceed on the hypothesis that this compound can act as an NO donor, leveraging the established biological activities of the imidazo[1,2-a]pyridine scaffold to direct our investigation towards anticancer and anti-inflammatory applications.

Part 1: Hypothesized Therapeutic Applications

The dual nature of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine—combining a privileged heterocyclic core with a potential NO-releasing moiety—opens up several exciting therapeutic avenues.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in oncology research.[1] Derivatives have been shown to inhibit various cellular pathways crucial for cancer progression, including tubulin polymerization and phosphoinositide-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling.[1] The addition of an NO-donating function could potentiate this anticancer activity through several mechanisms:

  • Induction of Apoptosis: NO can trigger programmed cell death in cancer cells by increasing the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation.

  • Modulation of Angiogenesis: While NO's role in angiogenesis is complex, at high concentrations, it can be anti-angiogenic, inhibiting the formation of new blood vessels that tumors need to grow.

  • Synergy with the Imidazo[1,2-a]pyridine Core: The NO-mediated effects could complement the cytotoxic mechanisms of the parent scaffold, potentially leading to a synergistic anticancer effect and overcoming drug resistance.[5]

Anti-inflammatory Activity

Numerous imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties.[4][7] This activity is often linked to the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[4][8] Nitric oxide has a complex, context-dependent role in inflammation. While high levels of NO produced by inducible nitric oxide synthase (iNOS) are pro-inflammatory, lower, controlled levels of NO can be anti-inflammatory.[9] A 3-nitroso-functionalized imidazo[1,2-a]pyridine could therefore act as a potent anti-inflammatory agent by:

  • Inhibiting NF-κB Activation: NO can inhibit the activation of NF-κB, a key transcription factor that drives the expression of many pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).[9][10]

  • Suppressing Pro-inflammatory Cytokine Production: By modulating NF-κB and other signaling pathways, the compound could reduce the production of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11]

Part 2: Synthesis and Characterization

While a detailed synthetic chemistry guide is beyond the scope of this document, a general and established route to 3-nitroso-2-phenylimidazo[1,2-a]pyridine is presented below.[6]

Protocol 2.1: Synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

This protocol is adapted from established literature for the synthesis of 2-aryl-3-nitrosoimidazo[1,2-a]pyridines.[6]

  • Step 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine.

    • React 2-aminopyridine with 2-bromoacetophenone in a suitable solvent such as ethanol.

    • Heat the mixture under reflux for several hours.

    • Upon cooling, the product, 2-phenylimidazo[1,2-a]pyridine, will precipitate and can be collected by filtration.

    • Purification can be achieved by recrystallization from ethanol.[12]

  • Step 2: Nitrosation at the C-3 Position.

    • Dissolve the 2-phenylimidazo[1,2-a]pyridine from Step 1 in a mixture of acetic acid and water.

    • Cool the solution in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise with stirring.

    • The 3-nitroso derivative will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.[13]

Part 3: Protocols for Biological Evaluation

The following protocols provide a framework for investigating the hypothesized anticancer and anti-inflammatory activities of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

Assessment of Nitric Oxide Donating Properties

The Griess assay is a simple and widely used colorimetric method for the indirect measurement of NO release by quantifying one of its stable breakdown products, nitrite (NO₂⁻).[14][15]

Protocol 3.1.1: Griess Assay for Nitrite Detection

  • Objective: To determine if 3-Nitroso-2-phenylimidazo[1,2-a]pyridine releases nitric oxide in a physiological buffer.

  • Materials:

    • 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

    • Phosphate-buffered saline (PBS), pH 7.4

    • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[15]

    • Sodium nitrite (for standard curve)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in PBS in a 96-well plate. Include a vehicle control (DMSO in PBS).

    • Incubate the plate at 37°C for a defined period (e.g., 2, 4, 8, 24 hours) to allow for NO release and conversion to nitrite.

    • Prepare a standard curve of sodium nitrite in PBS (e.g., 0-100 µM).

    • Add 50 µL of Griess Reagent to each well containing 50 µL of the incubated samples and standards.[16]

    • Incubate at room temperature for 10-15 minutes, protected from light. A magenta color will develop in the presence of nitrite.[16]

    • Measure the absorbance at 540 nm using a microplate reader.[15]

    • Calculate the concentration of nitrite released from the compound by comparing the absorbance values to the sodium nitrite standard curve.

  • Data Interpretation: An increase in absorbance over time compared to the vehicle control indicates that the compound is releasing nitric oxide.

Workflow for Griess Assay

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis prep_stock Prepare Stock Solution of Test Compound prep_dilutions Prepare Serial Dilutions in 96-well Plate prep_stock->prep_dilutions incubate_compound Incubate at 37°C (e.g., 2-24h) prep_dilutions->incubate_compound prep_standards Prepare Nitrite Standard Curve add_griess Add Griess Reagent to Samples & Standards prep_standards->add_griess incubate_compound->add_griess incubate_rt Incubate at RT (10-15 min) add_griess->incubate_rt read_absorbance Measure Absorbance at 540 nm incubate_rt->read_absorbance calculate_nitrite Calculate Nitrite Concentration vs. Standard Curve read_absorbance->calculate_nitrite

Caption: Workflow for assessing NO donation using the Griess assay.

In Vitro Anticancer Activity Screening

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17][18][19]

Protocol 3.2.1: MTT Assay for Cytotoxicity

  • Objective: To evaluate the cytotoxic effect of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

    • Complete cell culture medium

    • 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

    • DMSO or other solubilization buffer

    • 96-well sterile culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for untreated cells (negative control) and a vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[17] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.[19]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

  • Data Presentation:

    Table 1: Hypothetical Cytotoxicity Data for 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

Concentration (µM)% Cell Viability (MCF-7)Standard Deviation% Cell Viability (HCT116)Standard Deviation
0 (Control)100± 4.5100± 5.1
195.2± 3.892.1± 4.7
578.6± 4.175.4± 5.5
1052.3± 3.948.9± 4.2
2521.5± 2.818.7± 3.1
508.1± 1.95.4± 2.0
Evaluation of Anti-inflammatory Activity

This protocol uses lipopolysaccharide (LPS)-stimulated macrophages as an in vitro model of inflammation to assess the anti-inflammatory potential of the test compound.[20][21]

Protocol 3.3.1: Measurement of Inflammatory Mediators in LPS-Stimulated Macrophages

  • Objective: To determine if 3-Nitroso-2-phenylimidazo[1,2-a]pyridine can inhibit the production of pro-inflammatory cytokines in activated macrophages.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Complete cell culture medium

    • Lipopolysaccharide (LPS) from E. coli

    • 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

    • ELISA kits for TNF-α and IL-6

    • 24-well sterile culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[22] Include control wells: untreated cells, cells treated with LPS only, and cells treated with the compound only.

    • After incubation, collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • It is advisable to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in cytokines is not due to cytotoxicity.[21]

  • Data Interpretation: A dose-dependent reduction in the levels of TNF-α and IL-6 in the LPS-stimulated cells treated with the compound, without significant cytotoxicity, indicates anti-inflammatory activity.

Signaling Pathway: NF-κB Inhibition by Nitric Oxide

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB->IkB_p Phosphorylation NFkB_active Active NF-κB Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NO_Donor 3-Nitroso-2-phenylimidazo [1,2-a]pyridine NO Nitric Oxide (NO) NO_Donor->NO NO->IKK Inhibits Phosphorylation of IκBα Degradation Ubiquitination & Degradation IkB_p->Degradation Degradation->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates NFkB_nuc->Genes Induces Transcription

Caption: NO can inhibit the NF-κB pathway by preventing IκBα phosphorylation.

Part 4: Structure-Activity Relationship (SAR) Insights and Future Directions

The initial biological data from these protocols will provide a foundation for understanding the potential of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. Subsequent efforts should focus on optimizing the lead compound through systematic structural modifications. Based on the extensive literature on imidazo[1,2-a]pyridines, the following points should be considered for SAR studies:[1][23][24]

  • The 2-Phenyl Ring: Substitution on this ring can significantly impact activity. Electron-withdrawing or electron-donating groups at the para-position can modulate potency and selectivity.

  • The Imidazo[1,2-a]pyridine Core: Modifications at other positions (e.g., 6, 7, or 8) of the pyridine ring can influence pharmacokinetic properties such as solubility and metabolic stability.

  • The 3-Nitroso Group: While this is the key functional group for NO donation, its replacement with other NO-donating moieties (e.g., furoxans, nitrates) could be explored to fine-tune the rate and duration of NO release.

By combining the insights from the biological evaluation of the parent compound with a strategic medicinal chemistry campaign, it is possible to develop novel, potent, and selective drug candidates based on the 3-Nitroso-2-phenylimidazo[1,2-a]pyridine scaffold.

References

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Arch Pharm (Weinheim). 2024 Sep 2. doi: 10.1002/ardp.202400375. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts. 2024;14(2):27618. [Link]

  • NOS1-derived nitric oxide promotes NF-κB transcriptional activity through inhibition of suppressor of cytokine signaling-1. J Exp Med. 2015 Sep 21;212(10):1725-38. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • NOS1-derived nitric oxide promotes NF-κB transcriptional activity through inhibition of suppressor of cytokine signaling-1. J Exp Med. 2015 Sep 21;212(10):1725-38. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. J Vis Exp. 2013 Nov 10;(81):e50585. [Link]

  • Role of nitric oxide produced by iNOS through NF-κB pathway in migration of cerebellar granule neurons induced by Lipopolysaccharide. J Neuroimmunol. 2011 Jan;230(1-2):106-16. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Boster Biological Technology. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. [Link]

  • Macrophage Inflammatory Assay. Bio Protoc. 2016 May 20;6(10):e1809. [Link]

  • NO Inhibits Cytokine-Induced iNOS Expression and NF-κB Activation by Interfering With Phosphorylation and Degradation of IκB-α. Arterioscler Thromb Vasc Biol. 1999 May;19(5):1147-54. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1642-1658. [Link]

  • NF-κB signalling pathway leading to the expression of genes encoding... ResearchGate. [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. J Med Chem. 1965 May;8(3):390-2. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Semantic Scholar. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect Disord Drug Targets. 2024;24(8):e010524229152. [Link]

  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pac J Cancer Prev. 2022 Sep 1;23(9):2943-2952. [Link]

  • Protocol Griess Test. Zenodo. 2019 Dec 8. [Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Antioxidants (Basel). 2019 Aug 21;8(9):339. [Link]

  • Assays for Nitric Oxide Expression. ResearchGate. [Link]

  • Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. Arch Pharm (Weinheim). 2001 Jul;334(7):224-8. [Link]

  • Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. Molecules. 2022 Mar 17;27(6):1940. [Link]

  • Anti-inflammatory effects of extracellular vesicles from Morchella on LPS-stimulated RAW264.7 cells via the ROS-mediated p38 MAPK signaling pathway. J Nanobiotechnology. 2023 Mar 1;21(1):77. [Link]

  • 3-Nitroso-2-phenylimidazo(1,2-a)pyrimidine. PubChem. [Link]

  • 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. PubChem. [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. 2025 Nov 16;10(47):51998-52016. [Link]

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Application

Application Notes & Protocols: Characterizing the Fluorescent Properties of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine Derivatives

I. Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Enigma of the 3-Nitroso Group The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Its...

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Enigma of the 3-Nitroso Group

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and rich electron density make it an excellent platform for developing novel fluorophores. Derivatives of this family are known for their favorable solubility, high quantum yields, and tunable emissions, which typically range from 430–520 nm.[2] These properties have led to their successful application as fluorescent probes for cellular imaging and as active components in organic light-emitting diodes (OLEDs).[2][4]

The photophysical characteristics of imidazo[1,2-a]pyridines are exquisitely sensitive to the nature and position of their substituents. For instance, electron-donating groups at the C2 phenyl ring can shift emission wavelengths into the visible spectrum, while other modifications can enhance fluorescence intensity.[5] Conversely, certain substituents can dramatically diminish or entirely quench fluorescence. Of particular relevance to this guide is the observation that the presence of a nitro group on the imidazo[1,2-a]pyridine ring has been shown to destroy fluorescence.[5]

This guide focuses on 3-nitroso-2-phenylimidazo[1,2-a]pyridine derivatives . The nitroso group (–N=O), being strongly electron-withdrawing like the nitro group (–NO₂), is hypothesized to significantly influence the electronic structure of the scaffold. Therefore, a primary objective when investigating these specific derivatives is to determine whether they exhibit useful fluorescence or if the nitroso group acts as a quencher.

These application notes provide a comprehensive framework for the systematic photophysical characterization of novel imidazo[1,2-a]pyridine derivatives, using the 3-nitroso variant as a case study. We will detail the protocols for fundamental characterization—from basic absorbance and emission spectroscopy to the rigorous determination of fluorescence quantum yield—and extend these to a foundational protocol for live-cell imaging. The causality behind each experimental step is explained to empower researchers to not only execute these protocols but also to interpret the results and troubleshoot potential challenges.

II. Foundational Principles of Molecular Fluorescence

To properly characterize a potential fluorophore, it is essential to understand the key parameters that define its behavior. The fluorescence quantum yield (Φf) is a critical measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[6] A high quantum yield is often a prerequisite for applications requiring bright probes. This value is determined by the relative rates of the radiative decay pathway (fluorescence) versus non-radiative pathways (e.g., internal conversion, intersystem crossing).

The following workflow outlines the logical progression for characterizing a novel compound.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Photophysical Characterization cluster_2 Phase 3: Application Testing Synthesis Synthesis of Derivative Purification Purification (e.g., HPLC, Column) Synthesis->Purification QC Purity & Structural Confirmation (NMR, MS) Purification->QC Absorbance Absorbance Spectroscopy (UV-Vis) Determine λmax(abs) QC->Absorbance Pure Compound Emission Fluorescence Spectroscopy Determine λmax(em), Stokes Shift Absorbance->Emission QY Quantum Yield (Φf) Determination Emission->QY Lifetime Fluorescence Lifetime (τ) Measurement (Optional but Recommended) QY->Lifetime CellularImaging Live-Cell Imaging Protocol QY->CellularImaging If Fluorescent & Φf > 0.05 Analysis Image Analysis & Interpretation QY->Analysis If Non-Fluorescent (Quenched) Investigate Quenching Mechanism Cytotoxicity Cytotoxicity Assay Cytotoxicity->CellularImaging CellularImaging->Analysis

Caption: Workflow for the characterization and application of a novel fluorophore.

III. Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives

The fluorescence of the parent imidazo[1,2-a]pyridine scaffold is the baseline from which we evaluate derivatives. The introduction of a 2-phenyl group generally enhances the quantum yield. Further substitutions allow for fine-tuning of the photophysical properties.

Compound/DerivativeExcitation Max (λex)Emission Max (λem)Quantum Yield (Φf)SolventReference
Imidazo[1,2-a]pyridine~330 nm~370 nmLowMethanolGeneral observation from literature
2-Phenylimidazo[1,2-a]pyridine~335 nm~400 nmModerate-HighVarious[3]
3-Hydroxymethyl-2-phenyl-imidazo[1,2-a]pyridine~340 nm~405 nm> Parent scaffoldMethanol[5][7]
2-(4'-aminophenyl)imidazo[1,2-a]pyridine~360 nm~450 nmHighPolar Solv.[5]
Imidazo[1,5-a]pyridine derivative (compound 5)~350 nm~460 nm0.09 - 0.37Various[4]
Hypothesized: 3-Nitroso-2-phenyl-imidazo[1,2-a]pyridine ~340-360 nm None Expected ~0 Various Hypothesis based on nitro-quenching [5]

Table 1: Representative photophysical data for imidazo[1,2-a]pyridine derivatives. Data is compiled from multiple sources and serves as a general guide. The entry for the 3-nitroso derivative is a scientific hypothesis based on existing data for related compounds.

The critical takeaway is the profound impact of substituents. The nitroso group, like the nitro group, is a potent electron-withdrawing group and may introduce low-energy non-radiative decay pathways (e.g., intersystem crossing) that outcompete fluorescence, leading to a quantum yield near zero. Therefore, the first step in any investigation must be a careful measurement of the compound's emission spectrum. The absence of a clear emission peak upon excitation at the absorbance maximum would be strong evidence of quenching.

IV. Experimental Protocols

Protocol 1: Determination of Absorbance and Emission Spectra

Causality: This is the foundational experiment. Absorbance spectroscopy identifies the wavelengths of light the molecule absorbs (λmax,abs), which is necessary to select the correct excitation wavelength for fluorescence measurements. The emission spectrum reveals if the molecule fluoresces and at what wavelengths (λmax,em). The difference between λmax,abs and λmax,em is the Stokes shift, a critical parameter for imaging applications to minimize spectral overlap.

Materials:

  • 3-Nitroso-2-phenylimidazo[1,2-a]pyridine derivative

  • Spectroscopic grade solvent (e.g., ethanol, DMSO, acetonitrile)

  • Dual-beam UV-Visible spectrophotometer

  • Fluorometer/spectrofluorometer

  • 1 cm path length quartz cuvettes (2)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the derivative in a suitable solvent (e.g., DMSO). Ensure complete dissolution.

  • Working Solution Preparation: From the stock, prepare a dilute working solution (e.g., 1-10 µM) in the desired spectroscopic solvent. The final absorbance at λmax should be between 0.05 and 0.1 to avoid inner filter effects.

  • Absorbance Measurement: a. Fill one cuvette with the spectroscopic solvent to serve as a blank. b. Fill the second cuvette with the working solution. c. Place the blank in the spectrophotometer and record a baseline correction. d. Replace the blank with the sample cuvette and scan a spectrum across a relevant range (e.g., 250-600 nm). e. Identify and record the wavelength of maximum absorbance (λmax,abs).

  • Emission Measurement: a. Transfer the sample cuvette to the fluorometer. b. Set the excitation wavelength to the λmax,abs determined in the previous step. c. Set the emission scan range to start ~10-20 nm above the excitation wavelength and extend for ~300 nm (e.g., if λmax,abs is 350 nm, scan from 360-660 nm). d. Adjust slit widths (e.g., 5 nm for both excitation and emission) to achieve a good signal-to-noise ratio. e. Record the emission spectrum. Identify and record the wavelength of maximum emission (λmax,em). If no discernible peak is observed above the solvent Raman scatter, the compound is considered non-fluorescent under these conditions.

Protocol 2: Relative Fluorescence Quantum Yield (Φf) Determination

Causality: This protocol quantifies the fluorescence efficiency of your compound relative to a well-characterized standard.[6][8] By using a standard with a known quantum yield and measuring under identical conditions (most importantly, exciting at the same wavelength and ensuring identical absorbance), the unknown quantum yield can be calculated from the ratio of their integrated fluorescence intensities.[6] This method is reliable and accessible with standard laboratory fluorometers.[9]

G cluster_setup Experimental Setup cluster_data Data & Calculation LightSource Light Source (e.g., Xenon Lamp) ExcitationMono Excitation Monochromator (Set to λex) LightSource->ExcitationMono Cuvette Sample Cuvette Absorbance < 0.1 at λex ExcitationMono->Cuvette EmissionMono Emission Monochromator (Scanning) Cuvette->EmissionMono Detector Detector (PMT) EmissionMono->Detector IntegratedF Measure Integrated Fluorescence (F) of Sample (X) and Standard (ST) Detector->IntegratedF Absorbance Measure Absorbance (A) of Sample (X) and Standard (ST) Equation Φx = Φst * (Fx / Fst) * (Ast / Ax) * (ηx² / ηst²) Absorbance->Equation IntegratedF->Equation RefractiveIndex Refractive Index of Solvents (η) RefractiveIndex->Equation

Caption: Principle of relative fluorescence quantum yield measurement.

Materials:

  • Solutions of the test compound and a suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54; or Rhodamine 6G in ethanol, Φf = 0.95).

  • Spectroscopic grade solvents.

  • UV-Visible spectrophotometer and fluorometer.

  • 1 cm path length quartz cuvettes.

Procedure:

  • Standard Selection: Choose a standard whose absorbance spectrum overlaps with your test compound, allowing excitation at the same wavelength.

  • Solution Preparation: Prepare a series of dilutions for both the test compound (X) and the standard (ST) in their respective solvents. The absorbance of these solutions at the chosen excitation wavelength (λex) should range from 0.01 to 0.1.

  • Absorbance Measurement: For each solution, record the exact absorbance at the chosen λex.

  • Fluorescence Measurement: a. Using the fluorometer, set the excitation wavelength to λex. b. Record the emission spectrum for each of the prepared solutions (both test and standard). Ensure instrument settings (e.g., slit widths) are identical for all measurements. c. Record the spectrum of the solvent blank for background subtraction.

  • Data Analysis: a. Correct the emission spectra by subtracting the solvent blank spectrum. b. Calculate the integrated fluorescence intensity (F) for each spectrum by finding the area under the emission curve. c. For both the test compound and the standard, plot integrated fluorescence intensity (F) versus absorbance (A). The plot should be linear, and the slope of the line is the gradient (Grad). d. Calculate the quantum yield of the test sample (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

    • Φst is the known quantum yield of the standard.
    • Gradx and Gradst are the gradients from the plot of F vs. A for the test and standard, respectively.
    • ηx and ηst are the refractive indices of the solvents used for the test and standard solutions. If the same solvent is used, this term becomes 1.
Protocol 3: Application in Live-Cell Fluorescence Imaging

Causality: The ultimate test for a potential probe is its performance in a biological context.[10][11] This protocol assesses the compound's ability to cross the cell membrane, its intracellular localization, and its photostability under imaging conditions. Maintaining cell health is paramount for obtaining biologically relevant data; therefore, the protocol emphasizes using imaging-friendly media and minimizing light exposure to reduce phototoxicity.[12][13]

Materials:

  • Adherent mammalian cells (e.g., HeLa, U2OS).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Live-cell imaging solution (e.g., FluoroBrite™ DMEM or HBSS with Ca²⁺/Mg²⁺).[12][14]

  • Stock solution of the 3-nitroso derivative in DMSO.

  • Hoechst 33342 or NucBlue™ Live (for nuclear counterstaining).

  • Fluorescence microscope (confocal or widefield) equipped with an environmental chamber (37°C, 5% CO₂).

G Seed 1. Seed Cells on glass-bottom dish Incubate1 2. Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Prepare 3. Prepare Staining Solution (Derivative in imaging media) Incubate1->Prepare Label 4. Label Cells (e.g., 30 min incubation) Prepare->Label Wash 5. Wash Cells (with fresh imaging media) Label->Wash Image 6. Image Acquisition (Confocal/Widefield Microscope) Minimize exposure Wash->Image Analyze 7. Analyze Images (Localization, Intensity) Image->Analyze

Sources

Method

Application Notes and Protocols for the Evaluation of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This document provides a detailed guide for the investigation of a specific derivative, 3-nitroso-2-phenylimidazo[1,2-a]pyridine, as a potential enzyme inhibitor. While the direct inhibitory activity of this particular nitroso-derivative is an emerging area of research, the broader class of imidazo[1,2-a]pyridines has demonstrated significant potential in modulating the activity of various enzymes, including kinases and those involved in crucial cell signaling pathways.[3][4][5] This guide will, therefore, present a structured approach to its synthesis, in vitro characterization, and evaluation as a potential inhibitor of a representative enzyme class, protein kinases, which are critical targets in oncology drug discovery. The protocols provided herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.

Introduction: The Rationale for Investigating 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

Enzyme inhibitors are a cornerstone of modern therapeutics, with applications ranging from anti-cancer agents to treatments for metabolic disorders.[6][7][8] The discovery of novel small molecules that can selectively modulate enzyme activity remains a critical endeavor in drug discovery. The imidazo[1,2-a]pyridine core has attracted significant attention due to its synthetic tractability and its presence in several approved drugs.[1][2] Derivatives of this scaffold have been shown to inhibit a range of enzymes, including phosphoinositide-3-kinase (PI3K), protein kinase B (Akt), and platelet-derived growth factor receptor (PDGFR), highlighting their potential as targeted therapeutic agents.[3][4][5]

The introduction of a nitroso (-N=O) group at the 3-position of the 2-phenylimidazo[1,2-a]pyridine core presents an intriguing chemical modification. While the synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives has been described, their potential as enzyme inhibitors remains largely unexplored.[9] This document outlines a comprehensive strategy to systematically evaluate the enzyme inhibitory potential of 3-nitroso-2-phenylimidazo[1,2-a]pyridine, with a focus on protein kinases as a therapeutically relevant enzyme class.

Synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

A reliable synthetic route is the prerequisite for any biological evaluation. Based on established methods for the synthesis of related imidazo[1,2-a]pyridines, a plausible synthetic pathway is outlined below.[9][10][11]

Diagram of Synthetic Pathway:

G A 2-Aminopyridine C 2-Phenylimidazo[1,2-a]pyridine A->C Condensation B 2-Bromo-1-phenylethan-1-one B->C E 3-Nitroso-2-phenylimidazo[1,2-a]pyridine C->E Nitrosation D Sodium Nitrite (NaNO2) Acetic Acid D->E

Caption: Synthetic route to 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine (Intermediate)

  • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromo-1-phenylethan-1-one (1.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Nitrosation of 2-Phenylimidazo[1,2-a]pyridine

  • Dissolve the synthesized 2-phenylimidazo[1,2-a]pyridine (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to obtain 3-nitroso-2-phenylimidazo[1,2-a]pyridine.

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Evaluation as a Kinase Inhibitor

Protein kinases are a major class of enzymes targeted in cancer therapy. The following protocols describe the in vitro evaluation of 3-nitroso-2-phenylimidazo[1,2-a]pyridine as a potential kinase inhibitor. A representative kinase, such as a receptor tyrosine kinase (e.g., PDGFR) or a serine/threonine kinase (e.g., Akt), should be selected based on the known activities of related imidazo[1,2-a]pyridine derivatives.[3][5]

Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is a measure of the potency of an inhibitor. A common method for determining the IC50 for kinase inhibitors is a luminescence-based assay that measures ATP consumption.

Diagram of IC50 Determination Workflow:

G A Prepare serial dilutions of 3-nitroso-2-phenylimidazo[1,2-a]pyridine C Add diluted inhibitor to wells A->C B Add kinase, substrate, and ATP to 96-well plate B->C D Incubate at room temperature C->D E Add detection reagent (e.g., Kinase-Glo®) D->E F Measure luminescence E->F G Plot % inhibition vs. log[inhibitor] and determine IC50 F->G

Caption: Workflow for IC50 determination of a kinase inhibitor.

Protocol 3: Kinase Inhibition Assay (IC50 Determination) [12]

  • Reagent Preparation:

    • Prepare a stock solution of 3-nitroso-2-phenylimidazo[1,2-a]pyridine in 100% DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Assay Procedure (96-well plate format):

    • Add the kinase enzyme solution to each well.

    • Add the serially diluted test compound or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Hypothetical IC50 Data for 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

Target KinaseIC50 (µM)
Kinase A (e.g., PDGFRβ)0.5
Kinase B (e.g., Akt1)2.1
Kinase C (e.g., a distantly related kinase)> 50
Mechanism of Action (MOA) Studies

Understanding how a compound inhibits an enzyme is crucial for its development as a drug.[13][14] MOA studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[15]

Diagram of Kinetic Analysis for MOA Determination:

G cluster_0 Vary Substrate Concentration cluster_1 Vary Inhibitor Concentration A Fixed [Inhibitor] B Measure Initial Velocity A->B D Measure Initial Velocity A->D E Generate Lineweaver-Burk or Michaelis-Menten Plots B->E C Fixed [Substrate] C->B C->D D->E F Determine Inhibition Type (Competitive, Non-competitive, etc.) E->F G A 3-Nitroso-2-phenylimidazo[1,2-a]pyridine B Target Kinase (e.g., PDGFR) A->B Inhibits C Downstream Substrate (e.g., Akt) B->C Phosphorylates D Cellular Response (e.g., Proliferation, Survival) C->D Promotes

Caption: Hypothetical signaling pathway inhibited by 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial evaluation of 3-nitroso-2-phenylimidazo[1,2-a]pyridine as a potential enzyme inhibitor, with a focus on protein kinases. The successful execution of these protocols will provide critical data on the compound's potency, mechanism of action, and cellular activity. Positive results from these initial studies would warrant further investigation, including selectivity profiling against a panel of kinases, in vivo efficacy studies in relevant disease models, and structure-activity relationship (SAR) studies to optimize the lead compound. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents, and a systematic evaluation of derivatives such as 3-nitroso-2-phenylimidazo[1,2-a]pyridine is a promising avenue for new drug discovery.

References

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Application

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

An in-depth guide to the biological activity screening of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, providing detailed application notes and protocols for researchers in drug discovery. The imidazo[1,2-a]pyridine scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the biological activity screening of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, providing detailed application notes and protocols for researchers in drug discovery.

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry. Its unique bicyclic aromatic system is a core component in several commercially available drugs, including Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic agent).[1] This scaffold's versatility has led to the development of compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][3]

The subject of this guide, 3-Nitroso-2-phenylimidazo[1,2-a]pyridine[4], introduces a reactive nitroso (-N=O) functional group at the 3-position. This moiety is of significant interest as it can act as a nitric oxide (NO) donor or participate in redox cycling, suggesting potential mechanisms of action related to oxidative stress, cell signaling, and cytotoxicity. This document provides a structured, multi-tiered approach to systematically screen and characterize the biological activities of this promising compound.

A Tiered Strategy for Biological Screening

A logical and resource-efficient approach to screening a novel compound involves a tiered or cascaded workflow. This strategy begins with broad, high-throughput primary assays to identify general bioactivity. Hits from these initial screens are then advanced to more complex, mechanism-focused secondary assays to elucidate their mode of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Lead Optimization A Antiproliferative Screening (MTT Assay) C Mechanism of Cell Death (Annexin V/PI Assay) A->C Cytotoxic? B Antimicrobial Screening (MIC Determination) D Spectrum of Activity (MDR Strain Testing) B->D Antimicrobial? E Oxidative Stress Analysis (ROS/NO Assays) C->E G In Vivo Model Testing C->G D->G F Anti-inflammatory Potential (LPS-induced NO inhibition) F->G

Caption: Tiered workflow for screening 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

Tier 1: Primary Screening Protocols

The initial screening phase is designed to cast a wide net, identifying whether the compound exhibits fundamental cytotoxic or antimicrobial properties.

Protocol 1: Antiproliferative Activity via MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity screening.[5] It is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, a conversion that is quantifiable by spectrophotometry. This assay is chosen for its robustness, high-throughput compatibility, and its ability to provide a quantitative measure of a compound's potency, the half-maximal inhibitory concentration (IC50).[6][7]

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[6]

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle controls (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation:

Cell LineCancer TypeIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
HCT-116Colorectal Carcinoma[Insert Value][Insert Value]
A549Lung Carcinoma[Insert Value][Insert Value]
HEK293Normal Kidney (Toxicity)[Insert Value][Insert Value]
Protocol 2: Antimicrobial Activity via Broth Microdilution

Scientific Rationale: The imidazo[1,2-a]pyridine core is prevalent in many antibacterial agents.[1][8] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This method is preferred for its efficiency and quantitative results, allowing for the screening of the compound against a panel of clinically relevant bacteria.[10]

Methodology:

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate using MHB, creating a concentration gradient (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation:

Bacterial StrainGram TypeMIC (µg/mL) of Test CompoundMIC (µg/mL) of Ciprofloxacin
S. aureus ATCC 29213Gram-positive[Insert Value][Insert Value]
E. coli ATCC 25922Gram-negative[Insert Value][Insert Value]
K. pneumoniae (MDR)Gram-negative[Insert Value][Insert Value]

Tier 2: Secondary & Mechanistic Screening Protocols

If the primary screens yield positive results, the following assays can provide deeper insights into the compound's mechanism of action.

Protocol 3: Analysis of Apoptosis vs. Necrosis (Annexin V/PI Assay)

Scientific Rationale: If the compound is cytotoxic, it is crucial to determine whether it induces programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis). The Annexin V-FITC/Propidium Iodide (PI) assay distinguishes between these states.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be bound by fluorescently labeled Annexin V. In late apoptosis or necrosis, the cell membrane loses integrity, allowing PI to enter and stain the cellular DNA.[7] This flow cytometry-based assay provides a quantitative breakdown of viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G compound 3-Nitroso-2-phenyl- imidazo[1,2-a]pyridine ros Increased Intracellular ROS/RNS compound->ros NO release or Redox Cycling mito Mitochondrial Damage ros->mito caspase Caspase Activation (e.g., Caspase-3) mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical pathway linking the compound to ROS-induced apoptosis.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

Scientific Rationale: The nitroso group is a potential source of reactive oxygen and nitrogen species (ROS/RNS).[11] An imbalance in ROS can lead to oxidative stress, which damages cellular components and can trigger apoptosis.[12] The DCFH-DA assay is a common method for detecting intracellular ROS. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]

Methodology:

  • Cell Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with the test compound at various concentrations for a short duration (e.g., 1-6 hours).

  • Probe Loading: Remove the treatment medium and wash cells with PBS. Add 10 µM DCFH-DA in a serum-free medium and incubate for 30 minutes at 37°C.

  • Data Acquisition: Wash the cells again to remove the excess probe. Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm.

Protocol 5: Assessment of Anti-inflammatory Activity

Scientific Rationale: Many imidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory properties.[1] A key event in inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). Overproduction of NO is a hallmark of inflammatory diseases. The Griess assay measures nitrite (a stable breakdown product of NO) in the cell culture supernatant, providing an indirect measure of NO production. This assay is a standard in vitro model for screening potential anti-inflammatory agents.[14][15]

Methodology:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include wells with cells only, cells + LPS, and cells + compound only (to check for direct NO induction).

  • Griess Assay: Collect 50 µL of the supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Data Analysis: After a 10-minute incubation, measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.

References

  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • PubMed. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo.
  • Benchchem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole.
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  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • Taylor & Francis Online. Full article: Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety.
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  • NIH. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
  • Promega Corporation. Oxidative Stress Assays | Reactive Oxygen Species Detection.
  • AntBio. Cellular reactive oxygen species (ROS) assay strategy.
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Method

Application Notes &amp; Protocols: A Guide to the Synthesis of Novel Azo Compounds from 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 3-nitroso-2-phenylimidazo[1,2-a]pyridine as a key intermediate in the s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 3-nitroso-2-phenylimidazo[1,2-a]pyridine as a key intermediate in the synthesis of a novel class of azo compounds. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, and its incorporation into azo dyes opens new avenues for the development of advanced materials, sensors, and potential therapeutic agents.[1][2] This guide details a robust, multi-step synthetic pathway, including the initial nitrosation of 2-phenylimidazo[1,2-a]pyridine, subsequent reduction to the corresponding amine, and the final diazotization and azo coupling to yield the target molecules. We provide validated, step-by-step protocols, mechanistic insights, and comprehensive characterization data to ensure scientific integrity and reproducibility.

Introduction: The Convergence of Privileged Scaffolds and Azo Chemistry

Azo compounds, characterized by the –N=N– functional group, are a cornerstone of the chemical industry, renowned for their vibrant colors and extensive applications as dyes and pigments.[3] Beyond their tinctorial properties, the extended π-system of azo compounds imparts unique photochemical and electronic properties, making them valuable in molecular switches, nonlinear optics, and analytical sensors.

The imidazo[1,2-a]pyridine core is a heterocyclic motif of significant interest in pharmaceutical sciences, forming the structural basis for numerous marketed drugs.[1] The fusion of this "privileged" scaffold with the versatile azo moiety presents an opportunity to create novel molecular entities with unique chromophoric properties and potentially enhanced biological activities.

This guide focuses on a validated synthetic strategy that leverages 3-nitroso-2-phenylimidazo[1,2-a]pyridine as a pivotal precursor. While the direct condensation of a nitroso compound with a primary amine (the Mills reaction) is a known method for forming azo linkages,[4] the most extensively documented and reliable pathway for this specific heterocyclic system involves a multi-step sequence. This pathway, detailed herein, proceeds via the reduction of the nitroso group to a primary amine, followed by classical diazotization and subsequent azo coupling with electron-rich aromatic partners.[5] This approach offers high yields and clean conversion, providing unambiguous access to the target azo-linked imidazo[1,2-a]pyridine derivatives.

Overall Synthetic Strategy

The synthesis of azo-linked imidazo[1,2-a]pyridine derivatives from 2-phenylimidazo[1,2-a]pyridine is a well-defined, three-stage process. Each stage is critical for achieving high purity and yield of the final product.

G cluster_0 Stage 1: Nitrosation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Diazotization & Azo Coupling A 2-Phenylimidazo[1,2-a]pyridine B 3-Nitroso-2-phenylimidazo[1,2-a]pyridine A->B NaNO₂ / AcOH C 3-Amino-2-phenylimidazo[1,2-a]pyridine B->C Zn / EtOH D Aryldiazonium Salt Intermediate C->D NaNO₂ / HCl (0-5 °C) E Final Azo Compound (e.g., Azo-linked Phenol) D->E Coupling Partner (Phenol, Naphthol, etc.)

Figure 1: Overall workflow for the synthesis of azo compounds.

Experimental Protocols & Methodologies

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Diazonium salts are potentially explosive when isolated in a dry state; they should be prepared in situ and used immediately in solution at low temperatures.

Protocol 1: Synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine (Precursor)

This protocol describes the regioselective C-nitrosation at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.

  • Materials:

    • 2-Phenylimidazo[1,2-a]pyridine

    • Sodium Nitrite (NaNO₂)

    • Glacial Acetic Acid (AcOH)

    • Ethanol (EtOH)

    • Deionized Water

  • Procedure:

    • In a round-bottom flask, dissolve 2-phenylimidazo[1,2-a]pyridine (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.

    • Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of deionized water.

    • Add the sodium nitrite solution dropwise to the cooled acetic acid solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, slowly pour the reaction mixture into a beaker of crushed ice, which will cause the product to precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water to remove residual acid, followed by a wash with cold ethanol.

    • Dry the resulting green solid, 3-nitroso-2-phenylimidazo[1,2-a]pyridine, under vacuum to a constant weight. The product is typically of high purity and can be used in the next step without further purification.[5]

Protocol 2: Synthesis of 3-Amino-2-phenylimidazo[1,2-a]pyridine

This step involves the chemical reduction of the nitroso group to a primary amine, a critical transformation to enable the subsequent diazotization.

  • Materials:

    • 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

    • Zinc dust (Zn)

    • Ethanol (EtOH)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 3-nitroso-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • To this suspension, add zinc dust (approx. 6.0 eq) in portions with vigorous stirring. The reaction is exothermic.

    • After the initial reaction subsides, heat the mixture to reflux and maintain for 1-2 hours. The disappearance of the green color of the starting material indicates reaction progress.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove excess zinc dust.

    • Evaporate the ethanol from the filtrate under reduced pressure.

    • Neutralize the residue with a saturated solution of NaHCO₃ and extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

    • The crude product can be purified by column chromatography on silica gel to yield pure 3-amino-2-phenylimidazo[1,2-a]pyridine.[5]

Protocol 3: Diazotization and Azo Coupling to Synthesize Final Azo Compound

This is the final and most critical stage where the azo bridge is formed. The protocol is a one-pot, two-step sequence.

  • Materials:

    • 3-Amino-2-phenylimidazo[1,2-a]pyridine

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Coupling partner (e.g., 2-naphthol, phenol, salicylic acid)

    • Sodium Hydroxide (NaOH)

    • Deionized Water

  • Procedure:

    • Diazotization: a. Suspend 3-amino-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in a mixture of concentrated HCl and water in a beaker. b. Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. Maintain the temperature strictly between 0 and 5 °C. d. Stir the mixture for an additional 20-30 minutes at this temperature after the addition is complete. The resulting clear solution contains the in-situ generated diazonium salt. Use this solution immediately.[6][7]

    • Azo Coupling: a. In a separate beaker, dissolve the coupling partner (e.g., 2-naphthol, 1.0 eq) in an aqueous solution of NaOH. b. Cool this alkaline solution to 0-5 °C in an ice bath. c. While maintaining the low temperature and with vigorous stirring, slowly add the freshly prepared diazonium salt solution to the alkaline solution of the coupling partner. d. An intensely colored precipitate will form immediately.[7] e. Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion. f. Collect the solid azo dye by vacuum filtration. g. Wash the product extensively with cold deionized water until the filtrate is neutral. h. Dry the final product in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol, DMF) may be performed if necessary.[5]

Mechanistic Insights

A clear understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

G cluster_diazotization Diazotization Mechanism cluster_coupling Azo Coupling Mechanism (Electrophilic Aromatic Substitution) N1 R-NH₂ (Amino-imidazopyridine) N3 R-N⁺H₂-N=O (N-Nitrosamine) N1->N3 Nucleophilic Attack N2 NO⁺ (Nitrosonium ion from NaNO₂/H⁺) N2->N3 N4 R-N=N-OH (Diazohydroxide) N3->N4 Proton Transfers & Tautomerization N5 R-N⁺≡N (Diazonium Ion) N4->N5 Protonation & Loss of H₂O C1 R-N⁺≡N (Diazonium Ion) C3 Sigma Complex (Wheland Intermediate) C1->C3 Electrophilic Attack C2 Ar-OH (Activated Phenol) C2->C3 C4 R-N=N-Ar-OH (Final Azo Dye) C3->C4 Deprotonation (Restores Aromaticity)

Figure 2: Mechanism of Diazotization and Azo Coupling.

The diazotization process begins with the in-situ formation of nitrous acid (HONO) from sodium nitrite and a strong mineral acid.[6] Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic primary amine of the 3-amino-2-phenylimidazo[1,2-a]pyridine attacks the nitrosonium ion, leading to a cascade of proton transfers and dehydration to yield the stable aryldiazonium ion.[6] In the subsequent azo coupling step, this diazonium ion acts as a weak electrophile and attacks the electron-rich ring of a coupling partner, such as a phenol or naphthol, in a classic electrophilic aromatic substitution reaction to form the final, stable azo compound.[7]

Characterization Data of Synthesized Azo Compounds

The following table summarizes the physical and spectroscopic data for a representative series of azo compounds synthesized from 3-amino-2-phenylimidazo[1,2-a]pyridine and various coupling partners.[5]

Compound IDCoupling PartnerYield (%)M.p. (°C)Key ¹H NMR Signals (δ, ppm)Key FT-IR Bands (ν, cm⁻¹)
4a 2-Naphthol90234–23613.5 (s, 1H, OH), 9.8 (d, 1H), 8.5 (d, 1H)3398 (O-H), 1599 (N=N), 1515 (C=N)
4d 2-Naphthol95230–23213.49 (s, 1H, OH), 9.81 (d, 1H), 8.52 (d, 1H)3415 (O-H), 1639 (N=N), 1590 (C=N)
4e Salicylaldehyde83217–21910.00 (s, 1H, CHO), 9.91 (d, 1H)3375 (O-H), 1639 (C=O), 1575 (N=N)
4f Phenol78209–21110.09 (s, 1H, OH), 9.86 (d, 1H), 8.35 (d, 2H)3427 (O-H), 1637 (N=N), 1570 (C=N)
Data synthesized from reference[5]. Compound 4d is derived from a 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine precursor.

Conclusion and Future Outlook

The synthetic pathway detailed in these application notes provides a reliable and high-yielding route to novel azo compounds functionalized with the medicinally relevant 2-phenylimidazo[1,2-a]pyridine scaffold. By starting with the regioselective nitrosation of the parent heterocycle, a key intermediate is formed that, through a sequence of reduction and diazotization, can be coupled with a wide variety of aromatic nucleophiles. This versatility allows for the systematic modification of the final compound's structure, enabling the fine-tuning of its colorimetric, electronic, and biological properties. Researchers in materials science can leverage this methodology to create new functional dyes and sensors, while professionals in drug development can explore this new chemical space for potential therapeutic agents.

References

  • Al-Gorban, Z. M., Asmary, S. E., Al-Dies, A. M., Al-Ghamdi, M. S., Al-Sanea, M. M., & Aouadi, M. R. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 10(46), 55842-55867. [Link]

  • PubMed. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. National Center for Biotechnology Information. [Link]

  • Abignente, E., et al. (2009). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 14(3), 894-903. [Link]

  • Wang, C., et al. (2023). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules, 28(18), 6741. [Link]

  • ResearchGate. (2022). Optimization of the Baeyer-Mills reaction of nitrosobenzene (3) with... ResearchGate. [Link]

  • Griwatz, J. H., Kunz, A., & Wegner, H. A. (2022). Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction. Beilstein Journal of Organic Chemistry, 18, 781–789. [Link]

  • Griwatz, J. H., Kunz, A., & Wegner, H. A. (2022). Continuous Flow Synthesis of Azobenzenes via Baeyer-Mills Reaction. Justus-Liebig-Universität Gießen. [Link]

  • Ryan, J., et al. (2024). The continuous flow synthesis of azos. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]

  • Dommaschk, M., et al. (2020). Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches. Beilstein Journal of Organic Chemistry, 16, 210-219. [Link]

  • IntechOpen. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. IntechOpen. [Link]

  • Wikipedia. (n.d.). Azo coupling. Wikipedia. [Link]

  • University of the West Indies. (n.d.). The Synthesis of Azo Dyes. The University of the West Indies at Mona, Jamaica. [Link]

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Application

Application Note and Protocol: Reduction of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine to 3-Amino-2-phenylimidazo[1,2-a]pyridine

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Derivatives of this core structure exhibit a wide range of biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Derivatives of this core structure exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] The introduction of an amino group at the 3-position of the 2-phenylimidazo[1,2-a]pyridine ring system yields 3-amino-2-phenylimidazo[1,2-a]pyridine, a valuable intermediate for the synthesis of novel pharmaceutical candidates.[3][4] This key amine is typically accessed through the reduction of the corresponding 3-nitroso precursor, 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

The reduction of a nitroso group to a primary amine is a fundamental transformation in organic synthesis.[5][6] This process involves a six-electron reduction, which can be achieved through various methodologies, including catalytic hydrogenation and chemical reduction using metal-based reagents.[6][7][8] The choice of the reduction method is critical to ensure high yield, purity, and chemoselectivity, especially in the presence of other functional groups.

This application note provides a detailed experimental procedure for the efficient reduction of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine to 3-Amino-2-phenylimidazo[1,2-a]pyridine. We will explore two robust and widely applicable protocols: catalytic hydrogenation using palladium on carbon (Pd/C) and a chemical reduction using stannous chloride (SnCl₂). The causality behind experimental choices, self-validating system checks, and comprehensive references are provided to ensure scientific integrity and reproducibility.

Reaction Mechanism Overview

The reduction of a C-nitroso compound to a primary amine generally proceeds through a hydroxylamine intermediate. The overall transformation is a six-electron reduction.

Direct Hydrogenation Pathway:

  • Nitroso Group (R-N=O) is reduced to a Hydroxylamine (R-NHOH) .

  • Hydroxylamine (R-NHOH) is further reduced to the Amine (R-NH₂) .

This pathway is common for both catalytic hydrogenation and metal-mediated reductions.[7][8]

Experimental Protocols

This section details two reliable methods for the reduction of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro and nitroso groups, often providing high yields and simple work-up procedures.[7][9][10] Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation.[11]

Materials:

  • 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

  • Palladium on carbon (10 wt. % Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Protocol:

  • Reaction Setup: To a round-bottom flask, add 3-Nitroso-2-phenylimidazo[1,2-a]pyridine (1.0 eq). Dissolve the starting material in a suitable solvent such as methanol or ethanol.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove air.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of Pd relative to the substrate) to the reaction mixture.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent (methanol or ethanol) to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Amino-2-phenylimidazo[1,2-a]pyridine. The crude product can be further purified by recrystallization or column chromatography if necessary.

Workflow Diagram: Catalytic Hydrogenation

G start Start: 3-Nitroso-2-phenylimidazo[1,2-a]pyridine dissolve Dissolve in MeOH/EtOH start->dissolve purge_inert Purge with N₂/Ar dissolve->purge_inert add_catalyst Add 10% Pd/C purge_inert->add_catalyst hydrogenate Hydrogenate (H₂, 1-4 atm) add_catalyst->hydrogenate monitor Monitor by TLC/LC-MS hydrogenate->monitor filter Filter through Celite® monitor->filter Reaction Complete concentrate Concentrate in vacuo filter->concentrate end_product End: 3-Amino-2-phenylimidazo[1,2-a]pyridine concentrate->end_product

Caption: Catalytic hydrogenation workflow.

Method B: Chemical Reduction with Stannous Chloride

Reduction using stannous chloride (tin(II) chloride, SnCl₂) in an acidic medium is a classic and reliable method for converting aromatic nitro and nitroso compounds to amines.[12] This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

Materials:

  • 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol (EtOH) or Acetic Acid

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional)

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Nitroso-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in ethanol or acetic acid.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.

  • Acidification: Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) to drive the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Basification: Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude 3-Amino-2-phenylimidazo[1,2-a]pyridine by column chromatography or recrystallization as needed.

Workflow Diagram: Stannous Chloride Reduction

G start Start: 3-Nitroso-2-phenylimidazo[1,2-a]pyridine dissolve Dissolve in EtOH/Acetic Acid start->dissolve add_reagents Add SnCl₂·2H₂O and conc. HCl dissolve->add_reagents react Stir at RT or heat add_reagents->react monitor Monitor by TLC/LC-MS react->monitor neutralize Neutralize with NaOH (aq) monitor->neutralize Reaction Complete extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry end_product End: 3-Amino-2-phenylimidazo[1,2-a]pyridine wash_dry->end_product

Caption: Stannous chloride reduction workflow.

Data Summary and Comparison

ParameterMethod A: Catalytic HydrogenationMethod B: Stannous Chloride Reduction
Reducing Agent H₂ gasSnCl₂·2H₂O
Catalyst/Promoter 10% Pd/CConcentrated HCl
Solvent Methanol, EthanolEthanol, Acetic Acid
Temperature Room TemperatureRoom Temperature to Reflux
Pressure 1-4 atm (or balloon)Atmospheric
Work-up Filtration of catalystNeutralization, Extraction
Byproducts MinimalTin salts
Advantages Clean reaction, simple work-up, high yieldsTolerant of some functional groups sensitive to hydrogenation, readily available reagents
Disadvantages Requires specialized hydrogenation equipment, catalyst can be pyrophoric, potential for dehalogenationStoichiometric amounts of metal reagent, formation of metal salt waste, requires aqueous work-up

Analytical Characterization

The successful synthesis of 3-Amino-2-phenylimidazo[1,2-a]pyridine should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final compound.

  • Infrared (IR) Spectroscopy: To identify the presence of the primary amine N-H stretching vibrations.

Conclusion

This application note provides two detailed and reliable protocols for the reduction of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine to the corresponding 3-amino derivative, a key building block in medicinal chemistry. The choice between catalytic hydrogenation and chemical reduction with stannous chloride will depend on the available equipment, the scale of the reaction, and the presence of other functional groups in the molecule. Both methods, when executed with care, are expected to provide the desired product in good to excellent yields.

References

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Method

Application Notes and Protocols for the Chromatographic Purification of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

Authored by: A Senior Application Scientist Abstract This comprehensive guide provides a detailed protocol for the chromatographic purification of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, a member of the versatile imida...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the chromatographic purification of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, a member of the versatile imidazo[1,2-a]pyridine scaffold often explored in medicinal chemistry. The inherent challenges in purifying N-heterocycles and potentially labile nitroso compounds necessitate a robust and well-rationalized strategy. This document outlines a primary purification method using flash column chromatography and a secondary high-performance liquid chromatography (HPLC) protocol for analytical purity assessment. The causality behind experimental choices, troubleshooting guidance, and self-validating system checks are explained to ensure researchers, scientists, and drug development professionals can achieve high purity and batch-to-batch consistency.

Introduction: The Rationale for High-Purity Compound

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] The introduction of a nitroso (-N=O) group at the C3 position creates 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, a molecule with unique electronic properties that may be a key intermediate or a final active compound. For any application, from biological screening to further chemical modification, the purity of this starting material is paramount to ensure reproducible and reliable data.

Purification of this specific molecule presents two primary challenges:

  • The Basic Heterocyclic Core: The pyridine-type nitrogen in the imidazo[1,2-a]pyridine ring system is weakly basic.[4] This basicity can lead to strong interactions with the acidic silanol groups on standard silica gel, often resulting in significant peak tailing, poor separation, and even irreversible adsorption.

  • The Nitroso Moiety: Nitroso compounds can be sensitive to heat, light, and acidic conditions, which may lead to degradation during purification.[5][6] Therefore, the chosen methodology must be efficient to minimize exposure to potentially harsh conditions.

This guide addresses these challenges by providing a tested protocol that balances separation efficiency with compound stability.

Compound Overview & Physicochemical Properties

A thorough understanding of the target molecule's properties is the foundation of a logical purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₉N₃O[7]
Molecular Weight 223.23 g/mol [8]
Appearance (Typically a colored solid)N/A
CAS Number 3672-37-5[9]
pKa (Predicted) ~3.5-4.5 (for the protonated pyridine-type nitrogen)General Heterocycle Knowledge[4]

Note: Experimental properties like melting point and solubility should be determined for the crude material to aid in solvent selection.

Overall Purification Strategy

The purification is designed as a two-stage process: bulk purification to remove major impurities, followed by an analytical check to confirm purity.

G crude Crude Reaction Mixture flash Flash Column Chromatography (Bulk Purification) crude->flash Primary Step tlc TLC Analysis of Fractions flash->tlc Monitor Elution combine Combine Pure Fractions & Evaporate tlc->combine Identify & Pool pure Purified Compound (>95% Purity) combine->pure hplc HPLC Analysis (Purity Confirmation) pure->hplc Quality Control final Final Product for Use hplc->final

Caption: Workflow for the purification of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

Detailed Protocol: Flash Column Chromatography

This protocol is adapted from methodologies used for the synthesis and purification of 3-nitroso-2-phenylimidazo[1,2-a]pyridine derivatives and general best practices for challenging separations.[10][11] It is designed for the purification of a ~1.0 g crude sample.

Materials & Reagents
  • Crude 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

  • Silica Gel (230-400 mesh)[12]

  • Hexane (or Heptane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Triethylamine (TEA), Redistilled

  • Dichloromethane (DCM), HPLC grade

  • Glass column (e.g., 40 mm diameter, 300 mm length)

  • TLC plates (Silica gel 60 F254)

  • Standard laboratory glassware and equipment

Mobile Phase (Eluent) Selection

Causality: The goal is to find a solvent system where the target compound has an Rf (Retardation factor) of 0.2-0.3 on TLC. This Rf value provides an optimal balance between separation from impurities and the total run time/solvent volume.[12] Due to the basic nature of the heterocycle, a small amount of triethylamine (TEA) is added to the eluent. The TEA acts as a basic modifier, competing with the analyte for binding to acidic silanol sites on the silica, thereby preventing peak tailing and improving resolution.[10][13]

  • Initial Screening: Test various ratios of Hexane:Ethyl Acetate on a TLC plate spotted with the crude material.

  • Modifier Addition: Prepare the optimal Hexane:EtOAc system identified above and add 0.5% v/v triethylamine . For example, for 100 mL of eluent, add 99.5 mL of the Hexane:EtOAc mixture and 0.5 mL of TEA.

  • Verification: Re-run the TLC with the TEA-modified eluent to confirm the Rf is in the desired 0.2-0.3 range.

Step-by-Step Protocol
  • Column Packing (Slurry Method):

    • Place a small plug of glass wool at the bottom of the column and add a 1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 0.5% TEA). A ratio of 50:1 silica-to-crude-compound by weight is a good starting point for a moderately difficult separation.[14]

    • Pour the slurry into the column. Use a funnel to avoid coating the sides.

    • Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Add a 1-2 cm layer of sand on top to protect the silica surface.[14]

  • Sample Loading (Dry Loading Method): Causality: Dry loading is strongly recommended over wet loading.[12] Dissolving the crude product in a strong solvent and loading it directly can disrupt the top of the column and lead to poor separation. Adsorbing the compound onto silica first ensures it is introduced to the column as a narrow, even band, maximizing resolution.

    • Dissolve the crude product (~1.0 g) in a minimal amount of a suitable solvent (e.g., DCM or acetone).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column using a pipette initially to avoid disturbing the sample layer.

    • Once the solvent front has moved past the sample, the column can be filled carefully.

    • Apply positive pressure (flash chromatography) using compressed air or a pump to achieve a solvent flow rate of approximately 2 inches/minute.[15]

    • Collect fractions in test tubes. The size of the fractions should be appropriate for the column volume (e.g., 10-20 mL fractions for a 40 mm column).

    • Crucially, never let the solvent level drop below the top of the silica bed, as this will cause the column to crack and ruin the separation. [14]

  • Monitoring the Separation:

    • Analyze the collected fractions by TLC. Spot every few tubes on a single TLC plate.

    • Visualize the spots under a UV lamp (254 nm).

    • Pool the fractions that contain the pure product (single spot at the correct Rf). Also, pool fractions that are slightly impure for potential re-purification.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any residual solvent.

    • Obtain the final mass and calculate the yield.

Protocol: Analytical HPLC for Purity Assessment

After flash chromatography, HPLC is used to obtain a precise purity value. A reversed-phase method is suitable for this class of compounds.[16]

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard for reversed-phase separation of small organic molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape and ionization for MS detection.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase HPLC.
Gradient 5% B to 95% B over 15 minA broad gradient is effective for analyzing purity and identifying any remaining impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and/or 330-350 nmImidazo[1,2-a]pyridines have strong UV absorbance. The nitroso group may have a characteristic absorbance >300 nm.[17]
Injection Volume 5-10 µLStandard analytical injection volume.
Sample Prep ~1 mg/mL in Acetonitrile or MethanolEnsure the sample is fully dissolved.

The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Troubleshooting Common Purification Issues

G start Problem Observed prob1 Streaking / Tailing on TLC or Column start->prob1 prob2 Poor Separation (Overlapping Spots) start->prob2 prob3 Compound Not Eluting from Column start->prob3 prob4 Low Recovery / Suspected Degradation start->prob4 cause1 Cause: Acidic Silica prob1->cause1 cause2 Cause: Wrong Eluent Polarity prob2->cause2 cause3 Cause: Eluent Too Weak prob3->cause3 cause4 Cause: Compound Instability prob4->cause4 sol1 Solution: Add 0.5-1% TEA to eluent. Or use neutral alumina. cause1->sol1 sol2 Solution: Re-optimize eluent with TLC. Try different solvent systems (e.g., DCM/Methanol). cause2->sol2 sol3 Solution: Gradually increase eluent polarity (Gradient Elution). cause3->sol3 sol4 Solution: Use deactivated silica. Work quickly, avoid heat/strong light. cause4->sol4

Caption: Decision tree for troubleshooting common chromatography problems.

IssuePotential CauseRecommended Solution
Severe Peak Tailing The basic nitrogen of the heterocycle is strongly interacting with acidic silica gel.Add a basic modifier like triethylamine (0.5-1%) or ammonia (in methanol) to the mobile phase.[13] Alternatively, switch the stationary phase to neutral or basic alumina.
Poor Separation The chosen mobile phase does not have the right selectivity for the compound and its impurities.Perform a more thorough TLC screen with different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone) to find an optimal eluent.[13]
Compound Is Insoluble The crude product does not dissolve well in the loading solvent or the mobile phase.Use the dry loading technique by adsorbing the compound onto silica from a solvent in which it is soluble (e.g., DCM, Acetone).[10]
Low Recovery The compound may be degrading on the acidic silica gel or is irreversibly adsorbed.Deactivate the silica gel by pre-flushing the column with an eluent containing 1-3% triethylamine.[10] Ensure the purification is performed promptly and without excessive exposure to light or heat.

Conclusion

The successful chromatographic purification of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is readily achievable through a systematic approach. By employing flash chromatography on silica gel with a triethylamine-modified eluent, bulk impurities can be efficiently removed. The integrity of the purification should be confirmed by a high-resolution technique such as reversed-phase HPLC. The protocols and troubleshooting guides provided herein offer a robust framework for obtaining this compound with high purity, enabling its reliable use in further research and development applications.

References

  • Santaniello, E., Brandi, S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 378-381. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 3-Nitroso-2-phenylimidazo(1,2-a)pyrimidine. National Center for Biotechnology Information. [Link]

  • Guan, Z. H., et al. (2007). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 12(1), 1-10. [Link]

  • Iannotta, D., et al. (2022). Synthesis and Chromatographic Determination of S-Nitrosopantetheine: Exploring Reactivity and Stability in Different Aqueous Solutions. Molecules, 27(17), 5649. [Link]

  • Primavera, G., et al. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 40(19), 3109-18. [Link]

  • Wakabayashi, K., et al. (1985). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research, 143(1-2), 101-5. [Link]

  • PubChem. (n.d.). 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. [Link]

  • MDPI. (n.d.). Special Issue : N-Heterocycles: Synthesis, Functionalization, Electrochemical, Spectroscopic Characterization and Mechanistic Investigation. [Link]

  • Sancineto, L., et al. (2019). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 24(16), 2981. [Link]

  • Reddit. (2024, March 8). N-nitroso compound stability in acid. r/Chempros. [Link]

  • ResearchGate. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. [Link]

  • Wikipedia. (n.d.). Nitroso. [Link]

  • ResearchGate. (n.d.). (a) Synthesis of 2-phenylimidazo [1,2-a] pyridine-based pyran.... [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Welch Materials, Inc. (2023, April 17). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • University of Kwazulu-Natal. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. [Link]

  • Hao, X. Q., et al. (2016). Nitrosylation of imidazo[1,2-a]pyridines in metal free system. Journal of Saudi Chemical Society, 20, S498-S502. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8070A: Nitrosamines by Gas Chromatography. [Link]

  • Wu, Z., Pan, Y., & Zhou, X. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis, 2011(14), 2255-2260. [Link]

  • Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3362. [Link]

  • Sobhani, S., & Tadjbakhsh, M. (2016). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 6(100), 98229-98237. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

Welcome to the technical support center for the synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. We will delve into the causality behind experimental choices, provide detailed troubleshooting protocols, and ground our recommendations in authoritative literature.

Introduction: The Challenge of Efficient Nitrosation

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of a nitroso group at the C3 position creates 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, a key intermediate for further functionalization and the development of novel compounds.[4] However, the seemingly straightforward electrophilic nitrosation of the 2-phenylimidazo[1,2-a]pyridine core can be fraught with challenges, including low yields, incomplete reactions, and the formation of difficult-to-remove impurities.

This guide provides a systematic approach to troubleshooting and optimizing this synthesis, focusing on a highly efficient metal-free protocol.

Reaction Overview: The Mechanism of C3-Nitrosation

The synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is achieved through the electrophilic substitution at the C3 position of the 2-phenylimidazo[1,2-a]pyridine ring. The C3 position is highly activated and nucleophilic, making it the preferred site for electrophilic attack. The reaction typically involves a nitrosating agent that serves as a source for the nitrosonium ion (NO⁺) or a related electrophilic species.

Reaction_Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization Nitrosating_Agent Nitrosating Agent (e.g., TBN) Electrophile Electrophilic 'NO⁺' Source Nitrosating_Agent->Electrophile Activation Intermediate Sigma Complex (Resonance Stabilized) Electrophile->Intermediate Starting_Material 2-Phenylimidazo[1,2-a]pyridine Starting_Material->Intermediate Attack at C3 Product 3-Nitroso-2-phenylimidazo [1,2-a]pyridine Intermediate->Product Deprotonation (-H⁺)

Caption: General mechanism for the nitrosation of 2-phenylimidazo[1,2-a]pyridine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format to help you rapidly diagnose and solve issues.

Q1: My reaction yield is consistently low or non-existent. What are the most probable causes?

A1: Low yield is the most common issue and can stem from several factors. A systematic evaluation of your reaction parameters is key.

  • Inefficient Nitrosating Agent: The choice of nitrosating agent is critical. While traditional methods use sodium nitrite (NaNO₂) with an acid, this can lead to inconsistent results. A more reliable and efficient agent is tert-butyl nitrite (TBN) , which acts as an excellent NO source under neutral, metal-free conditions and can produce near-quantitative yields.[5]

  • Suboptimal Reaction Temperature: This reaction is highly sensitive to temperature. At room temperature (25°C), the reaction may not proceed at all.[5] Insufficient heat results in a slow or stalled reaction. Conversely, excessively high temperatures can lead to the decomposition of the nitrosating agent or the desired product. The optimal temperature is typically around 90°C .[5]

  • Incorrect Solvent Choice: The reaction solvent significantly influences the yield. Protic solvents like ethanol are generally poor choices. Aprotic solvents such as 1,2-dichloroethane (DCE), acetonitrile (CH₃CN), and N,N-dimethylformamide (DMF) have been shown to provide much better results. Of these, DCE is often the optimal choice , delivering excellent yields in a short reaction time.[5]

  • Stoichiometry of Reagents: An insufficient amount of the nitrosating agent will lead to incomplete conversion. It is recommended to use at least 2.0 equivalents of TBN relative to the 2-phenylimidazo[1,2-a]pyridine starting material to drive the reaction to completion.[5]

Troubleshooting_Low_Yield Start Low Yield Observed Check_NO_Source Is the Nitrosating Agent TBN (2.0 eq.)? Start->Check_NO_Source Check_Temp Is the Temperature ~90°C? Check_NO_Source->Check_Temp Yes Solution_NO Action: Switch to TBN (2.0 eq.) Check_NO_Source->Solution_NO No Check_Solvent Is the Solvent DCE? Check_Temp->Check_Solvent Yes Solution_Temp Action: Increase Temp. to 90°C Check_Temp->Solution_Temp No Check_SM_Purity Is the Starting Material Pure? Check_Solvent->Check_SM_Purity Yes Solution_Solvent Action: Switch to DCE Check_Solvent->Solution_Solvent No Solution_SM Action: Purify 2-phenylimidazo[1,2-a]pyridine Check_SM_Purity->Solution_SM No End Yield Improved Check_SM_Purity->End Yes Solution_NO->Check_Temp Solution_Temp->Check_Solvent Solution_Solvent->Check_SM_Purity Solution_SM->End

Caption: Troubleshooting flowchart for low reaction yield.

Q2: My isolated product is impure, even after chromatography. How can I improve its purity?

A2: Purity issues often trace back to the reaction conditions or the starting material.

  • Purity of Starting Material: The synthesis of the 2-phenylimidazo[1,2-a]pyridine precursor, typically from 2-aminopyridine and an α-haloketone like 2-bromoacetophenone, must yield a clean product.[6][7] Any unreacted starting materials or side products from this initial step will carry over and complicate the subsequent nitrosation and purification. Ensure the 2-phenylimidazo[1,2-a]pyridine is fully purified (e.g., by recrystallization or column chromatography) before use.

  • Reaction Time: While the optimized reaction is fast (around 30 minutes at 90°C), allowing the reaction to proceed for too long, especially at high temperatures, can lead to product degradation.[5] Monitor the reaction by Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.

  • Purification Technique: For purification, flash column chromatography on silica gel is standard. A gradient elution system starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is effective for separating the slightly more polar nitroso product from the non-polar starting material.

Q3: The reaction is very slow and does not reach completion. What can be done to increase the reaction rate?

A3: A sluggish reaction is almost always a temperature issue.

  • Verify Temperature: As established, the reaction rate is highly dependent on temperature. A reaction temperature of 70°C can result in a significant drop in yield compared to 90°C.[5] Ensure your reaction vessel is being heated effectively and the internal temperature is at the target of 90°C.

  • Solvent Effects: While DCE is recommended, other solvents like acetonitrile can also work well, though they may require slightly different optimization. Avoid solvents like xylene or ethanol, in which the reaction proceeds poorly or not at all.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best nitrosating agent for this reaction?

A1: Tert-butyl nitrite (TBN) is the superior choice for this synthesis. It is highly efficient, works under neutral (metal-free) conditions, and avoids the use of strong acids which can sometimes lead to side reactions with sensitive substrates. It consistently provides higher yields in shorter reaction times compared to other common nitrosating agents.[5]

Q2: How do different solvents affect the reaction yield?

A2: The choice of solvent has a profound impact on the reaction's success. A screening of various solvents demonstrates this clearly.

SolventTemperature (°C)Time (min)Yield (%)
DCE 90 30 98%
CH₃CN903095%
Acetone903091%
DMF903092%
THF903090%
Xylene9030Trace
Ethanol9030N.R. (No Reaction)
(Data synthesized from Hao, X.-Q. et al. Journal of Saudi Chemical Society, 2016.)[5]

As the table shows, aprotic solvents give excellent yields, with DCE providing a near-quantitative conversion.

Q3: Is a catalyst required for this reaction?

A3: No. The nitrosylation of 2-phenylimidazo[1,2-a]pyridine at the C3 position using TBN is a metal-free and catalyst-free reaction. The inherent reactivity of the imidazo[1,2-a]pyridine core is sufficient to react with the electrophilic NO source generated from TBN at elevated temperatures.[5]

Optimized Experimental Protocol

This protocol is based on the highly efficient, metal-free method developed by Hao et al.[5]

Experimental_Workflow Setup 1. Add Reactants to Vial - 2-phenylimidazo[1,2-a]pyridine (1.0 eq.) - TBN (2.0 eq.) - DCE (solvent) Reaction 2. Seal and Heat - Seal reaction vial - Heat to 90°C for 30 min Setup->Reaction Monitoring 3. Monitor Progress - Use TLC to check for consumption of starting material Reaction->Monitoring Workup 4. Cool and Concentrate - Cool to room temperature - Remove solvent under reduced pressure Monitoring->Workup Purification 5. Purify Product - Flash column chromatography (Silica gel, Hexane/EtOAc gradient) Workup->Purification Characterization 6. Analyze Product - 1H NMR, 13C NMR, HRMS Purification->Characterization

Caption: Step-by-step workflow for the optimized synthesis.

Materials:

  • 2-phenylimidazo[1,2-a]pyridine

  • tert-Butyl nitrite (TBN)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Silica gel for column chromatography

  • Hexane or Petroleum Ether

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a 10 mL vial, add 2-phenylimidazo[1,2-a]pyridine (e.g., 0.2 mmol, 1.0 eq.) and 1,2-dichloroethane (DCE, 1 mL).

  • Reagent Addition: Add tert-butyl nitrite (TBN, 0.4 mmol, 2.0 eq.) to the solution.

  • Reaction: Seal the reaction vial tightly and place it in a preheated oil bath or heating block at 90°C.

  • Monitoring: Stir the reaction mixture for 30 minutes. The reaction progress can be monitored by TLC to confirm the complete consumption of the starting material.

  • Work-up: After 30 minutes, remove the vial from the heat source and allow it to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

By following this guide, researchers can effectively troubleshoot and optimize the synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, leading to significantly improved yields and purity.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. Archiv der Pharmazie, 334(7), 224-8. [Link]

  • Hao, X.-Q., et al. (2016). Nitrosylation of imidazo[1,2-a]pyridines in metal free system. Journal of Saudi Chemical Society. [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link]

  • Mishra, A., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 369-372. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • PubChem. 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. [Link]

Sources

Optimization

Technical Support Center: Nitrosation of 2-Phenylimidazo[1,2-a]pyridine

Welcome to the dedicated technical support center for the nitrosation of 2-phenylimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the nitrosation of 2-phenylimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and its functionalization is key to developing novel therapeutic agents.[1][2] The C3-nitrosation of 2-phenylimidazo[1,2-a]pyridine is a critical transformation, and this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this reaction and minimize the formation of side products.

Troubleshooting Guide

This section addresses specific issues you may encounter during the nitrosation of 2-phenylimidazo[1,2-a]pyridine in a question-and-answer format.

Question 1: My reaction is sluggish, and I have a low yield of the desired 3-nitroso-2-phenylimidazo[1,2-a]pyridine, with a significant amount of unreacted starting material remaining. What could be the cause?

Answer:

Several factors can contribute to a low conversion of your starting material. Let's break down the potential causes and solutions:

  • Insufficiently Activated Nitrosating Agent: If you are using sodium nitrite (NaNO₂) with an acid, the in situ generation of the active nitrosating species (e.g., N₂O₃ or H₂ONO) may be inefficient. Ensure your acidic medium is adequately protonating the nitrite. However, to avoid harsh acidic conditions, switching to a milder and more efficient nitrosating agent like tert-butyl nitrite (TBN) is highly recommended.[3] TBN often provides near-quantitative yields under optimized conditions.[3]

  • Suboptimal Reaction Temperature: The nitrosation of imidazo[1,2-a]pyridines is temperature-dependent. Room temperature reactions may not proceed to completion. Gradually increasing the reaction temperature, for instance to 70-90°C when using TBN in a solvent like 1,2-dichloroethane (DCE), can significantly enhance the reaction rate and yield.[3]

  • Poor Solvent Choice: The choice of solvent can dramatically impact the reaction outcome. While the reaction may proceed in various solvents like acetonitrile, acetone, DMF, and THF, solvents like xylene or ethanol can lead to poor yields.[3] DCE is often a good starting point for reactions with TBN.[3]

Troubleshooting Workflow:

start Low Conversion of Starting Material c1 Check Nitrosating Agent start->c1 c2 Check Reaction Temperature c1->c2 Using TBN s1 Switch to tert-butyl nitrite (TBN) c1->s1 Using NaNO2/acid c3 Check Solvent c2->c3 Reaction at elevated T s2 Increase Temperature to 70-90°C c2->s2 Reaction at RT s3 Use an appropriate solvent (e.g., DCE) c3->s3 Using non-optimal solvent end Improved Yield c3->end Using optimal solvent s1->c2 s2->c3 s3->end

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My TLC shows a new, more polar spot in addition to my product and starting material. What could this be?

Answer:

A more polar spot could indicate the formation of several potential side products. Here are the most likely candidates:

  • Oxidation of the Imidazo[1,2-a]pyridine Ring: Nitrosating agents can also be oxidants. It is possible that a portion of your starting material or product has been oxidized, potentially forming an N-oxide on the pyridine ring. These species are generally more polar than their non-oxidized counterparts.

  • Formation of a Dimer: Under acidic conditions, imidazo[1,2-a]pyridines can undergo dimerization. While less common during nitrosation with TBN, if you are using a strong acid with NaNO₂, this could be a possibility. One potential dimerization is the formation of a 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) derivative, which has been observed under certain catalytic conditions.[4]

To identify the unknown polar spot, it is recommended to isolate it via column chromatography and characterize it using mass spectrometry and NMR spectroscopy.

Question 3: I observe a less polar spot on my TLC that is not the starting material. What could this be?

Answer:

A less polar spot is less common but could arise from a few possibilities:

  • Ipso-Substitution of the Nitroso Group: If your reaction is run for an extended period or at a very high temperature, the desired 3-nitroso product could undergo subsequent reactions. One possibility is an ipso-substitution, where the nitroso group is replaced by another electrophile present in the reaction mixture. While less likely in a clean nitrosation, it's a known reactivity pattern for this class of compounds.

  • Byproducts from the Nitrosating Agent: If you are using an alkyl nitrite other than TBN, the resulting alcohol byproduct (e.g., n-butanol or isoamyl alcohol) could potentially undergo side reactions like ether formation, leading to less polar impurities.[5] This is one of the reasons TBN is preferred, as its byproduct, tert-butanol, is less reactive.[5]

Question 4: My final product appears to be a mixture of isomers by NMR. Is nitrosation at other positions possible?

Answer:

The nitrosation of 2-phenylimidazo[1,2-a]pyridine is highly regioselective for the C3 position. This is due to the electronic properties of the imidazo[1,2-a]pyridine ring system, where the C3 position is the most electron-rich and thus the most susceptible to electrophilic attack. Resonance stabilization of the intermediate formed upon attack at C3 is more favorable than at any other position.[6]

Therefore, it is highly unlikely that you are forming a significant amount of a constitutional isomer through nitrosation at another position on the ring. It is more probable that your NMR is showing a mixture of the desired product and a side product that has a similar polarity, making separation difficult. Re-purification by column chromatography with a shallower solvent gradient or by recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is tert-butyl nitrite (TBN) the preferred nitrosating agent for this reaction?

A1: TBN is often preferred for several reasons:

  • Mild Reaction Conditions: It allows the reaction to proceed under neutral or close-to-neutral conditions, avoiding the use of strong acids which can cause degradation of sensitive substrates.[3]

  • High Efficiency: It generally provides high yields of the desired 3-nitroso product.[3]

  • Clean Byproducts: The main byproduct is tert-butanol, which is relatively inert and less prone to side reactions compared to the byproducts of other alkyl nitrites.[5]

Q2: What is the mechanism of nitrosation of 2-phenylimidazo[1,2-a]pyridine?

A2: The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitrosating agent generates a nitrosonium ion (NO⁺) or a related electrophilic species. The electron-rich C3 position of the 2-phenylimidazo[1,2-a]pyridine attacks the electrophile, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation at the C3 position restores the aromaticity of the ring and yields the 3-nitroso product.

cluster_0 Mechanism of C3-Nitrosation start 2-Phenylimidazo[1,2-a]pyridine + TBN step1 Generation of Electrophile (NO+) start->step1 step2 Nucleophilic attack from C3 step1->step2 step3 Formation of Sigma Complex step2->step3 step4 Deprotonation step3->step4 end 3-Nitroso-2-phenylimidazo[1,2-a]pyridine step4->end

Caption: Simplified mechanism of C3-nitrosation.

Q3: How can I confirm the identity of my 3-nitroso-2-phenylimidazo[1,2-a]pyridine product?

A3: The product can be characterized using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the protons and carbons of the imidazo[1,2-a]pyridine core and the phenyl substituent, with the absence of the proton signal at the C3 position.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

  • IR Spectroscopy: Look for the characteristic N=O stretching frequency.

Q4: Is the 3-nitroso product stable?

A4: 3-Nitrosoimidazo[1,2-a]pyridines are generally stable compounds that can be isolated and stored. However, like many nitroso compounds, they may be sensitive to light and strong acids or bases over prolonged periods. It is advisable to store the purified product in a cool, dark place.

Experimental Protocol: C3-Nitrosation of 2-Phenylimidazo[1,2-a]pyridine with TBN

This protocol is adapted from established literature procedures that report high yields.[3]

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • tert-Butyl nitrite (TBN)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Reaction vial with a screw cap

  • Stir bar

  • Heating block or oil bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a clean, dry reaction vial equipped with a stir bar, add 2-phenylimidazo[1,2-a]pyridine (1.0 eq.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the starting material.

  • Addition of TBN: Add tert-butyl nitrite (TBN) (2.0 eq.) to the solution at room temperature.

  • Reaction: Seal the vial and heat the reaction mixture to 90°C with stirring for 30 minutes.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-nitroso-2-phenylimidazo[1,2-a]pyridine.

Quantitative Data Summary:

ParameterRecommended ValueReference
Molar ratio (Substrate:TBN)1:2[3]
Solvent1,2-Dichloroethane (DCE)[3]
Temperature90°C[3]
Reaction Time30 minutes[3]
Typical YieldNear quantitative[3]

Potential Side Product Formation Pathways

cluster_1 Potential Side Reactions start 2-Phenylimidazo[1,2-a]pyridine p1 Desired Product: 3-Nitroso derivative start->p1 + NO+ sp1 Side Product 1: Oxidation (N-oxide) start->sp1 [O] sp2 Side Product 2: Dimerization start->sp2 Acidic conditions sp3 Side Product 3: Over-nitrosation (hypothetical) p1->sp3 Excess NO+

Caption: Potential pathways for side product formation.

References

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. [Link]

  • Hao, X. Q., et al. (2016). Nitrosylation of imidazo[1,2-a]pyridines in metal free system. Journal of Saudi Chemical Society, 23(5), 564-569. [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 374–377. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37085–37096. [Link]

  • Yan, R. L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

  • Guchhait, S. K., & Kashyap, M. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 4(94), 52195–52229. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). Organic & Biomolecular Chemistry, 19(30), 6536–6553. [Link]

  • ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar. (2017). Journal of Chemical Education. [Link]

  • An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite. (2015). Green Chemistry. [Link]

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (2012). Molecules, 17(11), 12635–12644. [Link]

  • Nitrosamine synthesis by nitrosation. (n.d.). Organic Chemistry Portal. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15), 3463. [Link]

  • Yedage, S. L., & Bhanage, B. M. (2017). Tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(11), 5769–5781. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2024). Catalysts, 14(1), 56. [Link]

  • ChemInform Abstract: An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite. (2015). ChemInform, 46(36). [Link]

  • An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. (2022). Journal of Pharmaceutical Analysis, 12(4), 561–574. [Link]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025). European Journal of Organic Chemistry, 28(20), e202500343. [Link]

  • Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry, 81(18), 9167–9174. [Link]

  • Regulatory Updates and Analytical Methodologies for Nitrosamine Impurities Detection in Sartans, Ranitidine, Nizatidine, and Metformin along with Sample Preparation Techniques. (2021). Critical Reviews in Analytical Chemistry, 51(6), 514–537. [Link]

  • Osterloh, J., & Goldfield, D. (1984). Butyl nitrite transformation in vitro, chemical nitrosation reactions, and mutagenesis. Journal of Analytical Toxicology, 8(4), 164–169. [Link]

  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. (2020). RSC Advances, 10(36), 21327–21338. [Link]

  • Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. (2013). Journal of the Serbian Chemical Society, 78(11), 1641–1648. [Link]

  • On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. (2008). Heterocyclic Communications, 14(1-2), 27–32. [Link]

  • Qiao, H., et al. (2024). Photocatalyzed C3-H Nitrosylation of Imidazo[1,2- a]pyridine under Continuous Flow and External Photocatalyst-, Oxidant-, and Additive-Free Conditions. The Journal of Organic Chemistry, 89(11), 7521–7530. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. This guide provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this crude product. The inherent reactivity and stability of the nitroso functional group, combined with the properties of the imidazo[1,2-a]pyridine core, present a unique set of purification hurdles. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

I. Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. Each issue is presented with probable causes and detailed, step-by-step solutions.

Issue: Low Yield or Product Decomposition During Column Chromatography

Question: I am losing a significant amount of my 3-Nitroso-2-phenylimidazo[1,2-a]pyridine product during silica gel column chromatography. My collected fractions are showing multiple spots on TLC, some of which are not my desired product. What is happening and how can I prevent this?

Probable Causes & Solutions:

  • Cause A: Decomposition on Acidic Silica Gel. The imidazo[1,2-a]pyridine ring system possesses basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can catalyze the decomposition of the sensitive nitroso group, especially with prolonged contact.

    • Solution 1: Use of a Deactivated Stationary Phase. Switch to a less acidic stationary phase. Neutral alumina is an excellent alternative that has been successfully used for the purification of similar compounds. If silica gel must be used, it can be deactivated by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol. This will neutralize the acidic sites and minimize decomposition.[1]

    • Solution 2: Expedite the Chromatography. A prolonged run time on the column increases the opportunity for decomposition. Optimize your solvent system to ensure a reasonable elution time. Flash chromatography is highly recommended over gravity chromatography to minimize the residence time of the compound on the stationary phase.

  • Cause B: Thermal and Photochemical Instability. Nitroso compounds are known to be sensitive to both heat and light.[2] The heat generated from the exothermic adsorption of the solvent onto the silica gel, or exposure to ambient laboratory light during a lengthy purification process, can lead to degradation.

    • Solution 1: Maintain Low Temperatures. If possible, perform the chromatography in a cold room or use a jacketed column with a cooling circulator to maintain a lower temperature.

    • Solution 2: Protect from Light. Wrap the column and collection tubes in aluminum foil to prevent photodecomposition. Use a UV lamp for TLC visualization only when necessary and for brief periods.

Below is a workflow diagram illustrating the decision-making process for troubleshooting product decomposition during chromatography.

G start Low Yield / Decomposition during Chromatography check_silica Are you using standard silica gel? start->check_silica check_time_light Is the purification prolonged or exposed to light? check_silica->check_time_light No use_neutral_alumina Switch to Neutral Alumina or Deactivated Silica check_silica->use_neutral_alumina Yes check_time_light->use_neutral_alumina No, but still experiencing issues expedite_chrom Use Flash Chromatography to reduce run time check_time_light->expedite_chrom Yes protect_from_light Wrap column and fractions in aluminum foil expedite_chrom->protect_from_light cool_column Consider running the column at a lower temperature protect_from_light->cool_column

Caption: Decision workflow for addressing decomposition during chromatography.

Issue: Difficulty in Separating the Product from Starting Material

Question: My purified 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is consistently contaminated with the unreacted starting material, 2-phenylimidazo[1,2-a]pyridine. They have very similar Rf values on TLC. How can I improve this separation?

Probable Causes & Solutions:

  • Cause A: Suboptimal TLC and Column Solvent System. The polarity difference between the starting material and the nitroso product can be subtle, making separation challenging with standard solvent systems.

    • Solution 1: Fine-Tuning the Mobile Phase. A systematic screening of solvent systems is crucial. The addition of a more polar solvent in small increments can often achieve the necessary resolution. Refer to the table below for starting solvent systems and optimization strategies.

Solvent System (v/v) Typical Rf Range (Product) Optimization Strategy
Dichloromethane (100%)0.4 - 0.6A good starting point, especially on neutral alumina.[1]
Hexane:Ethyl Acetate (7:3 to 1:1)0.3 - 0.5Increase the proportion of ethyl acetate in small increments (e.g., 5%) to increase the polarity and improve separation from the less polar starting material.
Toluene:Acetone (9:1 to 8:2)0.4 - 0.6Acetone can offer different selectivity compared to ethyl acetate.
Issue: Product "Oiling Out" or Failing to Crystallize During Recrystallization

Question: I have tried to recrystallize my crude 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, but it either separates as an oil or does not precipitate at all upon cooling. What am I doing wrong?

Probable Causes & Solutions:

  • Cause A: High Impurity Levels. The presence of significant amounts of impurities can disrupt the crystal lattice formation, leading to oiling out or complete inhibition of crystallization.

    • Solution 1: Pre-purification with a Silica/Alumina Plug. Before attempting recrystallization, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and pass it through a short plug of silica gel or neutral alumina. This can remove baseline impurities and colored byproducts, which may improve the chances of successful crystallization.

  • Cause B: Inappropriate Recrystallization Solvent or Cooling Rate. The choice of solvent and the cooling process are critical for successful crystallization.

    • Solution 1: Systematic Solvent Screening. The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents and solvent pairs on a small scale. Common solvents for imidazo[1,2-a]pyridine derivatives include ethanol, isopropanol, ethyl acetate, and mixtures of these with hexanes.

    • Solution 2: Slow Cooling and Seeding. Rapid cooling often leads to the formation of an oil. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a "seed crystal" of pure product can also induce crystallization.

The following diagram outlines the troubleshooting steps for recrystallization.

G start Product Oils Out or Fails to Crystallize check_purity Is the crude product visibly impure? start->check_purity check_solvent Have you screened multiple solvents? check_purity->check_solvent No pre_purify Perform a quick filtration through a silica/alumina plug check_purity->pre_purify Yes screen_solvents Systematically test single and binary solvent systems check_solvent->screen_solvents No slow_cooling Allow slow cooling to room temp, then refrigerate. Try seeding. check_solvent->slow_cooling Yes pre_purify->check_solvent

Caption: Troubleshooting workflow for recrystallization issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude 3-Nitroso-2-phenylimidazo[1,2-a]pyridine?

  • Unreacted 2-phenylimidazo[1,2-a]pyridine: This is the most common impurity. Its polarity is very similar to the product, making chromatographic separation challenging.

  • Over-oxidized product (3-Nitro-2-phenylimidazo[1,2-a]pyridine): While the nitrosation is generally selective, harsh conditions or prolonged reaction times can lead to the formation of the corresponding nitro compound. This impurity is significantly more polar than the desired product.

  • Residual Sodium Nitrite and Acetic Acid: If the work-up procedure is not thorough, these inorganic reagents can remain and potentially interfere with purification, for instance, by causing streaking on TLC plates. A proper aqueous wash is essential.

  • Side-products from the starting material synthesis: Impurities in the initial 2-phenylimidazo[1,2-a]pyridine can carry through to the final product. It is crucial to use highly pure starting material.

Q2: How should I store the purified 3-Nitroso-2-phenylimidazo[1,2-a]pyridine to ensure its stability?

Given the known instability of nitroso compounds, proper storage is critical.[2] The purified product should be stored:

  • In a freezer: at or below -20°C.

  • In the dark: use an amber vial or wrap the vial in aluminum foil.

  • Under an inert atmosphere: if possible, flush the vial with argon or nitrogen before sealing to prevent oxidative degradation.

Q3: My compound appears as a green or blue solid. Is this normal?

Yes, many C-nitroso compounds are intensely colored, often appearing as green or blue solids in their monomeric form. In the solid state, they can exist in equilibrium with their colorless or pale-yellow dimeric form (azodioxides). The color of your solid is a good initial indicator of the presence of the nitroso group.

Q4: What is the best way to visualize 3-Nitroso-2-phenylimidazo[1,2-a]pyridine on a TLC plate?

  • UV Light (254 nm): The imidazo[1,2-a]pyridine core is UV active, so the compound should be visible under short-wave UV light as a dark spot on a fluorescent background.

  • Visual Color: The compound itself is colored, so a concentrated spot may be visible as a faint green or blue spot on the plate.

  • Chemical Stains:

    • Potassium Permanganate Stain: This is a general stain for oxidizable functional groups. The nitroso group can be oxidized, resulting in a yellow spot on a purple background.

    • Reduction and Derivatization: For more specific visualization, the nitroso group can be reduced to an amine on the TLC plate using a reagent like stannous chloride, followed by derivatization with a visualizing agent like p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored spot.

Q5: Can I use reversed-phase chromatography for purification?

Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an effective alternative, especially if you are struggling with decomposition on normal-phase media. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol. A shallow gradient may be necessary to achieve good separation from non-polar impurities.

III. References

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. [Link]

  • Nitroso. (n.d.). Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Stability of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. This guide provides in-depth technical information, troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.

Introduction: The Chemical Landscape of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

3-Nitroso-2-phenylimidazo[1,2-a]pyridine is a member of the broader imidazo[1,2-a]pyridine class of compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1] The introduction of a nitroso group at the C3 position creates a molecule with unique chemical properties and potential reactivity that must be carefully considered during experimental design, particularly in acidic environments commonly used in pharmaceutical formulation and analytical method development.

This guide will delve into the mechanistic underpinnings of its stability, provide a practical framework for conducting forced degradation studies, and offer solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 3-Nitroso-2-phenylimidazo[1,2-a]pyridine in acidic solutions?

A1: The primary stability concern is acid-catalyzed degradation. This can manifest as a loss of the parent compound over time, the appearance of new peaks in your chromatogram, or a change in the color of your solution. The degradation is typically initiated by the protonation of the imidazo[1,2-a]pyridine ring system, which increases the electrophilicity of the C3 position and the nitroso group.

Q2: What is the likely degradation pathway for this compound in acid?

A2: While specific studies on this exact molecule are not extensively published, based on the known chemistry of N-nitroso compounds and the imidazo[1,2-a]pyridine scaffold, a plausible degradation pathway involves two main routes following protonation of the heterocyclic ring.[2][3]

  • Denitrosation: The protonated intermediate can undergo nucleophilic attack by water or other nucleophiles present in the medium at the nitroso nitrogen, leading to the cleavage of the C-N bond and formation of 2-phenylimidazo[1,2-a]pyridine and nitrous acid (or its byproducts).

  • Ring Hydrolysis/Rearrangement: Depending on the acid concentration and temperature, the protonated imidazo[1,2-a]pyridine ring itself may be susceptible to hydrolysis, although this is generally a harsher process than denitrosation.

The most likely major degradation product under mild acidic conditions is the denitrosated parent compound, 2-phenylimidazo[1,2-a]pyridine.

Q3: I am observing rapid and complete degradation of my compound upon addition of acid. What could be the cause and how can I mitigate it?

A3: This is a common issue when the acid concentration or temperature is too high. The acid-catalyzed degradation of nitroso compounds can be a rapid process.[2]

Troubleshooting Steps:

  • Reduce Acid Concentration: Start with a much lower concentration of acid (e.g., 0.01 N HCl) and incrementally increase it.

  • Control Temperature: Perform your experiments at a controlled, lower temperature (e.g., room temperature or below) before attempting accelerated studies at higher temperatures.

  • Buffer Selection: Use a buffer system to maintain a constant pH, rather than a strong acid. This will give you more control over the degradation rate.

  • Time Points: Sample at very early time points (e.g., immediately after adding acid, 5 minutes, 15 minutes) to capture the initial degradation kinetics.

Q4: How can I confirm the identity of the degradation products?

A4: A combination of analytical techniques is recommended:

  • LC-MS/MS: This is the most powerful tool for this purpose. It allows you to separate the degradation products and obtain their mass-to-charge ratio, which can be used to determine their molecular weight and fragmentation patterns to elucidate their structure.[4]

  • Co-elution with a Standard: If you suspect the degradation product is 2-phenylimidazo[1,2-a]pyridine, synthesize or purchase an authentic standard and see if it co-elutes with your degradation peak in your HPLC method.

  • Preparative HPLC and NMR: If a major degradation product is formed, you can use preparative HPLC to isolate it in sufficient quantity for structural elucidation by NMR spectroscopy.[5][6]

In-Depth Technical Guide: A Framework for Stability Studies

Understanding the Mechanism of Acid-Catalyzed Degradation

The stability of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine in acidic media is intrinsically linked to the basicity of the imidazo[1,2-a]pyridine ring and the electrophilic nature of the nitroso group. The process can be broken down into the following key steps:

  • Protonation of the Heterocycle: The imidazo[1,2-a]pyridine ring system contains two nitrogen atoms that can be protonated. NMR studies on related systems suggest that protonation is the initial and often rate-limiting step in acid-catalyzed reactions.[2] The exact site of protonation (N1 or N7) will depend on the electronic effects of the substituents.

  • Activation of the C-N Bond: Protonation of the ring system withdraws electron density, making the C3 position more electrophilic and weakening the C-N bond of the nitroso group.

  • Nucleophilic Attack and Cleavage: A nucleophile, typically water in aqueous acidic solutions, can then attack the nitroso group, leading to the cleavage of the C-N bond. This results in the formation of the denitrosated parent compound, 2-phenylimidazo[1,2-a]pyridine, and nitrous acid.

The following diagram illustrates this proposed degradation pathway:

Degradation_Pathway Proposed Acid-Catalyzed Degradation Pathway A 3-Nitroso-2-phenylimidazo[1,2-a]pyridine B Protonated Intermediate A->B + H+ C 2-Phenylimidazo[1,2-a]pyridine B->C + H2O (Denitrosation) D Nitrous Acid (HNO2) B->D + H2O

Caption: Proposed mechanism for the acid-catalyzed degradation of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

Experimental Protocol: Forced Degradation Study

This protocol provides a robust framework for investigating the stability of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine under acidic conditions. It is designed to identify degradation products and establish a preliminary degradation profile.

Objective: To evaluate the stability of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine in acidic solution and identify major degradation products.

Materials:

  • 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N (for neutralization)

  • Phosphate buffer, pH 7.0

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or DAD detector

  • LC-MS/MS system (recommended)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve a known amount of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

  • Sample Preparation for Stressing:

    • For each condition, pipette a known volume of the stock solution into a volumetric flask.

    • Acid Stress: Add an equal volume of 0.1 N HCl. Dilute to the final volume with a 50:50 mixture of water and acetonitrile. The final concentration of the drug should be around 100 µg/mL.

    • Control Sample: Prepare a control sample by diluting the stock solution with the 50:50 water:acetonitrile mixture to the same final concentration.

  • Stress Conditions:

    • Incubate the acid-stressed and control samples at a controlled temperature (e.g., 40°C or 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation.

  • Analytical Finish:

    • Analyze all samples (including the t=0 samples and controls) by a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.

    • Monitor the peak area of the parent compound and any new peaks that appear.

    • Calculate the percentage degradation of the parent compound at each time point.

    • If significant degradation is observed, analyze the samples by LC-MS/MS to identify the mass of the degradation products.

The following diagram outlines the experimental workflow:

Experimental_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stressing cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Sample Prepare Acid Stress & Control Samples (100 µg/mL) Stock->Sample Incubate Incubate at Controlled Temperature (e.g., 60°C) Sample->Incubate Sample_t Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample_t Neutralize Neutralize Aliquots with NaOH Sample_t->Neutralize HPLC HPLC-UV/DAD Analysis Neutralize->HPLC LCMS LC-MS/MS for Identification Neutralize->LCMS Data Calculate % Degradation & Identify Products HPLC->Data LCMS->Data

Caption: A step-by-step workflow for conducting a forced degradation study.

Data Interpretation and Expected Outcomes

The table below summarizes hypothetical data from a forced degradation study to illustrate potential outcomes.

Stress ConditionTime (hours)% Degradation of ParentMajor Degradation Product (m/z)Putative Identification
0.1 N HCl at 60°C0< 1%--
415%195.22-Phenylimidazo[1,2-a]pyridine
828%195.22-Phenylimidazo[1,2-a]pyridine
2465%195.22-Phenylimidazo[1,2-a]pyridine
Control at 60°C24< 2%--

References

  • Sanderson, P. N., Farrant, R. D., Lindon, J. C., & Barraclough, P. (1990). A multinuclear magnetic resonance study of protonation in imidazo[1,2‐a]pyrazine. Magnetic Resonance in Chemistry, 28(10), 874–877. Available at: [Link]

  • Barlin, G., & Fenn, M. (1981). A carbon-13 nuclear magnetic resonance study of protonation in Imidazo[4,5-c]pyridines. Australian Journal of Chemistry, 34(6), 1341. Available at: [Link]

  • Bouziane, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Casado, J., et al. (1981). The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: a review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available at: [Link]

  • Nguyen, M. T., & Hegarty, A. F. (1984). An Ab initio calculation of the acid-catalysed hydrolysis of N-nitrosoamines. A hypothesis on the rate-determining step. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Sha, X., et al. (2006). Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO). Journal of the American Chemical Society, 128(30), 9687-92. Available at: [Link]

  • Chemical Methodologies. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]

  • IRJET. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. International Research Journal of Engineering and Technology. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • Sha, X., et al. (2006). Hydrolysis of Acyloxy Nitroso Compounds Yields Nitroxyl (HNO). Journal of the American Chemical Society, 128(30), 9687-9692. Available at: [Link]

  • De la Cruz, P., et al. (2001). Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. Archiv der Pharmazie, 334(7), 224-8. Available at: [Link]

  • ResearchGate. (2016). Nitrosylation of imidazo[1,2-a]pyridines in metal free system. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. Retrieved from [Link]

  • El-Zaher, A. A., et al. (2011). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of the Chinese Chemical Society, 58(5), 656-665. Available at: [Link]

  • El-Zaher, A. A., et al. (2011). Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis, 19(3), 349-357. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Collins, J. L., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2178-83. Available at: [Link]

  • Wallace, E. M., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(7), 642-647. Available at: [Link]

  • Medicinal Chemistry Communications. (2020). Recent advances in the synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. Available at: [Link]

  • RSC Publishing. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of Nitroso-Imidazo[1,2-a]Pyridine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroso-imidazo[1,2-a]pyridine compounds. This guide provides in-depth answers to common questions and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroso-imidazo[1,2-a]pyridine compounds. This guide provides in-depth answers to common questions and troubleshooting advice for challenges encountered during experimental analysis of these molecules. Our focus is on elucidating degradation pathways and ensuring the integrity of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are nitroso-imidazo[1,2-a]pyridine compounds, and why is their degradation a critical concern?

Answer: Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] When this scaffold is modified to include a nitroso (-N=O) group, particularly on a nitrogen atom, it forms a N-nitroso compound.

The primary concern stems from the classification of many N-nitroso compounds as probable or possible human carcinogens.[3][4] If the nitroso-imidazo[1,2-a]pyridine is an impurity related to a drug substance, it is known as a Nitrosamine Drug Substance-Related Impurity (NDSRI).[5][6] These NDSRIs face intense scrutiny from global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9] The carcinogenic potential of N-nitroso compounds is linked to their metabolic activation, primarily by cytochrome P450 enzymes, to highly reactive electrophilic diazonium ions that can alkylate DNA bases, leading to mutations.[10]

Therefore, understanding the degradation pathways is not just a matter of chemical stability but is fundamental to drug safety, regulatory compliance, and risk assessment.[3][8]

Q2: What are the primary degradation pathways for nitroso-imidazo[1,2-a]pyridine compounds?

Answer: These compounds are susceptible to degradation under several conditions, primarily hydrolysis, photolysis, and thermal stress. The specific pathway and resulting products are highly dependent on the molecule's structure and the environmental conditions.

  • Hydrolytic Degradation (Acidic/Basic Conditions): The stability of N-nitroso compounds in aqueous media is often highly pH-dependent.[5][11]

    • Acidic Conditions: In the presence of a strong acid, N-nitroso compounds can undergo denitrosation, cleaving the N-NO bond to regenerate the parent amine (the imidazo[1,2-a]pyridine precursor) and release a nitrosyl cation.[5][6] However, this process can sometimes be reversible.[12]

    • Neutral to Basic Conditions (pH 6-8): Studies on analogous N-nitroso compounds have shown rapid degradation in this pH range, which is relevant to physiological conditions.[5][13] The degradation in this range can be complex, potentially leading to a different profile of degradants compared to acidic conditions, such as the formation of aldehydes or other rearranged products.[5][6]

  • Photodegradation: N-nitroso compounds are known to be sensitive to light.[14] The imidazo[1,2-a]pyridine core can also be susceptible to photodegradation.[15] Exposure to UV or even ambient light can lead to the cleavage of the N-NO bond, generating radical species that can initiate a cascade of secondary reactions, resulting in a complex mixture of degradation products. This is a critical parameter to control during both storage and analysis.

  • Thermal Degradation: These molecules can be thermally labile. The N-NO bond is often the weakest point, and heating can cause it to break. The decomposition of N-nitroso compounds can begin at temperatures as low as 120°C, a temperature significantly below the decomposition point of the parent non-nitrosated compound.[16] This property can sometimes be exploited for removal, but it also represents a significant stability risk during manufacturing (e.g., drying) and long-term storage.[16][17]

  • Oxidative Degradation: The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, for example, by peroxides.[15] This can lead to the formation of N-oxides or other oxidized species, further complicating the impurity profile.

Below is a conceptual diagram illustrating these general degradation pathways.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Parent Nitroso-Imidazo[1,2-a]pyridine Hydrolysis (Acid/Base)->Parent Photolysis (UV/Light) Photolysis (UV/Light) Photolysis (UV/Light)->Parent Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Oxidation (e.g., H2O2)->Parent Thermal Stress Thermal Stress Thermal Stress->Parent Prod1 Parent Amine + Nitrosating Species Parent->Prod1 Hydrolysis/ Thermal Prod2 Radical Intermediates Parent->Prod2 Photolysis Prod3 Oxidized Derivatives (e.g., N-Oxides) Parent->Prod3 Oxidation Prod4 Rearranged Structures Parent->Prod4 Hydrolysis Prod5 Other Fragments Prod2->Prod5

Caption: General degradation pathways for nitroso-imidazo[1,2-a]pyridine.

Q3: How should I design and execute a forced degradation study for these compounds?

Answer: A forced degradation (or stress testing) study is essential to identify potential degradation products and establish a stability-indicating analytical method, as mandated by regulatory guidelines.[15][18][19] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the analytical method can adequately resolve and detect the resulting impurities.[15]

  • Preparation of Stock Solutions: Prepare a stock solution of your nitroso-imidazo[1,2-a]pyridine compound in a suitable solvent (e.g., Methanol, Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, set up a test sample, a control sample (stored at 5°C, protected from light), and a blank (placebo/solvent subjected to the same stress).

Stress ConditionProtocol DetailsRationale & Causality
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Incubate at 60°C. Sample at intervals (e.g., 2, 6, 24, 48 hrs). Neutralize with NaOH before analysis.Probes susceptibility to low pH environments. Acid catalyzes the cleavage of the N-NO bond (denitrosation).
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Incubate at 60°C. Sample at intervals. Neutralize with HCl before analysis.Probes susceptibility to high pH. Base can catalyze different rearrangement or fragmentation pathways compared to acid.[5]
Oxidation Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light. Sample at intervals (e.g., 2, 6, 24 hrs).Simulates exposure to oxidizing agents. The imidazole ring and other functional groups can be susceptible to oxidation.[15]
Thermal Degradation Store the solid compound and a solution sample in an oven at 80°C. Sample at intervals (e.g., 1, 3, 7 days).Evaluates intrinsic thermal stability. Heat provides the energy to overcome the activation barrier for N-NO bond cleavage.[16][17]
Photostability Expose solid compound and solution to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²). Use a dark control.Assesses light sensitivity. Photons can induce homolytic cleavage of the N-NO bond, leading to radical-mediated degradation.[14]
  • Sample Analysis: Analyze all samples using a validated stability-indicating method, typically LC-MS/MS. Compare the chromatograms of stressed samples against the control to identify new peaks corresponding to degradation products.

  • Mass Balance: Ensure that the sum of the assay value of the parent compound and the levels of all degradation products is close to 100% of the initial concentration to confirm that all significant degradants are being detected.

Q4: I'm observing inconsistent or non-reproducible results in my analysis. What should I troubleshoot?

Answer: Inconsistent results with N-nitroso compounds are common and often trace back to pre-analytical or analytical variables. Here is a guide to troubleshooting these issues.

Issue CategoryPotential CauseTroubleshooting Action & Rationale
Sample Preparation In-situ Artifact Formation: Residual nitrites in excipients or reagents reacting with the parent amine under acidic or high-temperature conditions.Add a scavenger like sulfamic acid or ascorbic acid to the sample diluent to quench residual nitrites before they can react.[20]
Inconsistent Extraction: Variable recovery of the analyte from the sample matrix (e.g., drug product formulation).Optimize the extraction procedure (solvent choice, sonication/vortex time). Ensure complete dissolution. Use an internal standard to correct for recovery variations.
Analyte Stability Photodegradation: The compound is degrading in the sample vial (e.g., in the autosampler) after preparation.Always use amber vials or protect clear vials from light.[14] Minimize the time samples spend in the autosampler before injection.
Chromatography Co-elution with Matrix: An excipient or another impurity is interfering with the analyte peak, causing ion suppression or enhancement.Modify the chromatographic method (gradient, mobile phase, column chemistry). A pentafluorophenyl (PFP) column can offer different selectivity for polar nitrosamines.[21]
Peak Tailing/Broadening: Secondary interactions with the column stationary phase or active sites in the flow path.Use a mobile phase with an appropriate modifier (e.g., 0.1% formic acid).[20] Ensure the column is well-conditioned and not degraded.
Mass Spectrometry Ion Suppression: The sample matrix is reducing the ionization efficiency of the target analyte in the MS source.Improve sample cleanup (e.g., Solid Phase Extraction). Dilute the sample if sensitivity allows. Adjust chromatographic conditions to separate the analyte from the suppressive region.
False Positives (Isobaric Interference): Another compound has the same nominal mass as your target (e.g., DMF and NDMA).[14]Use high-resolution mass spectrometry (HRMS) to differentiate based on exact mass.[22] Ensure MRM transitions are highly specific and that the ion ratio is consistent with a reference standard.
Q5: What is a reliable analytical workflow for identifying and quantifying these compounds and their degradants?

Answer: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of N-nitroso compounds due to its high sensitivity and selectivity.[22][23] High-Resolution Mass Spectrometry (HRMS) is particularly valuable for identifying unknown degradants and avoiding false positives.[22]

The overall process involves careful sample preparation, robust chromatographic separation, and sensitive detection.

G cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing & Reporting p1 Weigh Sample (API or Drug Product) p2 Dissolve in Diluent (with Internal Standard & Scavenger if needed) p1->p2 p3 Vortex / Sonicate p2->p3 p4 Centrifuge / Filter (0.22 µm PVDF) p3->p4 a1 Inject into HPLC/UPLC System p4->a1 a2 Chromatographic Separation (e.g., C18 Column) a1->a2 a3 Ionization (ESI+ or APCI) a2->a3 a4 Mass Analysis (MRM or HRMS Scan) a3->a4 d1 Peak Integration a4->d1 d2 Quantification (vs. Calibration Curve) d1->d2 d3 Degradant Identification (Mass & Fragmentation) d1->d3 d4 Report Results d2->d4 d3->d4

Caption: A typical analytical workflow for nitroso-compound analysis.

This protocol provides a starting point and must be optimized and validated for your specific analyte and matrix.[20][24]

  • Sample Preparation:

    • Accurately weigh 100 mg of the drug product powder.

    • Add 1.0 mL of diluent (e.g., 1% formic acid in water/methanol 50:50) containing the internal standard.

    • Vortex for 5 minutes, then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PVDF filter into an amber LC vial.[20]

  • Chromatographic Conditions:

    • Column: Suitable C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize precursor ion (Q1) and product ion (Q3) for each target analyte and the internal standard.

    • Source Parameters: Optimize gas flows, ion spray voltage, and temperature according to the instrument manufacturer's recommendations.

References

  • Control of Nitrosamine Impurities in Human Drugs. U.S.
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024.
  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. EDRE-Research.
  • Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. LGM Pharma.
  • Troubleshooting guide for N-nitrosamine analysis errors. BenchChem.
  • CDER Nitrosamine Impurity Acceptable Intake Limits. U.S.
  • Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion.
  • Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO).
  • Stability and degradation pathways of N-nitroso-hydrochlorothiazide and the corresponding aryl diazonium ion. Radboud University Repository.
  • Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • (769e) Thermal Decomposition of Nitrosamines in Amine Scrubbing. AIChE Proceedings.
  • Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes.
  • Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. BenchChem.
  • An improved analytical method for quantitation of nitrosamine impurities in ophthalmic solutions using liquid chromatography with tandem mass spectrometry. CoLab.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. Cambrex.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich.
  • Nitrosamines Analysis. Kymos.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • A Technical Guide to the Discovery, Toxicology, and Analysis of N-Nitroso Compounds. BenchChem.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd

Sources

Optimization

optimizing reaction conditions for the synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. Authored from the perspective of a Seni...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. Authored from the perspective of a Senior Application Scientist, this document combines established protocols with field-proven insights to help you optimize your reaction conditions and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine?

The synthesis is achieved via an electrophilic substitution reaction. The imidazo[1,2-a]pyridine scaffold is an electron-rich heterocyclic system, with the C3 position being particularly nucleophilic. The reaction involves the attack of this C3 carbon on a nitrosating agent, typically a source of the nitrosonium ion (NO⁺) or its equivalent.[1]

Reaction_Mechanism SM 2-Phenylimidazo[1,2-a]pyridine Intermediate Electrophilic Attack (C3 Position) SM->Intermediate [NO⁺] NitrosatingAgent Nitrosating Agent (e.g., tBuONO) NitrosatingAgent->Intermediate Generates Electrophile Product 3-Nitroso Product Intermediate->Product

Caption: General mechanism for C3-nitrosation.

Q2: Which nitrosating agents are most effective for this synthesis?

While traditional methods might use sodium nitrite (NaNO₂) with acid, modern protocols strongly favor organic nitrites for their milder conditions and higher yields. tert-Butyl nitrite (tBuONO or TBN) is the reagent of choice in most optimized, metal-free procedures.[1][2] It serves as an excellent source of the electrophilic nitrosating species and decomposes into volatile by-products (tert-butanol), simplifying purification.[2]

Q3: How critical are solvent and temperature, and what are the optimal conditions?

Solvent and temperature are paramount for reaction efficiency. The reaction requires heating to proceed at an appreciable rate; little to no product is formed at room temperature.[1] An optimal temperature range is typically between 70 °C and 90 °C.[1][2]

The choice of solvent impacts reagent solubility and reaction kinetics. Acetonitrile (MeCN) and 1,2-dichloroethane (DCE) have proven to be excellent solvents, consistently providing high to quantitative yields in short reaction times.[1][2]

Table 1: Effect of Solvent on Reaction Yield

Entry Solvent Temperature (°C) Time (min) Yield (%) Reference
1 Acetonitrile (MeCN) 70 15 ~98% [2]
2 1,2-Dichloroethane (DCE) 90 30 ~96% [1]
3 Dimethylformamide (DMF) 90 30 ~95% [1]
4 Tetrahydrofuran (THF) 90 30 ~93% [1]

| 5 | Ethanol (EtOH) | 90 | 30 | Low / No Reaction |[1] |

Q4: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., hexane/ethyl acetate mixture) to track the consumption of the 2-phenylimidazo[1,2-a]pyridine starting material and the appearance of the green-colored product spot.[2] Given the reaction's speed under optimal conditions (often complete in 15-30 minutes), it is advisable to prepare your TLC analysis setup in advance.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment.

Problem 1: Low or No Product Yield

  • Possible Cause 1: Sub-optimal Reaction Temperature.

    • Explanation: The activation energy for the electrophilic substitution is not met at lower temperatures. As shown in optimization studies, the reaction is highly temperature-dependent.[1]

    • Solution: Ensure your reaction mixture reaches and maintains the target temperature of 70-90 °C. Use an oil bath with a contact thermometer for accurate temperature control.

  • Possible Cause 2: Inactive or Degraded tert-Butyl Nitrite (TBN).

    • Explanation: TBN is sensitive to light and moisture and can degrade over time, reducing its effectiveness as a nitrosating agent.

    • Solution: Use a fresh bottle of TBN or a recently opened one that has been stored properly (refrigerated, protected from light). If in doubt, purchase a new batch.

  • Possible Cause 3: Inappropriate Solvent.

    • Explanation: Solvents like ethanol or xylene are not conducive to this reaction, leading to poor outcomes.[1]

    • Solution: Switch to a recommended solvent such as acetonitrile or DCE as detailed in Table 1. Ensure the solvent is anhydrous, as moisture can interfere with the nitrosating agent.

Problem 2: Formation of Multiple Spots on TLC / Impure Product

  • Possible Cause 1: Impure Starting Material.

    • Explanation: The quality of the final product is directly dependent on the purity of the 2-phenylimidazo[1,2-a]pyridine starting material.

    • Solution: Purify the starting material before the reaction, either by recrystallization or column chromatography. Confirm its purity via NMR or melting point analysis.

  • Possible Cause 2: Extended Reaction Time or Excessive Temperature.

    • Explanation: Although the product is generally stable, prolonged exposure to high temperatures could potentially lead to degradation, though this reaction is noted for being very clean.

    • Solution: Adhere to the recommended reaction times (15-30 minutes). Monitor the reaction closely with TLC and proceed with workup as soon as the starting material is consumed.

Problem 3: Difficulty in Product Isolation and Purification

  • Possible Cause: Simple Evaporation is Insufficient.

    • Explanation: While this reaction is remarkably clean and often yields a pure product upon solvent evaporation, residual starting materials or minor impurities may occasionally require further purification.[2]

    • Solution: If the crude product (a green solid) shows impurities on TLC or NMR, perform flash column chromatography on silica gel.[1] A gradient of ethyl acetate in hexane is typically effective for separating the product from less polar starting material.

Troubleshooting_Workflow cluster_solutions Corrective Actions Start Start Synthesis CheckYield Check Yield & Purity Start->CheckYield LowYield Low / No Yield? CheckYield->LowYield Analysis Impure Impure Product? LowYield->Impure No FixTemp Verify & Adjust Temp (70-90°C) LowYield->FixTemp Yes Success Pure Product Obtained Impure->Success No PurifySM Purify Starting Material Impure->PurifySM NewTBN Use Fresh tBuONO FixTemp->NewTBN ChangeSolvent Switch to MeCN/DCE NewTBN->ChangeSolvent ChangeSolvent->Start Retry Column Perform Column Chromatography PurifySM->Column Column->Success Purified

Caption: Troubleshooting decision tree for synthesis optimization.

Optimized Experimental Protocol

This protocol is synthesized from highly successful, peer-reviewed methods.[1][2]

Materials:

  • 2-phenylimidazo[1,2-a]pyridine (1.0 eq.)

  • tert-Butyl nitrite (TBN) (1.2 - 2.0 eq.)

  • Anhydrous acetonitrile (MeCN) or 1,2-dichloroethane (DCE)

  • Screw-cap reaction tube or round-bottom flask with condenser

  • Stir plate and magnetic stir bar

  • Oil bath

Procedure:

  • Setup: To a screw-cap reaction tube, add 2-phenylimidazo[1,2-a]pyridine (e.g., 0.2 mmol, 38.8 mg).

  • Solvent Addition: Add anhydrous acetonitrile (1-2 mL).

  • Reagent Addition: Add tert-butyl nitrite (1.2 eq., e.g., 0.24 mmol, 28 mg or 33 µL).

  • Reaction: Seal the tube and place it in a pre-heated oil bath at 70 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 15 minutes.

  • Workup: After completion (disappearance of starting material), cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent and excess TBN under reduced pressure (rotary evaporator). The product, 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, is obtained as a green solid in near-quantitative yield.[2]

  • Purification (if necessary): If analytical data indicates impurities, purify the crude solid by flash column chromatography on silica gel.

  • Characterization: Confirm the product's identity and purity using standard analytical techniques (NMR, MS, melting point).

    • Appearance: Green solid[2]

    • Melting Point: 164-165 °C[2]

    • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.77 (d, J = 8.0 Hz, 1H), 8.54-8.51 (m, 2H), 7.77-7.65 (m, 2H), 7.44-7.40 (m, 3H), 7.13-7.09 (m, 1H).[2]

References

  • Title: Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents Source: Archiv der Pharmazie, 2001 URL: [Link]

  • Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction Source: ACS Omega, 2023 URL: [Link]

  • Title: Nitrosylation of imidazo[1,2-a]pyridines in metal free system Source: Journal of Saudi Chemical Society, 2016 URL: [Link]

  • Title: Nitrosation and nitrosylation Source: Wikipedia URL: [Link]

  • Title: 3-Nitroso-2-phenylimidazo(1,2-a)pyrimidine Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle Source: The Journal of Organic Chemistry, 2016 URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL: [Link]

  • Title: FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights Source: RSC Advances, 2018 URL: [Link]

  • Title: Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R) Source: Bioorganic & Medicinal Chemistry Letters, 2009 URL: [Link]

  • Title: An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals Source: RSC Advances, 2022 URL: [Link]

  • Title: Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: Pharmaceuticals, 2024 URL: [Link]

  • Title: Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry Source: Journal of Chemical Education, 2017 URL: [Link]

  • Title: Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type Source: Journal of Medicinal Chemistry, 1997 URL: [Link]

  • Title: A simple, facile and efficient regioselective C-3 nitrosylation of imidazo[1,2-a]pyridines, imidazo[2,1-b]thiazoles and indole under metal and acid free conditions Source: Organic & Biomolecular Chemistry, 2013 URL: [Link]

Sources

Troubleshooting

Technical Support Center: Strategic Functionalization of Imidazo[1,2-a]pyridines

Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. Here, we address common challenges and frequently encountered byproducts in the modification of the imidazo[1,2-a]pyridine core, providing not just solutions, but also the mechanistic reasoning behind them. Our goal is to empower you to anticipate and mitigate these issues, leading to cleaner reactions, higher yields, and more efficient discovery and development workflows.

I. Halogenation of Imidazo[1,2-a]pyridines: Achieving Monoselectivity

Halogenated imidazo[1,2-a]pyridines are crucial precursors for a wide array of cross-coupling reactions. However, their synthesis can be complicated by a lack of regioselectivity and the formation of di- or polyhalogenated byproducts. The C3-position is the most nucleophilic and, therefore, the most common site of electrophilic substitution.

FAQ 1: I am attempting a C3-bromination of my 2-arylimidazo[1,2-a]pyridine using N-bromosuccinimide (NBS), but I am observing significant amounts of a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?

This is a common issue arising from the high reactivity of the imidazo[1,2-a]pyridine ring system. The initial C3-bromination product can sometimes be reactive enough to undergo a second bromination, typically at the C5 or C7 position of the pyridine ring, or even on an activated C2-aryl substituent.

Troubleshooting Flowchart: C3-Halogenation

start Problem: Di-halogenation observed reagent Control Reagent Stoichiometry (1.0-1.1 eq. NBS/NCS) start->reagent temp Lower Reaction Temperature (e.g., 0°C to rt) reagent->temp If di-halogenation persists result Improved Monoselectivity reagent->result Successful solvent Solvent Choice (e.g., THF, CH3CN over DMF) temp->solvent If still problematic temp->result Successful source Alternative Halogen Source (e.g., NaBrO2/HCl for bromination) solvent->source For persistent issues solvent->result Successful source->result Successful

Caption: Troubleshooting workflow for di-halogenation.

Underlying Mechanism of Over-halogenation:

The imidazo[1,2-a]pyridine nucleus is electron-rich, and the introduction of a halogen at the C3 position does not sufficiently deactivate the ring to prevent further electrophilic attack, especially under harsh conditions or with an excess of the halogenating agent. The reaction with NBS, for instance, can proceed via a radical or an electrophilic pathway, and the conditions can influence the outcome.[1][2]

Strategies for Prevention:

  • Stoichiometric Control of the Halogenating Agent: This is the most critical parameter. Use of 1.0 to 1.1 equivalents of the halogenating agent (e.g., NBS or N-chlorosuccinimide, NCS) is highly recommended. Adding the reagent portion-wise can also help maintain a low concentration of the electrophile throughout the reaction, favoring mono-substitution.

  • Temperature Management: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity.

  • Solvent Selection: The choice of solvent can influence the reactivity of the halogenating agent. Less polar solvents like THF or acetonitrile are often preferred over more polar solvents like DMF, which can promote over-reactivity.

  • Alternative Halogenating Reagents: For challenging substrates, consider using alternative, milder halogenating agents. For instance, a combination of sodium bromite (NaBrO₂) and HCl has been reported to be a highly regioselective system for the C3-bromination of imidazo[1,2-a]pyridines.[3]

Table 1: Comparison of Halogenation Conditions for Imidazo[1,2-a]pyridines

ReagentEquivalentsSolventTemperature (°C)Typical ByproductsReference
NBS1.0 - 1.1THF0 - 25Di-brominated species[2]
NBS> 1.2CH₃CN25 - 80Di- and tri-brominated species[2]
NaBrO₂/HCl1.2CH₃CN/H₂O25Minimal[3]
NCS1.0 - 1.1CH₃CN25 - 50Di-chlorinated species[4]

Experimental Protocol: Selective C3-Bromination of 2-Phenylimidazo[1,2-a]pyridine

  • To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 eq.) in THF (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add NBS (1.05 eq.) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 1-2 hours), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromo-2-phenylimidazo[1,2-a]pyridine.

II. Acylation Reactions: Controlling Regioselectivity and Preventing Side Reactions

The Friedel-Crafts acylation is a powerful tool for introducing keto functionalities onto the imidazo[1,2-a]pyridine core, which can then be further elaborated. However, controlling the regioselectivity and preventing the formation of byproducts can be challenging.

FAQ 2: I am performing a Friedel-Crafts acylation on my imidazo[1,2-a]pyridine with acetic anhydride and a Lewis acid, but I am getting a mixture of C3-acylated product and other isomers, along with some dark, tar-like material. How can I improve this reaction?

The formation of isomeric byproducts and polymeric material is often due to the high reactivity of the substrate and the harshness of the reaction conditions, particularly the choice and amount of the Lewis acid.

Troubleshooting Flowchart: Friedel-Crafts Acylation

start Problem: Mixture of isomers and tar lewis_acid Optimize Lewis Acid (e.g., AlCl3, Y(OTf)3) start->lewis_acid stoichiometry Use Catalytic Lewis Acid (0.1-0.3 eq.) lewis_acid->stoichiometry solvent Solvent Choice (e.g., DCE, nitrobenzene) stoichiometry->solvent If issues persist result Clean C3-Acylation stoichiometry->result Successful temp Control Temperature (avoid excessive heating) solvent->temp temp->result Successful

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Mechanistic Considerations:

The Friedel-Crafts acylation proceeds via the formation of an acylium ion, which then attacks the electron-rich imidazo[1,2-a]pyridine ring.[5] While the C3 position is electronically favored, other positions can also be attacked under forcing conditions. The Lewis acid can also coordinate to the nitrogen atoms of the heterocyclic core, which can alter the electronic properties and regioselectivity of the reaction. The formation of tar is likely due to polymerization of the starting material or product under the strongly acidic conditions.

Strategies for Improvement:

  • Choice and Stoichiometry of the Lewis Acid: Using a catalytic amount of a strong Lewis acid like aluminum chloride (AlCl₃) is often sufficient and can prevent the formation of byproducts.[5][6] Ytterbium(III) triflate (Y(OTf)₃) has also been shown to be an effective catalyst for aza-Friedel-Crafts reactions on this scaffold.[7]

  • Solvent: The choice of solvent is critical. Dichloroethane (DCE) or nitrobenzene are common solvents for Friedel-Crafts reactions.

  • Temperature Control: Avoid excessive heating, as this can promote the formation of side products and polymerization.

Experimental Protocol: Selective C3-Acetylation of Imidazo[1,2-a]pyridine [5]

  • To a solution of imidazo[1,2-a]pyridine (1.0 eq.) in dichloroethane (0.2 M) at room temperature, add acetic anhydride (1.5 eq.).

  • Cool the mixture to 0 °C and add aluminum chloride (0.2 eq.) portion-wise.

  • Allow the reaction to stir at room temperature and monitor by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Basify the aqueous layer with a saturated solution of sodium bicarbonate and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Palladium-Catalyzed Cross-Coupling Reactions: Overcoming Common Hurdles

Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed cross-coupling reactions are indispensable for the synthesis of complex imidazo[1,2-a]pyridine derivatives. However, these reactions are not without their challenges, including catalyst deactivation, homocoupling, and dehalogenation.

FAQ 3: I am trying to perform a Suzuki-Miyaura coupling between my 3-bromoimidazo[1,2-a]pyridine and an arylboronic acid, but I am getting a significant amount of the de-brominated starting material and homocoupling of the boronic acid. What can I do to favor the desired cross-coupling product?

Dehalogenation and homocoupling are two of the most common side reactions in Suzuki-Miyaura couplings.[8][9] Dehalogenation arises from the reaction of the organopalladium intermediate with a hydride source, while homocoupling is often promoted by the presence of oxygen.

Troubleshooting Flowchart: Suzuki-Miyaura Coupling

start Problem: Dehalogenation & Homocoupling degas Rigorous Degassing (Ar sparging, freeze-pump-thaw) start->degas ligand Ligand Selection (e.g., SPhos, XPhos for electron-rich systems) degas->ligand If issues persist result High Yield of Cross-Coupled Product degas->result Successful base Optimize Base (e.g., K3PO4, Cs2CO3) ligand->base ligand->result Successful solvent Solvent System (e.g., Toluene/H2O, Dioxane/H2O) base->solvent

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Mechanistic Insights:

  • Dehalogenation: This side reaction is often caused by the presence of a palladium-hydride species in the catalytic cycle. These can form from various sources, including the solvent (e.g., alcohols), the base, or water. Electron-rich aryl halides can be more prone to dehalogenation.[8]

  • Homocoupling: The homocoupling of boronic acids is typically an oxidative process that is promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[9]

Strategies for Prevention:

  • Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. This is the most effective way to prevent homocoupling.[10]

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich systems like imidazo[1,2-a]pyridines, bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos can promote the desired reductive elimination step and suppress dehalogenation.[10]

  • Base and Solvent Optimization: The choice of base and solvent system can have a profound impact on the reaction outcome. A common combination is a carbonate or phosphate base in a mixture of an organic solvent (e.g., toluene, dioxane) and water.

Table 2: Troubleshooting Common Issues in Cross-Coupling Reactions

IssuePotential Cause(s)Suggested Solution(s)
Dehalogenation Hydride source in the reaction; highly active catalystUse anhydrous solvents; screen different bases; choose a less reactive catalyst/ligand system.
Homocoupling Presence of oxygen; catalyst decompositionRigorously degas all reagents and solvents; use a fresh, high-quality catalyst.
Low Conversion Catalyst deactivation; poor solubility of reagentsUse a more robust ligand; screen different solvents or co-solvents.
FAQ 4: My Sonogashira coupling of 3-iodoimidazo[1,2-a]pyridine with a terminal alkyne is plagued by the formation of the alkyne dimer (Glaser coupling product). How can I suppress this side reaction?

Glaser coupling is a well-known side reaction in Sonogashira couplings and is particularly problematic when using copper(I) as a co-catalyst in the presence of oxygen.[11]

Strategies for Prevention:

  • Copper-Free Conditions: The most straightforward solution is to employ a copper-free Sonogashira protocol. These methods typically rely on a palladium catalyst with a suitable ligand and an amine base.[11]

  • Rigorous Degassing: If a copper co-catalyst is used, it is absolutely essential to exclude oxygen from the reaction mixture.

  • Amine Base: The use of an amine base like triethylamine or diisopropylethylamine is crucial, as it not only acts as a base but also helps to keep the copper in its active Cu(I) oxidation state.

Experimental Protocol: Copper-Free Sonogashira Coupling of 3-Iodo-2-methylimidazo[1,2-a]pyridine

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-iodo-2-methylimidazo[1,2-a]pyridine (1.0 eq.), the terminal alkyne (1.2 eq.), and a suitable base (e.g., triethylamine, 2.0 eq.).

  • Add the degassed solvent (e.g., THF or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Stir the reaction at the appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

References

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives - PubMed Central. (2018). [Link]

  • Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling - RSC Publishing. (n.d.). [Link]

  • Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling - NIH. (n.d.). [Link]

  • Catalyst-Free Friedel–Crafts Alkylation of Imidazo[1,2-α]pyridines - ResearchGate. (2025). [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - University of Arizona. (2018). [Link]

  • C3‐Functionalization of Imidazo[1,2‐a]pyridines | Request PDF - ResearchGate. (n.d.). [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars. (n.d.). [Link]

  • Plausible mechanism of formylation of imidazo-pyridine ring - ResearchGate. (n.d.). [Link]

  • Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing). (n.d.). [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. (2024). [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). [Link]

  • Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent - PubMed. (2018). [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Publishing. (n.d.). [Link]

  • Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed. (2004). [Link]

  • Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions - ACS Publications. (n.d.). [Link]

  • Halogenation of Imidazo[1,2‐α]pyridines with DXDMH (X=Cl, Br and I) Using DMSO as a Solvent and an Oxidant - ResearchGate. (2020). [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). [Link]

  • Chlorination of imidazo[1,2-a]pyridines - ResearchGate. (n.d.). [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). [Link]

  • The Friedel‐Crafts acetylation of imidazo[1,2‐a]pyridines 7. - ResearchGate. (n.d.). [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - NIH. (n.d.). [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023). [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). [Link]

  • Metal‐ and Additive‐Free C3‐Functionalization of Imidazo[1,2‐a]pyridines with para‐Quinone Methides | Request PDF - ResearchGate. (n.d.). [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023). [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). [Link]

  • N-Bromosuccinimide - Wikipedia. (n.d.). [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). [Link]

  • Selective C-acylation of 2-aminoimidazo[1,2-a]pyridine: application to the synthesis of imidazopyridine-fused[5][6]diazepinones - PubMed. (2012). [Link]

  • Selective halogenation of pyridines and diazines via unconventional intermediates. (n.d.). [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central. (2024). [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. - ResearchGate. (n.d.). [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. - ResearchGate. (n.d.). [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). [Link]

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | Request PDF - ResearchGate. (2025). [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC. (n.d.). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). [Link]

  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2025). [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (n.d.). [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

Welcome to the technical support center for the synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to ensure your synthesis is successful, safe, and scalable.

The synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is a two-step process: first, the construction of the 2-phenylimidazo[1,2-a]pyridine core, followed by regioselective nitrosation at the C3 position. While straightforward on a lab scale, scaling up introduces challenges related to reaction kinetics, heat management, impurity profiles, and product stability. This guide provides direct answers to the issues you may face.

PART 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or Inconsistent Yield of the 2-phenylimidazo[1,2-a]pyridine Intermediate

Question: My initial cyclization reaction to form the 2-phenylimidazo[1,2-a]pyridine starting material is giving low and unpredictable yields upon scale-up. What are the common causes and how can I fix this?

Answer: This is a frequent scale-up challenge. The classic synthesis involves the condensation of 2-aminopyridine with an α-halocarbonyl compound, such as 2-bromoacetophenone.[1][2] Inconsistent yields typically stem from three main areas: reaction conditions, reagent quality, and work-up procedure.

Causality & Solutions:

  • Inefficient Heat Transfer: Large reaction vessels have a lower surface-area-to-volume ratio, making heat distribution uneven. Localized overheating can lead to side reactions and decomposition, while insufficient heating results in an incomplete reaction.

    • Solution: Use a jacketed reactor with an overhead mechanical stirrer. Ensure vigorous agitation to maintain a homogenous temperature throughout the reaction mixture. Monitor the internal reaction temperature, not just the heating mantle/bath temperature.

  • Base and Solvent Choice: The base neutralizes the HBr formed during the reaction, driving it to completion. The solvent must effectively dissolve the reactants.

    • Solution: Sodium bicarbonate (NaHCO₃) is a mild and effective base for this reaction.[1] While acetonitrile is used in lab-scale preps, ethanol can be a more cost-effective and safer solvent for scale-up. Ensure the 2-aminopyridine and 2-bromoacetophenone are fully dissolved before heating.

  • Impure Reactants: 2-bromoacetophenone is a lachrymator and can degrade over time, releasing HBr. Impurities in 2-aminopyridine can also interfere with the reaction.

    • Solution: Use freshly purchased or purified reagents. The purity of 2-bromoacetophenone can be checked by TLC or ¹H NMR before use.

  • Sub-optimal Work-up: On a larger scale, product precipitation and filtration can be less efficient, leading to physical loss of product.

    • Solution: After cooling the reaction, if the product crystallizes, allow sufficient time for complete precipitation. Use a combination of a compatible anti-solvent (like cold water) to crash out more product, followed by vacuum filtration. Wash the collected solid with cold ethanol and then water to remove salts and unreacted starting materials.

Workflow Diagram: Synthesis of 2-phenylimidazo[1,2-a]pyridine

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product prep_reagents Charge Reactor: - 2-Aminopyridine - 2-Bromoacetophenone - NaHCO3 - Ethanol reflux Heat to Reflux (e.g., ~78°C) with Vigorous Stirring Monitor by TLC (1-3h) prep_reagents->reflux Start Heating cool Cool to Room Temp. reflux->cool Reaction Complete precipitate Precipitate Product (Add cold water if needed) cool->precipitate filter Vacuum Filter Solid precipitate->filter wash Wash with: 1. Cold Ethanol 2. Water filter->wash dry Dry Under Vacuum wash->dry final_product 2-phenylimidazo[1,2-a]pyridine (Intermediate) dry->final_product

Caption: Overall workflow for the synthesis of the intermediate.

Issue 2: Incomplete Nitrosation or Slow Reaction Rate

Question: The C3-nitrosation of my 2-phenylimidazo[1,2-a]pyridine intermediate is sluggish and does not go to completion, even with extended reaction times. How can I improve the conversion?

Answer: The nitrosation of the electron-rich C3 position of the imidazo[1,2-a]pyridine core is an electrophilic aromatic substitution.[3] Its success hinges on the effective generation of the nitrosating agent and maintaining optimal reaction conditions. Using tert-butyl nitrite (TBN) is a highly efficient, metal-free method for this transformation.[4]

Causality & Solutions:

  • Degraded Nitrosating Agent: tert-butyl nitrite (TBN) can decompose upon exposure to air, light, and moisture. If your TBN is old or has been improperly stored, its potency will be significantly reduced.

    • Solution: Use a fresh bottle of TBN. For scale-up, consider titrating the TBN to determine its active concentration before use. Store it refrigerated and under an inert atmosphere (e.g., argon or nitrogen).

  • Insufficient Temperature: While some reactions proceed at room temperature, the C-H activation for nitrosation often requires thermal energy to achieve a practical rate.

    • Solution: A moderate temperature of 70-90°C is often optimal for this reaction using TBN in a solvent like acetonitrile or 1,2-dichloroethane (DCE).[3][4] Use a reliable heating system and internal temperature monitoring to prevent overheating, which could decompose both the TBN and the product.

  • Incorrect Stoichiometry: Using an insufficient amount of the nitrosating agent is a common reason for incomplete conversion.

    • Solution: While lab-scale procedures may use 1.2-2.0 equivalents of TBN, it's crucial to ensure this is based on the active content of the reagent.[3][4] Perform a small-scale optimization study to determine the ideal stoichiometry for your specific substrate and reagent batch.

  • Solvent Effects: The solvent can influence the stability of the reactive intermediates and the solubility of the starting material.

    • Solution: Acetonitrile is an excellent solvent for this reaction, as it is relatively inert and has a suitable boiling point.[3] Ensure your starting material is fully dissolved before and during the addition of TBN.

Troubleshooting Decision Tree: Low Nitrosation Conversion

G start Low Conversion in Nitrosation Reaction check_tbn Is the tert-butyl nitrite (TBN) fresh and properly stored? start->check_tbn check_temp Is the internal reaction temperature correct (e.g., 70-90°C)? check_tbn->check_temp Yes sol_tbn Solution: Use a new, sealed bottle of TBN. Store refrigerated and under inert gas. check_tbn->sol_tbn No check_stoch Is the TBN stoichiometry correct (≥1.2 eq)? check_temp->check_stoch Yes sol_temp Solution: Verify internal temp with a calibrated probe. Adjust heating to maintain setpoint. check_temp->sol_temp No check_sol Is the starting material fully dissolved? check_stoch->check_sol Yes sol_stoch Solution: Increase TBN to 1.5-2.0 eq. Consider titrating TBN to confirm concentration. check_stoch->sol_stoch No sol_sol Solution: Ensure complete dissolution before TBN addition. Consider a co-solvent if needed. check_sol->sol_sol No end Problem Resolved check_sol->end Yes sol_tbn->end sol_temp->end sol_stoch->end sol_sol->end

Caption: A decision tree for troubleshooting low nitrosation yield.

Issue 3: Product Instability and Decomposition

Question: My final 3-nitroso product appears to be degrading during work-up or upon storage, indicated by a color change and the appearance of new spots on TLC. What is causing this and how can I prevent it?

Answer: C-nitroso compounds can exhibit instability, particularly when exposed to heat, light, or certain pH conditions.[5] The deep green or blue color of nitroso monomers is characteristic; a change to yellow or brown often suggests decomposition or dimerization.[5]

Causality & Solutions:

  • Thermal and Photolytic Instability: The C-N bond in nitroso compounds has a relatively low bond dissociation energy, making it susceptible to cleavage by heat or UV light.[5]

    • Solution: Conduct the work-up and purification at or below room temperature. Protect the reaction and the isolated product from direct light by using amber glassware or covering flasks with aluminum foil. Store the final product in a refrigerator or freezer in a tightly sealed, amber container.

  • pH Sensitivity: N-nitroso compounds can be unstable under certain pH conditions. While some are more stable at alkaline pH, others might degrade.[6] Acidic carryover from a previous step or basic conditions during an aqueous wash could promote degradation.

    • Solution: Ensure the work-up procedure is neutral. If an aqueous wash is necessary, use deionized water or a neutral brine solution. Avoid unnecessarily long exposure to aqueous phases.

  • Dimerization: Nitrosoarenes are known to exist in a monomer-dimer equilibrium. The monomer is typically a deep green/blue radical, while the dimer is often a pale yellow or colorless solid.[5] This is not decomposition but can complicate characterization and affect solubility.

    • Solution: This equilibrium is concentration and temperature-dependent. The monomer is favored in dilute solutions and at higher temperatures. If you observe a color change upon concentrating the solution, this is likely the cause. Characterization by NMR should still confirm the structure, though the solid-state appearance may vary.

Issue 4: Safety Hazards During Scale-Up of Nitrosation

Question: What are the primary safety concerns when scaling up the nitrosation step, and what precautions must be taken?

Answer: Safety is paramount. The primary hazards involve the nitrosating agent, the potential for thermal runaway, and the toxic nature of the products and potential byproducts (nitrogen oxides). A thorough risk assessment is mandatory before any scale-up operation.[7][8]

Key Hazards & Mitigation Strategies:

Hazard CategorySpecific RiskMitigation Strategy
Reagent Hazard tert-butyl nitrite (TBN) is flammable and can decompose violently if heated strongly.Store TBN away from heat and sources of ignition. Add TBN to the reaction mixture slowly and in a controlled manner, preferably via a syringe pump, to manage the exotherm.
Reaction Exotherm Nitrosation reactions can be exothermic. On a large scale, heat accumulation can lead to a thermal runaway, causing a rapid increase in temperature and pressure.[7]1. Controlled Addition: Add the TBN sub-surface at a controlled rate while monitoring the internal temperature. 2. Efficient Cooling: Ensure an adequate cooling system (e.g., a chiller connected to the reactor jacket) is in place and operational. Have an emergency cooling bath (e.g., ice/water) on standby. 3. Dilution: Running the reaction at a slightly lower concentration can help dissipate heat more effectively.
Gas Evolution Decomposition of the nitrosating agent can release toxic and flammable gases, such as nitrogen oxides (NOx) and isobutane.Conduct the reaction in a well-ventilated fume hood or a walk-in hood for larger scales. Equip the reactor with an outlet that directs off-gases through a scrubbing system (e.g., a solution of sodium hypochlorite or sodium bisulfite) to neutralize toxic fumes.
Product Toxicity N-nitroso compounds as a class are considered potentially carcinogenic and should be handled with care.[9][10]Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of dust or vapors by handling the solid product in a ventilated enclosure.

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the general, optimized synthetic route for 3-Nitroso-2-phenylimidazo[1,2-a]pyridine?

A1: The most reliable two-step route is:

  • Cyclocondensation: React 2-aminopyridine with 2-bromoacetophenone in a suitable solvent like ethanol, using sodium bicarbonate as a base. The mixture is heated to reflux for 1-3 hours to form 2-phenylimidazo[1,2-a]pyridine.[1]

  • Nitrosation: The isolated 2-phenylimidazo[1,2-a]pyridine is dissolved in acetonitrile or DCE. tert-butyl nitrite (1.2-2.0 eq.) is added, and the mixture is heated to 70-90°C for 30-60 minutes. The product is then isolated after cooling and solvent evaporation.[3][4]

Q2: What are the critical process parameters (CPPs) to control during the nitrosation step?

A2: The most critical parameters are:

  • Temperature: Directly impacts reaction rate and stability of both reactant and product. Must be tightly controlled to prevent side reactions or decomposition.

  • Reagent Stoichiometry: The molar ratio of TBN to the imidazopyridine substrate determines the conversion rate.

  • Rate of Addition: Slow, controlled addition of TBN is crucial for managing the reaction exotherm on a large scale.

  • Agitation: Proper mixing ensures uniform temperature and concentration, preventing localized "hot spots."

Q3: How can I effectively monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a mobile phase like Ethyl Acetate/Hexanes (e.g., 30:70 v/v). The starting material (2-phenylimidazo[1,2-a]pyridine) and the product (3-nitroso derivative) will have different Rf values. The product is often intensely colored, making it easy to spot. For more quantitative analysis during process development, HPLC can be used.

Q4: What are the best practices for purification and isolation on a multi-gram scale?

A4: While column chromatography is effective for small quantities, it is not ideal for large-scale production.[4]

  • Crystallization: This is the preferred method for scale-up. After solvent evaporation, attempt to recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Slurry Wash: If the crude product is a solid but contains impurities, it can be suspended (slurried) in a solvent that dissolves the impurities but not the product (e.g., cold diethyl ether or hexanes), then filtered.

PART 3: Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-phenylimidazo[1,2-a]pyridine (Intermediate)

Materials:

  • 2-Aminopyridine (1.0 eq)

  • 2-Bromoacetophenone (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (approx. 5-10 mL per gram of 2-aminopyridine)

Procedure:

  • To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 2-aminopyridine, ethanol, and sodium bicarbonate.

  • Begin stirring to form a suspension.

  • In a separate vessel, dissolve 2-bromoacetophenone in a minimal amount of ethanol.

  • Add the 2-bromoacetophenone solution to the reactor dropwise over 15-20 minutes at room temperature.

  • Once the addition is complete, heat the mixture to reflux (internal temperature ~78-80°C) and maintain for 2-3 hours.

  • Monitor the reaction by TLC (30% EtOAc in Hexanes) until the starting 2-aminopyridine spot has been consumed.

  • Cool the reactor to 10-15°C. The product may begin to crystallize.

  • Slowly add an equal volume of cold deionized water to the reactor with stirring to precipitate more product.

  • Stir the resulting slurry for 30 minutes at 10°C.

  • Filter the solid product using a Büchner funnel.

  • Wash the filter cake sequentially with cold 50% ethanol/water, followed by cold water.

  • Dry the pale yellow solid in a vacuum oven at 40-50°C to a constant weight. A typical yield is 80-90%.

Protocol 2: Nitrosation of 2-phenylimidazo[1,2-a]pyridine

Materials:

  • 2-phenylimidazo[1,2-a]pyridine (1.0 eq)

  • tert-butyl nitrite (TBN) (1.5 eq)

  • Acetonitrile (approx. 5 mL per gram of substrate)

Procedure:

  • Charge the dry 2-phenylimidazo[1,2-a]pyridine and acetonitrile to a clean, dry, jacketed reactor equipped with a stirrer, condenser, temperature probe, and addition funnel/syringe pump.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Heat the solution to an internal temperature of 70°C.

  • Slowly add the tert-butyl nitrite (TBN) via syringe pump over 30-45 minutes, ensuring the internal temperature does not exceed 75°C. The solution will turn a deep green or dark blue color.

  • After the addition is complete, maintain the reaction at 70°C for an additional 30 minutes.

  • Monitor for completion by TLC (30% EtOAc in Hexanes).

  • Once complete, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting dark green/blue solid is the crude product. A typical yield is >90%.[4] Further purification can be done by recrystallization (e.g., from ethanol).

References

  • Gharehassanlou, A. et al. (2013). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 18(1), 863-871. Available at: [Link]

  • Kaur, N. et al. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Scientific Reports, 13(1), 4647. Available at: [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 366-369. Available at: [Link]

  • Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 366-369. Available at: [Link]

  • Brandi S. Santaniello, Matthew J. Price, and James K. Murray, Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 366-369. Available at: [Link]

  • Funny EHS Info. (2024). Nitration reaction safety. YouTube. Available at: [Link]

  • Wakabayashi, K., et al. (1987). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 190(3), 171-175. Available at: [Link]

  • Wikipedia. (n.d.). Nitroso. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Mishra, M. et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available at: [Link]

  • Engelen, W. et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(30), 4299-4318. Available at: [Link]

  • Al-Mulla, A. (2017). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 7(43), 26647-26668. Available at: [Link]

  • Onyx Scientific. (n.d.). N-nitrosamine Formation | Analytical Method Development. Retrieved January 16, 2026, from [Link]

  • Pharmaceutical Technology. (2016). Advances in Large-Scale Heterocyclic Synthesis. Available at: [Link]

  • Pund, S. et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Saudi Pharmaceutical Journal, 30(2), 119-132. Available at: [Link]

  • Hao, X. -Q. et al. (2016). Nitrosylation of imidazo[1,2-a]pyridines in metal free system. Journal of Saudi Chemical Society, 20, S498-S502. Available at: [Link]

  • Al-Suhaimi, K. S. et al. (2024). Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. Biosciences Biotechnology Research Asia, 21(3). Available at: [Link]

  • PMDA. (2024). Approaches and considerations for N-nitrosamine issues from a quality perspective. Available at: [Link]

  • Banik, B. K. et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4749. Available at: [Link]

  • Shank, R. C. (1975). Toxicology of N-Nitroso Compounds. Toxicology and Applied Pharmacology, 31(3), 361-368. Available at: [Link]

  • Roslan, I. I. et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry, 81(19), 9167-9174. Available at: [Link]

  • ResearchGate. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Available at: [Link]

  • Jain, D. et al. (2020). Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library. Available at: [Link]

  • Sbele, H. et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development, 27(8), 1506-1516. Available at: [Link]

  • Dymińska, L. et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(11), 2911. Available at: [Link]

  • Nikolova, S. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35191-35204. Available at: [Link]

  • Teulade, J. C. et al. (2001). Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. Archiv der Pharmazie, 334(7), 224-228. Available at: [Link]

  • Kumar, A. et al. (2016). Regioselective C–H nitrosylation of imidazo-fused heterocycles with tert-butyl nitrite. Organic & Biomolecular Chemistry, 14(4), 1323-1328. Available at: [Link]

  • Monir, K. et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Available at: [Link]

  • Hamdi, A. et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [https://www.researchgate.net/publication/382903716_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Wu, Z. et al. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis, 2011(14), 2255-2260. Available at: [Link]

Sources

Troubleshooting

handling and storage recommendations for 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

This guide provides comprehensive handling and storage recommendations for 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, synthesized from field-proven insights and authoritative sources. It is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive handling and storage recommendations for 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, synthesized from field-proven insights and authoritative sources. It is designed for researchers, scientists, and drug development professionals to ensure experimental integrity and laboratory safety.

I. Core Principles of Handling and Storage

3-Nitroso-2-phenylimidazo[1,2-a]pyridine belongs to the N-nitroso class of compounds. A critical understanding of this chemical family is paramount for safe handling. Many N-nitroso compounds are recognized as potential carcinogens and are often toxic.[1][2][3] Therefore, treating this compound with a high degree of caution is essential, even in the absence of a specific Safety Data Sheet (SDS). The recommendations herein are grounded in the general principles for handling hazardous chemicals and the known properties of N-nitroso compounds.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the experimental use of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

Question: I observed a color change in my solid sample of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine upon storage. What does this indicate and is the compound still usable?

Answer: A color change in your solid sample is a potential indicator of degradation. N-nitroso compounds can be unstable and may decompose over time, especially if not stored under optimal conditions.[4][5] Exposure to light, elevated temperatures, or reactive atmospheres can accelerate this process.

  • Causality: The nitroso group (-N=O) is a reactive functional group. Its degradation can lead to the formation of various byproducts, which may be colored. Thermal decomposition is a known degradation pathway for many N-nitroso compounds, with some showing instability at temperatures as low as 120°C.[6][7]

  • Recommended Action:

    • Do not use the sample in your experiment. The presence of impurities will lead to unreliable and irreproducible results.

    • Isolate the suspect container. Label it clearly as "Suspected Degradation - Do Not Use."

    • Consult your institution's safety officer for guidance on the proper disposal of potentially degraded hazardous materials.

    • Review your storage conditions. Ensure the compound is stored according to the recommendations in the FAQ section below.

Question: My experimental results with 3-Nitroso-2-phenylimidazo[1,2-a]pyridine are inconsistent. Could this be related to handling?

Answer: Yes, inconsistent results can often be traced back to handling and storage practices.

  • Causality:

    • Degradation: As mentioned, the compound's stability is a key factor. If a stock solution is prepared and stored for an extended period, degradation can occur, altering the effective concentration.

    • Hygroscopicity: While specific data for this compound is unavailable, many organic compounds can absorb moisture from the air. This would alter the true weight of the compound used to prepare solutions.

    • Cross-Contamination: Improperly cleaned spatulas or glassware can introduce contaminants that may interfere with your assay.

  • Recommended Action:

    • Prepare fresh solutions for each experiment from a solid sample that shows no signs of degradation.

    • Handle the solid compound in a controlled atmosphere (e.g., a glove box with an inert atmosphere) if possible, especially when weighing.

    • Use dedicated and thoroughly cleaned equipment.

    • Validate your analytical methods with a freshly opened vial of the compound if possible.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 3-Nitroso-2-phenylimidazo[1,2-a]pyridine?

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: A comprehensive PPE plan is crucial. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.[9]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[8][10]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.[9]

Q3: What are the optimal storage conditions for 3-Nitroso-2-phenylimidazo[1,2-a]pyridine?

A3: To ensure the stability and integrity of the compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable. Avoid temperature extremes.

  • Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[8]

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[11]

Q4: How should I dispose of waste containing 3-Nitroso-2-phenylimidazo[1,2-a]pyridine?

A4: All waste containing this compound, including unused solid, solutions, and contaminated consumables (e.g., pipette tips, gloves), should be treated as hazardous waste.

  • Consult a licensed professional waste disposal service. [12][13]

  • Do not dispose of this compound down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Q5: What should I do in case of a spill?

A5: In the event of a spill, follow these steps:

  • Evacuate the immediate area.

  • Alert your colleagues and the lab supervisor.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For a small, manageable spill:

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[12]

    • Clean the spill area with a suitable solvent (consult your safety officer for recommendations) and then with soap and water.

    • Some N-nitroso compounds can be decontaminated with specific chemical solutions, but this should only be done by trained personnel.[14][15]

IV. Quantitative Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)To minimize thermal decomposition and maintain stability.
Atmosphere Inert Gas (Argon, Nitrogen)To prevent oxidative degradation, especially for long-term storage.[8]
Light Exposure Protect from LightTo prevent photochemical degradation.
Thermal Stability Avoid temperatures > 120°CSome N-nitroso compounds show significant decomposition at this temperature.[6][7]

V. Experimental Protocols

Protocol for Preparing a Stock Solution

  • Preparation: Before starting, ensure you are in a well-ventilated fume hood and are wearing all required PPE (gloves, safety glasses, lab coat).

  • Weighing:

    • Allow the container of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine to equilibrate to room temperature before opening to prevent condensation.

    • Carefully weigh the desired amount of the solid compound onto a weighing paper or directly into a tared vial. Avoid creating dust.

  • Dissolution:

    • Add the weighed solid to a volumetric flask of the appropriate size.

    • Add a small amount of the desired solvent and gently swirl to dissolve the solid.

    • Once dissolved, add the solvent to the calibration mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage of Solution:

    • If the solution is not for immediate use, store it in a tightly sealed, light-protected container (e.g., an amber vial) at 2-8°C.

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

    • It is recommended to use freshly prepared solutions for optimal results.

VI. Visualized Workflow

Diagram: Decision-Making for a Suspected Degraded Sample

degraded_sample_workflow start Visual Inspection of Solid Sample color_change Is there a color change or change in crystal morphology? start->color_change no_change Proceed with Caution: Prepare Fresh Solution color_change->no_change No stop_use STOP: Do Not Use color_change->stop_use Yes isolate Isolate and Label as 'Suspected Degradation' stop_use->isolate consult_safety Consult Safety Officer for Disposal Guidance isolate->consult_safety review_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere isolate->review_storage

Sources

Optimization

troubleshooting failed nitrosation reactions of imidazo[1,2-a]pyridines

Technical Support Center: Nitrosation of Imidazo[1,2-a]pyridines A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the nitrosation of imidazo[1,2-a]pyridi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitrosation of Imidazo[1,2-a]pyridines

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the nitrosation of imidazo[1,2-a]pyridines. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to help you navigate the complexities of this important synthetic transformation.

Troubleshooting Failed Nitrosation Reactions

The nitrosation of imidazo[1,2-a]pyridines is a key reaction for accessing valuable building blocks in medicinal chemistry. However, its success is contingent on a delicate balance of factors. This section addresses common failures and provides a systematic approach to troubleshooting.

Issue 1: No Reaction or Incomplete Conversion

Question: I've set up my nitrosation reaction using sodium nitrite and a protic acid, but I'm observing no product formation or only trace amounts, even after an extended reaction time. What could be the problem?

Answer: This is a frequent issue that can often be traced back to the generation and stability of the active nitrosating agent, the nitrosonium ion (NO⁺), or the reactivity of your specific imidazo[1,2-a]pyridine substrate.

Underlying Causes and Solutions:

  • Inefficient Generation of the Nitrosonium Ion: The reaction of sodium nitrite with a strong acid is essential to generate nitrous acid (HNO₂), which is then protonated to form the electrophilic nitrosonium ion.[1][2]

    • Acid Strength and Concentration: Ensure you are using a sufficiently strong acid. While acetic acid is commonly used, stronger acids may be necessary for less reactive substrates.[3] However, excessively low pH can protonate the imidazo[1,2-a]pyridine, deactivating it towards electrophilic attack.[4] A careful balance is crucial.

    • Temperature: The formation of nitrous acid is typically performed at low temperatures (0-5 °C) because it is unstable and can decompose.[5] Maintaining this low temperature during the addition of sodium nitrite is critical.

  • Substrate Reactivity: The electronic nature of the substituents on the imidazo[1,2-a]pyridine ring significantly influences its nucleophilicity and, therefore, its reactivity towards the electrophilic nitrosonium ion.

    • Electron-Withdrawing Groups (EWGs): If your substrate contains strong EWGs, the imidazo[1,2-a]pyridine ring will be less nucleophilic, making the C3 position less susceptible to electrophilic attack. In such cases, you may need to employ more forcing reaction conditions or a more potent nitrosating agent.

    • Steric Hindrance: Bulky substituents at or near the C3 position can sterically hinder the approach of the nitrosating agent.

  • Choice of Nitrosating Agent: While the in situ generation of nitrous acid is common, other nitrosating agents can be more effective, especially for challenging substrates.

    • tert-Butyl Nitrite (TBN): TBN is an efficient, metal-free nitrosating agent that often provides high yields under mild conditions.[6][7]

    • Silver Nitrate (AgNO₃): A novel method utilizing AgNO₃ as a nitric oxide (NO) source for radical nitrosation has been developed, showing broad functional group tolerance.[8]

    • Nitrosyl Halides: Reagents like nitrosyl chloride (NOCl) are potent nitrosating agents, but their use requires careful handling due to their reactivity and instability.[4]

Troubleshooting Workflow:

start No or Low Product Formation check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_temp Ensure Proper Temperature Control (0-5 °C) check_reagents->check_temp check_acid Evaluate Acid Strength and Concentration check_temp->check_acid consider_substrate Assess Substrate Reactivity (EWGs/Sterics) check_acid->consider_substrate change_agent Consider Alternative Nitrosating Agents (e.g., TBN, AgNO3) consider_substrate->change_agent optimize_conditions Systematically Optimize Reaction Conditions (Solvent, Time) change_agent->optimize_conditions success Successful Nitrosation optimize_conditions->success

Caption: Troubleshooting workflow for failed nitrosation.

Issue 2: Formation of Side Products and Impurities

Question: My reaction is producing the desired 3-nitroso product, but I'm also getting significant amounts of unidentified side products, making purification difficult. What are the likely side reactions, and how can I suppress them?

Answer: The formation of side products in nitrosation reactions is often due to the high reactivity of the nitrosonium ion and potential secondary reactions of the product.

Common Side Reactions and Mitigation Strategies:

  • Over-Nitrosation/Oxidation: Excess nitrosating agent or overly harsh conditions can lead to further reactions. The initial 3-nitroso product can be oxidized to the corresponding 3-nitro derivative.[5]

    • Mitigation: Carefully control the stoichiometry of the nitrosating agent. A slow, portion-wise addition of sodium nitrite can help maintain a low concentration of the active nitrosating species and minimize over-reaction.

  • Dimerization and Decomposition: 3-Nitrosoimidazo[1,2-a]pyridines can be unstable under certain conditions, potentially leading to dimerization or decomposition, especially in the presence of light or heat.

    • Mitigation: Perform the reaction in the dark and at the lowest effective temperature. Once the reaction is complete, proceed with the workup and purification promptly.

  • Reaction with Solvent: The choice of solvent can be critical. Protic solvents can participate in side reactions, and some organic solvents may react with the nitrosating agent.

    • Mitigation: If side reactions with the solvent are suspected, consider switching to a more inert solvent. Dichloromethane (DCM) and acetonitrile are often suitable choices for nitrosations involving nitrosyl halides.[4]

Experimental Protocol: Standard Nitrosation of 2-Phenylimidazo[1,2-a]pyridine

This protocol provides a general procedure for the C3-nitrosation of an activated imidazo[1,2-a]pyridine.

Parameter Value
Starting Material 2-Phenylimidazo[1,2-a]pyridine
Nitrosating Agent Sodium Nitrite (NaNO₂)
Acid Acetic Acid
Solvent Water/Acetic Acid Mixture
Temperature 0-5 °C
Reaction Time 1-2 hours

Step-by-Step Procedure:

  • Dissolve 2-phenylimidazo[1,2-a]pyridine (1.0 eq.) in a mixture of acetic acid and water at room temperature.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of C3-nitrosation of imidazo[1,2-a]pyridines?

A1: The nitrosation of imidazo[1,2-a]pyridines proceeds via an electrophilic aromatic substitution mechanism. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and therefore nucleophilic.[3] The electrophile is the nitrosonium ion (NO⁺), which is typically generated in situ from sodium nitrite and a strong acid.[1][2] The nucleophilic C3 atom attacks the nitrosonium ion, forming a sigma complex (a carbocation intermediate). Subsequent deprotonation restores the aromaticity of the ring, yielding the 3-nitrosoimidazo[1,2-a]pyridine product.

Start Imidazo[1,2-a]pyridine + NO+ Sigma_Complex Formation of Sigma Complex Start->Sigma_Complex Electrophilic Attack Deprotonation Deprotonation Sigma_Complex->Deprotonation Loss of H+ Product 3-Nitrosoimidazo[1,2-a]pyridine Deprotonation->Product Aromatization

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine with Other Nitroso Compounds: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the introduction of a nitroso (-N=O) group to a heterocyclic scaffold can dramatically alter its biological profile...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the introduction of a nitroso (-N=O) group to a heterocyclic scaffold can dramatically alter its biological profile. This guide provides a comparative analysis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, a molecule of interest, with other relevant nitroso compounds. While direct and extensive experimental data on 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is emerging, this document serves to contextualize its potential properties by comparing it with a well-characterized nitric oxide (NO) donor, S-nitroso-N-acetylpenicillamine (SNAP), and its parent scaffold, 2-phenylimidazo[1,2-a]pyridine. This comparison aims to provide a framework for researchers to design and interpret future studies on this and similar compounds.

Introduction to the Compounds

3-Nitroso-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core, which is a recognized privileged structure in medicinal chemistry, present in a number of approved drugs.[1][2] The addition of a nitroso group at the 3-position is anticipated to bestow nitric oxide (NO) donating capabilities, a property associated with a wide range of physiological and pathophysiological effects, including vasodilation, neurotransmission, and cytotoxicity.[3] While initially synthesized and evaluated as a potential antiretroviral agent, it was found to be inactive against HIV-1 and HIV-2.[4] However, related 3-nitroso-imidazo[1,2-a]pyridine derivatives have shown notable activity against Mycobacterium tuberculosis, albeit with significant cytotoxicity, suggesting a potent but potentially non-selective biological activity.[5]

S-nitroso-N-acetylpenicillamine (SNAP) is a well-characterized S-nitrosothiol that serves as a benchmark nitric oxide donor in numerous biological studies.[6] It spontaneously releases NO under physiological conditions and is frequently used to investigate the downstream effects of NO, including its cytotoxic and apoptotic activities.[7][8][9] Its known NO release profile and established cytotoxic effects make it an ideal positive control for comparison.

2-Phenylimidazo[1,2-a]pyridine is the parent scaffold of the primary compound of interest, lacking the nitroso group. Imidazo[1,2-a]pyridine derivatives are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiparasitic properties.[10][11][12][13] Examining this parent compound allows for a theoretical dissection of the biological effects attributable to the heterocyclic core versus those conferred by the NO-donating moiety.

Chemical and Physical Properties

A comparative overview of the key chemical and physical properties of the selected compounds is presented below. These properties can influence their solubility, cell permeability, and ultimately their biological activity.

Property3-Nitroso-2-phenylimidazo[1,2-a]pyridineS-nitroso-N-acetylpenicillamine (SNAP)2-Phenylimidazo[1,2-a]pyridine
Molecular Formula C₁₃H₉N₃O[14]C₇H₁₂N₂O₄S[6]C₁₃H₁₀N₂
Molecular Weight 223.23 g/mol 220.2 g/mol [6]194.23 g/mol
Structure Imidazo[1,2-a]pyridine derivativeS-nitrosothiolImidazo[1,2-a]pyridine
Appearance Green solid[15]Crystalline solid[6]Crystalline solid[11]
Solubility Soluble in organic solvents like CDCl₃[15]Soluble in DMF, DMSO, Ethanol, and PBS[6]Soluble in organic solvents

Comparative Biological Activity and Mechanism of Action

The biological activity of these compounds is intrinsically linked to their chemical structure. The presence of the nitroso group in 3-Nitroso-2-phenylimidazo[1,2-a]pyridine and SNAP is the primary determinant of their potential to act as NO donors.

Nitric Oxide Donor Properties

S-nitroso-N-acetylpenicillamine (SNAP): SNAP is known to release NO with a half-life of approximately 6 hours under physiological conditions (pH 7.4, 37°C) in the presence of metal ion chelators.[6] This relatively slow and sustained release makes it a useful tool for studying the chronic effects of NO exposure. The NO release from SNAP can be quantified using methods like the Griess assay, which detects nitrite, a stable oxidation product of NO.[13][17][18][19]

3-Nitroso-2-phenylimidazo[1,2-a]pyridine: The NO-donating potential of this compound is yet to be quantitatively characterized. The electronic environment of the nitroso group, influenced by the imidazo[1,2-a]pyridine ring system, will dictate its stability and the kinetics of NO release. It is plausible that its NO release profile will differ from that of SNAP.

2-Phenylimidazo[1,2-a]pyridine: Lacking a nitroso group, this compound is not expected to be a primary NO donor.

The following diagram illustrates the general principle of NO-mediated signaling, which is relevant for both 3-Nitroso-2-phenylimidazo[1,2-a]pyridine and SNAP.

NO_Signaling NO_Donor NO Donor (e.g., 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, SNAP) NO Nitric Oxide (NO) NO_Donor->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Effects Downstream Cellular Effects (e.g., Vasodilation, Apoptosis, Cytotoxicity) PKG->Cellular_Effects

Figure 1: Simplified signaling pathway of nitric oxide (NO) donors.

Cytotoxicity

The cytotoxic effects of nitroso compounds can be mediated by the release of NO, which can induce oxidative stress and DNA damage, or through mechanisms independent of NO.[7][8][9]

Comparative Cytotoxicity Data (IC₅₀ Values)

CompoundCell LineIC₅₀ (µM)Reference
S-nitroso-N-acetylpenicillamine (SNAP) Endothelial CellsConcentration-dependent cytotoxicity observed[8][9]
Imidazo[1,2-a]pyridine Derivatives (Various) A375 (Melanoma)9.7 - 44.6[20]
HeLa (Cervical Cancer)9.7 - 44.6[20]
HCC1937 (Breast Cancer)45 - 79.6[21][22]
Hep-2, HepG2, MCF-7, A37511 - 13 (for compound 12b)[23]
2-Phenylimidazo[1,2-a]pyridine -Data not available for direct comparison
3-Nitroso-2-phenylimidazo[1,2-a]pyridine -Data not yet reported

Note: IC₅₀ values for imidazo[1,2-a]pyridine derivatives are for non-nitroso analogs and are provided for contextual understanding of the scaffold's potential bioactivity.

The data indicates that the imidazo[1,2-a]pyridine scaffold itself can exhibit significant cytotoxicity against various cancer cell lines. The introduction of the nitroso group in 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is expected to modulate this activity, potentially enhancing it through NO-mediated pathways. The observed toxicity of other 3-nitroso-imidazo[1,2-a]pyridines in anti-TB studies further supports this hypothesis.[5]

Experimental Methodologies

To facilitate further research, this section provides detailed protocols for key assays used in the evaluation of nitroso compounds.

Synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

A general and efficient method for the regioselective nitrosylation of imidazo[1,2-a]pyridines has been reported.[15]

Procedure:

  • To a solution of 2-phenylimidazo[1,2-a]pyridine (1 equivalent) in acetonitrile, add tert-butyl nitrite (tBuONO) (1.2 equivalents).

  • Stir the reaction mixture in a sealed tube at 70 °C for 15 minutes.

  • Upon completion of the reaction, evaporate the solvent and excess reagents under vacuum to obtain the pure 3-nitroso-2-phenylimidazo[1,2-a]pyridine product.

Synthesis_Workflow Start Start: 2-phenylimidazo[1,2-a]pyridine + tBuONO in Acetonitrile Reaction Reaction: Stir at 70°C for 15 min in a sealed tube Start->Reaction Workup Work-up: Evaporate solvent and excess reagents under vacuum Reaction->Workup Product Product: 3-Nitroso-2-phenylimidazo [1,2-a]pyridine Workup->Product

Figure 2: Workflow for the synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

Nitric Oxide Detection: The Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO through the detection of its stable breakdown product, nitrite.[13][17][18][19]

Protocol:

  • Sample Preparation: Collect cell culture supernatants or prepare solutions of the nitroso compound in a suitable buffer (e.g., PBS).

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Add an equal volume of the Griess reagent to each sample and standard in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

  • MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting colored solution, typically at a wavelength of 570 nm, using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well plate Compound_Treatment 2. Treat with Compounds Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Solution Compound_Treatment->MTT_Addition Incubation 4. Incubate (2-4h, 37°C) MTT_Addition->Incubation Solubilization 5. Solubilize Formazan Incubation->Solubilization Measurement 6. Measure Absorbance (570 nm) Solubilization->Measurement Data_Analysis 7. Calculate Cell Viability & IC₅₀ Measurement->Data_Analysis

Figure 3: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activities of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. By drawing parallels with the well-studied NO donor SNAP and the parent scaffold 2-phenylimidazo[1,2-a]pyridine, we can hypothesize that the nitroso derivative likely possesses significant cytotoxic and NO-releasing properties. The imidazo[1,2-a]pyridine core itself contributes to a baseline of biological activity, which is expected to be amplified or modified by the presence of the nitroso group.

Future research should focus on generating robust experimental data for 3-Nitroso-2-phenylimidazo[1,2-a]pyridine to validate these hypotheses. Key experiments should include:

  • Quantitative NO Release Studies: Characterizing the kinetics and total amount of NO released using techniques like the Griess assay or chemiluminescence.

  • In Vitro Cytotoxicity Screening: Determining the IC₅₀ values against a panel of cancer cell lines to assess its potency and selectivity.

  • Mechanism of Action Studies: Investigating the downstream cellular effects, such as apoptosis induction, cell cycle arrest, and oxidative stress, to elucidate its mode of action.

  • Comparative Studies: Directly comparing its biological effects with those of SNAP and 2-phenylimidazo[1,2-a]pyridine under identical experimental conditions.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine and other novel nitroso compounds.

References

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  • Ioannidis, I., et al. (1996). Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-dl-penicillamine and sodium nitroprusside under hypoxic conditions. Biochemical Journal, 318(3), 789-795.[8]

  • Wink, D. A., et al. (1996). Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions. The Journal of biological chemistry, 271(31), 18596-18603.[9]

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  • Wang, Y., et al. (2018). S‐Nitroso‐N‐acetyl‐penicillamine (SNAP) enhanced the cytotoxic activity of cisplatin (CDDP) in A2780‐CDDP cells via modulation of connexin32 (Cx32) expression. Journal of Cellular and Molecular Medicine, 22(12), 6079-6089.
  • Cha, W., et al. (2017). Reduction of Thrombosis and Bacterial Infection via Controlled Nitric Oxide (NO) Release from S-Nitroso-N-acetylpenicillamine (SNAP) Impregnated CarboSil Intravascular Catheters. ACS Biomaterials Science & Engineering, 3(3), 337-346.[24]

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  • Major, D. T., et al. (2018). Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles. International Journal of Molecular Sciences, 19(9), 2735.[25]

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  • Ganthi, H. K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439-36454.[23]

  • Wold, K. A., et al. (2018). Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). Polymers, 10(9), 989.[26]

  • Ignarro, L. J. (2000).
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  • Gholizadeh, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 30(6), 2261-2275.[12]

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  • Fersing, C., et al. (2018). Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Infectious Diseases, 4(10), 1507-1517.[28]

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Comparative

A Comparative Validation Guide for 3-Nitroso-2-phenylimidazo[1,2-a]pyridine as a Novel Fluorescent Marker

This guide provides a comprehensive framework for the validation of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine (NPIP) as a potential fluorescent marker. We will objectively compare its projected performance characteristics...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine (NPIP) as a potential fluorescent marker. We will objectively compare its projected performance characteristics against established fluorescent probes and provide detailed experimental protocols to generate the necessary supporting data. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement new fluorescent tools in their workflows.

Introduction: The Quest for Superior Fluorophores

Fluorescence microscopy is an indispensable tool in modern biological research, enabling the visualization of cellular structures and processes with remarkable specificity.[1] The utility of this technique hinges on the quality of the fluorescent probes used. An ideal probe should be bright, photostable, non-toxic, and possess a large Stokes shift to minimize signal overlap. The imidazo[1,2-a]pyridine scaffold has emerged as a promising class of fluorophores, known for its synthetic accessibility and tunable photophysical properties.[2][3] Derivatives of this core structure have been explored for applications ranging from bio-imaging to chemosensors.[4][5]

This guide focuses on a specific derivative, 3-Nitroso-2-phenylimidazo[1,2-a]pyridine (NPIP). While the parent imidazo[1,2-a]pyridine core is fluorescent, the introduction of a nitroso (-N=O) group at the 3-position presents a critical validation challenge. Nitro and nitroso groups are often associated with fluorescence quenching.[4] Therefore, a rigorous, data-driven validation is essential to determine if NPIP can overcome this potential liability and serve as a useful fluorescent marker.

Our approach is to provide a complete workflow for this validation. We will not only detail the "how" but also the "why" behind each experimental choice, grounding our protocols in established principles of fluorescence spectroscopy and cell biology.

Section 1: The Candidate vs. The Benchmarks: A Profile Comparison

Before embarking on experimental validation, it is crucial to understand the theoretical photophysical landscape. NPIP's performance must be judged relative to well-characterized, commercially available fluorescent dyes. We have selected two common probes as benchmarks: Rhodamine B , a classic, bright fluorophore, and Hoechst 33342 , a widely used DNA-binding nuclear stain.[6][]

The properties of NPIP are, at this stage, hypothetical and represent the key parameters that the following experimental protocols are designed to determine.

Property3-Nitroso-2-phenylimidazo[1,2-a]pyridine (NPIP)Rhodamine BHoechst 33342
Excitation Max (λex) To Be Determined (TBD)~553 nm~350 nm (bound to DNA)
Emission Max (λem) TBD~576 nm~461 nm (bound to DNA)
Molar Extinction Coefficient (ε) TBD~105,000 cm⁻¹M⁻¹~42,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φf) TBD~0.31 in water~0.42 (bound to DNA)
Photostability TBDModerateModerate to High
Cytotoxicity TBDLow to ModerateLow
Primary Application TBD (Cellular Imaging)General Purpose LabelingNuclear Staining[6]

Section 2: The Validation Workflow: From Photophysics to Live Cells

A successful fluorescent marker must excel in three key areas: fundamental photophysical performance, biological compatibility, and application-specific efficacy. The following workflow is designed to systematically evaluate NPIP in each of these domains.

Validation_Workflow cluster_photophysics Phase 1: Photophysical Characterization cluster_biology Phase 2: Biological Compatibility cluster_application Phase 3: Cellular Imaging Application cluster_decision Final Assessment AbsEm Measure Absorbance & Emission Spectra QY Determine Quantum Yield (Φf) AbsEm->QY Provides ε value PS Assess Photostability QY->PS Critical for brightness Decision Viable Marker? QY->Decision Cyto Evaluate Cytotoxicity PS->Cyto Proceed if photophysically promising PS->Decision Perm Assess Cell Permeability Cyto->Perm Cyto->Decision Stain Perform Live/Fixed Cell Staining Perm->Stain Proceed if non-toxic Local Determine Subcellular Localization Stain->Local Local->Decision

Caption: A multi-phase workflow for validating a novel fluorescent probe.

Phase 1: Photophysical Characterization

This phase quantifies the fundamental optical properties of NPIP. These experiments are foundational; a probe with poor brightness or stability is unlikely to be useful in demanding biological imaging applications.

Experiment 1: Determination of Absorbance, Emission Spectra, and Molar Extinction Coefficient (ε)

  • Causality: Determining the absorbance (excitation) and fluorescence emission maxima is the first step in characterizing any fluorophore. It dictates the appropriate hardware (light sources, filters) for microscopy. The molar extinction coefficient (ε) is a measure of how strongly the molecule absorbs light at a given wavelength and is a key component of its overall brightness.

  • Methodology:

    • Prepare a concentrated stock solution of NPIP in a suitable solvent (e.g., DMSO).

    • Create a dilution series in the final experimental solvent (e.g., Phosphate-Buffered Saline, PBS).

    • Measure the absorbance spectrum of each dilution using a UV-Vis spectrophotometer to find the absorbance maximum (λmax).

    • According to the Beer-Lambert law (A = εcl), plot absorbance at λmax against concentration. The slope of the linear region of this curve is the molar extinction coefficient (ε).

    • Using a spectrofluorometer, excite the most dilute sample (absorbance < 0.1) at its λmax and record the emission spectrum to determine the fluorescence emission maximum (λem).

Experiment 2: Relative Fluorescence Quantum Yield (Φf) Determination

  • Causality: The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[8] A high quantum yield is critical for a bright signal. We will use the comparative method, which is reliable and widely accepted.[9][10]

  • Methodology:

    • Select a Standard: Choose a well-characterized quantum yield standard whose absorption spectrum overlaps with NPIP (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.60).[8]

    • Prepare Solutions: Prepare a series of dilutions for both the NPIP sample and the standard in the same solvent. The absorbance of all solutions at the chosen excitation wavelength must be kept below 0.05 to prevent inner filter effects.[11]

    • Acquire Data:

      • Measure the absorbance of each solution at the excitation wavelength.

      • Acquire the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

    • Calculate: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the NPIP sample and the standard. The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (η2x / η2st) Where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence vs. absorbance, and η is the refractive index of the solvent. Subscripts x and st denote the unknown sample and the standard, respectively.[9]

Experiment 3: Photostability Assessment

  • Causality: Photobleaching is the irreversible photochemical destruction of a fluorophore upon light exposure.[12] High photostability is crucial for long-term imaging, especially in live-cell experiments.

  • Methodology:

    • Prepare a solution of NPIP and a control dye (e.g., Rhodamine B) at equivalent optical densities.

    • Place the solutions in a fluorescence microscope.

    • Expose the samples to continuous, high-intensity excitation light.

    • Record the fluorescence intensity at regular intervals over an extended period (e.g., 5-10 minutes).

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the relative photostability. A slower decay signifies higher photostability.[13]

Phase 2: Biological Compatibility

A probe that is photophysically excellent but toxic to cells is of limited use. These assays ensure that NPIP does not adversely affect the biological system under investigation.

Experiment 4: Cytotoxicity Assay

  • Causality: It is imperative to determine the concentration range at which NPIP can be used without inducing cell death or altering cellular metabolism.[14] We describe a fluorescence-based assay that can be multiplexed with other experiments.[15]

  • Methodology:

    • Cell Culture: Plate a suitable cell line (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with a serial dilution of NPIP (e.g., from 0.1 µM to 100 µM) for a relevant incubation period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

    • Staining: Use a dual-staining kit such as Calcein-AM and Propidium Iodide (PI).[16] Calcein-AM is cell-permeable and becomes fluorescent (green) in live cells with active esterases, while PI can only enter cells with compromised membranes, where it fluoresces (red) upon binding to DNA.[16]

    • Imaging and Analysis: Image the wells using a fluorescence microscope or plate reader. Quantify the number of live (green) and dead (red) cells to determine the concentration at which NPIP significantly reduces cell viability.

Phase 3: Cellular Imaging Application

This final phase tests the performance of NPIP in a practical imaging context.

Cell_Staining_Workflow Start Start: Adherent Cells on Coverslip Incubate Incubate with NPIP (Determine Optimal Concentration & Time) Start->Incubate Wash Wash with PBS (To remove unbound probe) Incubate->Wash Fix Optional: Fix cells (e.g., with 4% PFA) Wash->Fix For fixed cell imaging Image Image with Fluorescence Microscope (Use appropriate filters) Wash->Image For live cell imaging Fix->Image Analyze Analyze: - Signal Intensity - Subcellular Localization - Signal-to-Noise Image->Analyze

Caption: Experimental workflow for cellular staining and imaging.

Experiment 5: Live & Fixed Cell Staining and Subcellular Localization

  • Causality: This experiment assesses NPIP's ability to permeate cell membranes and stain intracellular structures, providing a direct visualization of its performance as a fluorescent marker.

  • Methodology:

    • Cell Preparation: Grow cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

    • Loading: Incubate live cells with a non-toxic concentration of NPIP (determined from the cytotoxicity assay) for a specific duration (e.g., 30 minutes).

    • Washing: Gently wash the cells with pre-warmed PBS or imaging medium to remove unbound probe, which is key to achieving a high signal-to-noise ratio.

    • Live-Cell Imaging: Mount the live cells on the microscope stage and acquire images. Note the staining pattern.

    • Fixed-Cell Imaging (Optional): After staining, cells can be fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.1% Triton X-100), and mounted for imaging. This helps determine if the probe's localization is preserved after fixation.

    • Co-localization: To identify the stained organelle, co-stain the cells with NPIP and a known organelle-specific marker (e.g., MitoTracker for mitochondria or Hoechst 33342 for the nucleus).[6][17] Analyze the images for spatial overlap between the NPIP signal and the organelle marker.

Section 3: Interpreting the Data: What Defines a "Good" Fluorescent Marker?

After completing the validation workflow, the collected data should be compiled and compared against the benchmarks.

MetricDesired Outcome for NPIPRationale
Quantum Yield (Φf) High (> 0.3)Ensures a bright signal, allowing for lower excitation power and reducing phototoxicity.[8]
Photostability High (Decay < 20% over 5 min)Enables longer imaging sessions and time-lapse experiments without significant signal loss.[12]
Cytotoxicity (IC50) High (> 50 µM)A high IC50 value indicates a wide concentration window for effective staining without harming the cells.[18]
Cellular Staining Bright, specific signal with low backgroundIndicates good cell permeability and binding to a specific target, resulting in high-contrast images.
Stokes Shift Large (> 50 nm)A large separation between excitation and emission maxima reduces spectral overlap and simplifies filter selection.[19]

Conclusion

The validation of a novel fluorophore like 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is a systematic process that requires rigorous experimental evaluation. This guide provides the strategic framework and detailed protocols necessary to move from a candidate molecule to a fully characterized fluorescent tool. The key question surrounding the nitroso group's effect on fluorescence can only be answered through the generation of robust photophysical and biological data as outlined here. By comparing these results to established benchmarks, researchers can make an informed decision about the utility of NPIP and its potential to contribute to the ever-expanding toolkit of biological imaging.

References

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Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[1,2-a]pyridine-Based Compounds

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its derivatives have emerged as promising candidate...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its derivatives have emerged as promising candidates for treating a range of diseases, most notably cancer and tuberculosis.[4][5][6] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of selected imidazo[1,2-a]pyridine-based compounds, offering researchers, scientists, and drug development professionals a critical perspective on translating preclinical data into potential therapeutic success. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed protocols for key assays, thereby offering a comprehensive toolkit for advancing research in this exciting field.

The Allure of the Imidazo[1,2-a]pyridine Core

The fused bicyclic 5,6-heterocyclic system of imidazo[1,2-a]pyridine provides a versatile template for structural modification, allowing for the fine-tuning of physicochemical and pharmacological properties.[1][3] This adaptability has led to the development of compounds targeting a variety of molecular pathways crucial for disease progression.[4][7]

Anticancer Applications: Targeting Key Signaling Pathways

A significant body of research has focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives.[4][7][8] These compounds have been shown to exert their effects through the inhibition of critical cellular processes and enzymes involved in cell proliferation and survival.[4][9]

The PI3K/Akt/mTOR Pathway: A Common Target

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[10][11] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway.[10][11][12][13]

One notable example is a series of compounds designed as dual PI3K/mTOR inhibitors.[10][11][12] Compound 15a from this series demonstrated potent enzymatic inhibition and antiproliferative activity across various cancer cell lines in vitro.[10][11][12] The crucial next step was to determine if this in vitro potency would translate to in vivo efficacy.

Data Summary: In Vitro vs. In Vivo Efficacy of a PI3K/mTOR Inhibitor

CompoundTargetIn Vitro AssayCell LineIC50 (nM)In Vivo ModelRouteDoseTumor Growth Inhibition (%)Reference
15a PI3KαEnzyme Assay-2.8HCT116 Xenograftp.o.50 mg/kg62.1[12]
mTOREnzyme Assay-9.6HT-29 Xenograftp.o.50 mg/kg58.7[12]
ProliferationHCT116150[12]
ProliferationHT-29210[12]

The data for compound 15a showcases a promising correlation between its potent in vitro activity and its significant in vivo antitumor effects in xenograft models of human colorectal cancer.[12] This successful translation from bench to preclinical model underscores the potential of the imidazo[1,2-a]pyridine scaffold in developing effective cancer therapeutics.

Another study identified a thiazole derivative of imidazo[1,2-a]pyridine, compound 12 , as a highly selective PI3K p110α inhibitor.[14] This compound exhibited potent in vitro activity and suppressed tumor growth in a HeLa xenograft model.[14]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyridine Derivatives

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Imidazo_pyridine Imidazo[1,2-a]pyridine Compound Imidazo_pyridine->PI3K Inhibition Imidazo_pyridine->mTORC1 Inhibition (dual inhibitors)

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine-based compounds.

Induction of Apoptosis and Cell Cycle Arrest

Beyond PI3K/mTOR inhibition, imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[15][16][17] For instance, a study on novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line demonstrated their ability to induce cell death and inhibit cell survival.[15][17][18] Compound IP-5 was further shown to cause cell cycle arrest by increasing the levels of p53 and p21.[15][18]

Data Summary: In Vitro Anticancer Activity of IP-5, IP-6, and IP-7

CompoundCell LineAssayIC50 (µM)Key FindingsReference
IP-5 HCC1937MTT45Induces cell cycle arrest (increased p53, p21)[15][18]
IP-6 HCC1937MTT47.7Strong cytotoxic effect[18]
IP-7 HCC1937MTT79.6Less potent cytotoxic effect[18]

While these studies provide valuable in vitro data, the transition to in vivo models is essential to validate these findings and assess the therapeutic potential of these compounds.

Antituberculosis Applications: A Clinical Success Story

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antituberculosis agents.[5][6] Imidazo[1,2-a]pyridine amides (IPAs) have emerged as a highly promising class of compounds in this area.[5][19][20][21]

A significant breakthrough was the discovery of Telacebec (Q203) , an imidazo[1,2-a]pyridine amide that is active against both MDR- and XDR-TB.[5] This compound targets the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration in Mtb.[5]

The development of Q203 involved extensive lead optimization to improve both in vitro and in vivo efficacy, as well as the pharmacokinetic profile.[19] This highlights the critical interplay between in vitro screening and in vivo validation in the drug discovery process.

Data Summary: In Vitro and In Vivo Efficacy of Antitubercular Imidazo[1,2-a]pyridines

CompoundTargetIn Vitro MIC90 (µM) vs. MtbIn Vivo ModelEfficacyReference
Q203 (Telacebec) QcrB<0.1Mouse modelSignificant reduction in bacterial load[5]
ND-10885 Not specifiedLow micromolarMouse M. avium infectionSignificant activity in lung, spleen, and liver[22]

The successful progression of Q203 into clinical trials is a testament to the therapeutic potential of the imidazo[1,2-a]pyridine scaffold and the importance of a robust preclinical evaluation pipeline.

Experimental Protocols

In Vitro Anticancer Assays

1. Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[23]

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[23] The amount of formazan produced is proportional to the number of viable cells.[23]

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[24]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[24]

Experimental Workflow: In Vitro Anticancer Drug Screening

in_vitro_workflow start Start cell_culture Cell Line Culture (e.g., MCF-7, A375) start->cell_culture treatment Treatment with Imidazo[1,2-a]pyridine Compounds cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis western_blot Western Blot for Protein Expression (e.g., p53, Akt) treatment->western_blot data_analysis Data Analysis and Interpretation mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A typical workflow for the in vitro evaluation of anticancer compounds.

In Vivo Xenograft Studies

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[25][26][27]

  • Principle: These models allow for the evaluation of a compound's antitumor efficacy in a living organism, providing insights into its pharmacokinetics and potential toxicity.[26][27]

  • Protocol:

    • Cell Preparation: Harvest cancer cells during their exponential growth phase.[26]

    • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).[26]

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[28]

    • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

    • Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the imidazo[1,2-a]pyridine compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Data Analysis: Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold has proven to be a rich source of biologically active compounds with significant therapeutic potential. The successful translation of several derivatives from potent in vitro activity to promising in vivo efficacy, particularly in the fields of oncology and tuberculosis, highlights the importance of this chemical class. However, the journey from preclinical to clinical success is fraught with challenges. Future research should focus on:

  • Optimizing Pharmacokinetic Properties: Improving oral bioavailability and metabolic stability to enhance in vivo efficacy and reduce potential toxicity.

  • Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and pathways will enable more rational drug design and patient selection.

  • Exploring Combination Therapies: Investigating the synergistic effects of imidazo[1,2-a]pyridine derivatives with existing therapies to overcome drug resistance.

By bridging the gap between in vitro and in vivo studies, we can unlock the full therapeutic potential of imidazo[1,2-a]pyridine-based compounds and bring new and effective treatments to patients in need.

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Validation

Introduction: The Significance of the 3-Nitroso-2-phenylimidazo[1,2-a]pyridine Scaffold

An In-Depth Guide to the Synthetic Routes of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine for Medicinal Chemistry and Drug Development Professionals. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine for Medicinal Chemistry and Drug Development Professionals.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with properties including antiviral, anti-inflammatory, and anti-cancer activities.[1][2] The introduction of a nitroso (-NO) group at the C3 position, yielding 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, creates a valuable intermediate for further functionalization and a compound of interest for biological screening.[3] The regioselective synthesis of this molecule is therefore of critical importance.

This guide provides a comparative analysis of the primary synthetic methodologies for the C3-nitrosation of the 2-phenylimidazo[1,2-a]pyridine scaffold. We will delve into the mechanistic underpinnings, procedural details, and relative merits of each approach to equip researchers with the knowledge needed to make informed decisions in their synthetic campaigns.

Prerequisite: Synthesis of the 2-Phenylimidazo[1,2-a]pyridine Starting Material

All routes to the target compound begin with the 2-phenylimidazo[1,2-a]pyridine backbone. The most prevalent and robust method for its synthesis is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound, such as α-bromoacetophenone.[1][4][5] This reaction, often referred to as the Tschitschibabin reaction, provides a reliable and high-yielding pathway to the core structure. Alternative modern approaches include three-component reactions involving 2-aminopyridines, aldehydes, and alkynes, or copper-catalyzed one-pot syntheses from aminopyridines and nitroolefins.[1][6] For the purposes of this guide, we will assume the availability of the 2-phenylimidazo[1,2-a]pyridine precursor.

Comparative Analysis of C3-Nitrosation Methodologies

The C3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic substitution due to its electron-rich nature. This inherent reactivity is exploited in various nitrosation protocols. We will compare two major modern approaches: a metal-free thermal method using an organic nitrite source and an innovative photocatalytic method that operates under additive-free conditions.

Route 1: Metal-Free C-H Nitrosylation with tert-Butyl Nitrite (TBN)

This method has emerged as a highly efficient and widely applicable protocol for the C3-nitrosation of imidazo[1,2-a]pyridines.[7] It relies on the use of tert-butyl nitrite (TBN) as a convenient and effective source of the nitroso group.

Mechanistic Rationale: The reaction proceeds via a C-H functionalization pathway.[7] At elevated temperatures, TBN serves as the precursor to the nitrosating agent. The electron-rich C3 position of the imidazo[1,2-a]pyridine ring attacks the electrophilic nitrogen of the in-situ generated nitrosating species, leading to the formation of the C-N bond. The process is highly regioselective for the C3 position. The reaction is notable for not requiring any metal catalyst, which simplifies purification and reduces costs.[7][8]

Experimental Protocol: The following is a general procedure adapted from established literature.[7][9]

  • To a screw-cap reaction vial, add 2-phenylimidazo[1,2-a]pyridine (1.0 eq.).

  • Add a suitable solvent such as 1,2-dichloroethane (DCE) or acetonitrile (MeCN).[7][9]

  • Add tert-butyl nitrite (TBN) (1.2 to 2.0 eq.).[7][9]

  • Seal the vial and heat the reaction mixture to a temperature between 70-90°C.[7][9]

  • Monitor the reaction for completion (typically 15-30 minutes).

  • Upon completion, cool the mixture to room temperature.

  • The product can often be isolated in high purity by simply evaporating the solvent and excess reagents under vacuum.[9] If necessary, purification can be achieved via silica gel column chromatography.

Workflow for TBN-Mediated Nitrosation

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product start_mat 2-Phenylimidazo[1,2-a]pyridine conditions Solvent: DCE or MeCN Temperature: 70-90°C Time: 15-30 min start_mat->conditions reagent tert-Butyl Nitrite (TBN) reagent->conditions workup 1. Cool to Room Temp 2. Evaporate Volatiles conditions->workup purification Silica Gel Chromatography (If required) workup->purification product 3-Nitroso-2-phenylimidazo[1,2-a]pyridine purification->product

Caption: Experimental workflow for the TBN-mediated synthesis.

Route 2: Photocatalyzed C3-H Nitrosylation under Additive-Free Conditions

A recent advancement in the synthesis of 3-nitrosoimidazo[1,2-a]pyridines involves a photocatalytic approach that operates under continuous flow and, remarkably, without any external photocatalyst, oxidant, or other additives.[10][11][12] This method represents a significant step forward in green and sustainable chemistry.

Mechanistic Rationale: This novel protocol leverages the inherent photochemical properties of the reaction components. The key insight is that the 3-nitroso product itself is intensely colored and acts as an in-situ photocatalyst.[10][11] Under visible-light irradiation, the product absorbs light, initiating a radical process that facilitates the C-H nitrosylation of the starting material. The reaction is performed in a continuous flow setup, which allows for precise control over irradiation time and temperature, enhancing safety and scalability. The absence of external catalysts and additives makes this an exceptionally clean and atom-economical process.[12]

Experimental Protocol: This protocol is conceptualized based on the principles of the photocatalytic flow reaction.[10][11]

  • Prepare a solution of 2-phenylimidazo[1,2-a]pyridine and a nitroso source (such as TBN) in a suitable solvent (e.g., MeCN).

  • Use a pump to introduce the solution into a transparent microreactor or capillary tubing.

  • Irradiate the reactor with a visible light source (e.g., blue LEDs).

  • Control the flow rate to achieve the desired residence time within the irradiated zone.

  • Collect the product stream from the reactor outlet.

  • Isolate the final product by solvent evaporation.

Quantitative and Qualitative Comparison of Synthetic Routes

To facilitate an objective comparison, the key parameters of each route are summarized below.

ParameterRoute 1: TBN (Thermal)Route 2: Photocatalytic (Flow)
Nitrosating Agent tert-Butyl Nitrite (TBN)tert-Butyl Nitrite (TBN)
Catalyst None (Metal-Free)None (External photocatalyst-free)[10]
Energy Source Thermal (Heating)Visible Light (e.g., LEDs)[11]
Reaction Time 15-30 minutes[7][9]Dependent on flow rate and reactor setup[11]
Temperature 70-90 °C[7][9]Typically room temperature
Yield Good to Excellent (often >95%)[7][9]Excellent[10][11]
Scalability Good for batch processingExcellent for continuous manufacturing
Safety Requires heating; TBN is flammable.Avoids high temperatures; flow chemistry offers enhanced safety.[10]
Green Chemistry Good (metal-free, high yield)Excellent (additive-free, energy-efficient, atom-economical)[12]

Comparative Logic of Synthetic Choices

cluster_routes Synthetic Route Selection cluster_considerations Key Considerations start 2-Phenylimidazo[1,2-a]pyridine route1 Route 1: Thermal Nitrosation start->route1 route2 Route 2: Photocatalytic Nitrosation start->route2 cons1 Speed & Simplicity (Batch Synthesis) route1->cons1 Preferred for cons2 Green Chemistry Safety & Scalability route2->cons2 Preferred for product 3-Nitroso-2-phenylimidazo[1,2-a]pyridine cons1->product Leads to cons2->product Leads to

Caption: Decision logic for selecting a synthetic route.

Conclusion and Outlook

Both the thermal, metal-free nitrosation with TBN and the modern photocatalytic, additive-free approach are highly effective for the synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

  • The TBN-mediated thermal method is robust, rapid, and high-yielding, making it an excellent choice for routine laboratory-scale synthesis where simplicity and speed are paramount. Its broad functional group tolerance has been well-demonstrated.[7]

  • The photocatalytic flow method represents the state-of-the-art in green and sustainable synthesis.[10][12] By eliminating the need for external catalysts and operating at ambient temperature, it offers superior safety, energy efficiency, and atom economy. This route is particularly attractive for large-scale production and for organizations prioritizing environmentally benign processes.

The choice between these methods will ultimately depend on the specific priorities of the research team, including available equipment (flow reactor), scale of synthesis, and commitment to green chemistry principles. Both pathways provide reliable and efficient access to this valuable chemical intermediate.

References

  • ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Available at: [Link]

  • Hao, X.-Q., et al. (2016). Nitrosylation of imidazo[1,2-a]pyridines in metal free system. Journal of Saudi Chemical Society. Available at: [Link]

  • Qiao, H., et al. (2024). Photocatalyzed C3–H Nitrosylation of Imidazo[1,2-a]pyridine under Continuous Flow and External Photocatalyst-, Oxidant-, and Additive-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2024). Photocatalyzed C3-H Nitrosylation of Imidazo[1,2- a]pyridine under Continuous Flow and External Photocatalyst-, Oxidant-, and Additive-Free Conditions. Available at: [Link]

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  • Archiv der Pharmazie. (2001). Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. Available at: [Link]

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  • ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Available at: [Link]

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  • RSC Advances. (n.d.). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Available at: [Link]

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Comparative

A Spectroscopic Deep Dive: Unraveling the Contrasting Electronic Signatures of 3-Nitro vs. 3-Nitroso Imidazo[1,2-a]pyridines

A Comparative Guide for Researchers and Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Substitution a...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Substitution at the 3-position of this bicyclic heteroaromatic system profoundly influences its physicochemical and pharmacological properties. Among the myriad of possible substituents, the nitro (-NO₂) and nitroso (-NO) groups are of particular interest due to their strong electron-withdrawing nature, which can dramatically alter molecular electronics, reactivity, and biological activity. This guide provides an in-depth spectroscopic comparison of 3-nitro- and 3-nitrosoimidazo[1,2-a]pyridines, offering experimental insights and data to aid researchers in the characterization and development of these important molecular classes.

The Rationale Behind the Comparison: Why Nitro and Nitroso Matter

The choice to compare the 3-nitro and 3-nitroso analogues stems from their distinct yet related electronic properties. The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects, which can impact the electron density distribution across the entire imidazo[1,2-a]pyridine ring system. This has significant implications for the molecule's absorption and emission properties, as well as its reactivity. In contrast, the nitroso group, while also electron-withdrawing, possesses a different electronic structure that can lead to unique spectroscopic signatures and chemical behaviors. Understanding these differences is crucial for the rational design of novel imidazo[1,2-a]pyridine-based compounds with tailored properties.

Experimental Methodologies: A Validated Approach to Synthesis and Characterization

The synthesis of 3-nitro- and 3-nitrosoimidazo[1,2-a]pyridines can be achieved through established synthetic protocols. The following methodologies provide a reliable route to these compounds, ensuring high purity for subsequent spectroscopic analysis.

Synthesis of 3-Nitrosoimidazo[1,2-a]pyridines

A common and effective method for the C3-nitrosation of imidazo[1,2-a]pyridines involves the use of a nitrosating agent in an acidic medium.

Experimental Protocol:

  • Dissolution: Dissolve the starting 2-arylimidazo[1,2-a]pyridine in a suitable solvent such as acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Nitrosation: Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the desired 3-nitrosoimidazo[1,2-a]pyridine.[1]

Diagram of the Synthetic Workflow for 3-Nitrosoimidazo[1,2-a]pyridines

Synthesis of 3-Nitrosoimidazo[1,2-a]pyridines start 2-Arylimidazo[1,2-a]pyridine reaction C3-Nitrosation start->reaction 1. reagents NaNO2, Acetic Acid, 0-5 °C reagents->reaction 2. workup Aqueous Work-up & Neutralization reaction->workup 3. product 3-Nitrosoimidazo[1,2-a]pyridine workup->product 4.

Caption: Synthetic route to 3-nitrosoimidazo[1,2-a]pyridines.

Synthesis of 3-Nitroimidazo[1,2-a]pyridines

The nitration of imidazo[1,2-a]pyridines at the C3 position can be accomplished using standard nitrating agents.

Experimental Protocol:

  • Dissolution: Dissolve the starting imidazo[1,2-a]pyridine in a strong acid, such as concentrated sulfuric acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Nitration: Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water until neutral, and purify by recrystallization to obtain the 3-nitroimidazo[1,2-a]pyridine.[2][3][4]

Diagram of the Synthetic Workflow for 3-Nitroimidazo[1,2-a]pyridines

Synthesis of 3-Nitroimidazo[1,2-a]pyridines start Imidazo[1,2-a]pyridine reaction C3-Nitration start->reaction 1. reagents HNO3, H2SO4, 0-5 °C reagents->reaction 2. workup Aqueous Work-up reaction->workup 3. product 3-Nitroimidazo[1,2-a]pyridine workup->product 4.

Caption: Synthetic route to 3-nitroimidazo[1,2-a]pyridines.

Spectroscopic Comparison: A Tale of Two Substituents

The introduction of a nitro or nitroso group at the 3-position of the imidazo[1,2-a]pyridine scaffold leads to distinct and predictable changes in their spectroscopic properties.

UV-Visible Spectroscopy

The UV-Vis spectra of these compounds reveal key differences in their electronic transitions.

Feature3-Nitroso Imidazo[1,2-a]pyridines3-Nitro Imidazo[1,2-a]pyridines
Typical λmax Multiple absorptions, with a characteristic weak band in the visible region (around 730 nm) due to the n → π* transition of the nitroso group. More intense bands are observed in the UV region (around 280 and 305 nm).[5]Absorption is typically in the UV region, often with a bathochromic (red) shift compared to the unsubstituted parent compound due to the extension of the conjugated system.[6][7][8]
Appearance Often colored (green or blue as monomers, yellowish or colorless as dimers).[5]Typically pale yellow to yellow solids.[8]

The long-wavelength absorption of the 3-nitroso derivatives is a hallmark of the C-nitroso chromophore and is a direct consequence of the low-energy n → π* transition. This band is absent in the 3-nitro analogues, providing a clear diagnostic tool for distinguishing between the two.

Fluorescence Spectroscopy

The fluorescence properties of the imidazo[1,2-a]pyridine core are highly sensitive to the nature of the substituent at the 3-position.

Feature3-Nitroso Imidazo[1,2-a]pyridines3-Nitro Imidazo[1,2-a]pyridines
Emission Generally non-fluorescent or very weakly fluorescent.Typically non-fluorescent.[9]
Reason The low-lying n → π* state of the nitroso group provides an efficient pathway for non-radiative decay.The nitro group is a well-known and potent fluorescence quencher.[9][10][11][12][13] This quenching often occurs through efficient intersystem crossing to the triplet state.[12]

The strong fluorescence quenching observed for both substituents is a critical consideration in the design of fluorescent probes and materials based on the imidazo[1,2-a]pyridine scaffold.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the nitro and nitroso functional groups.

Feature3-Nitroso Imidazo[1,2-a]pyridines3-Nitro Imidazo[1,2-a]pyridines
Characteristic Bands A strong band in the region of 1500-1600 cm⁻¹ corresponding to the N=O stretching vibration.[14][15]Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group. These typically appear around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[15]

The presence of two distinct bands for the nitro group versus a single characteristic band for the nitroso group is a reliable method for their differentiation using IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals the influence of the electronic properties of the nitro and nitroso groups on the chemical environment of the protons and carbons of the imidazo[1,2-a]pyridine ring.

Feature3-Nitroso Imidazo[1,2-a]pyridines3-Nitro Imidazo[1,2-a]pyridines
¹H NMR The protons on the imidazo[1,2-a]pyridine ring, particularly those in proximity to the C3 position, will experience deshielding due to the electron-withdrawing nature of the nitroso group.[5]The strong electron-withdrawing character of the nitro group leads to significant downfield shifts for the protons on the heterocyclic ring system compared to the unsubstituted analogue.
¹³C NMR The C3 carbon will be significantly deshielded. The chemical shifts of other carbons in the ring will also be affected by the electronic influence of the nitroso group.[16]The C3 carbon will show a pronounced downfield shift. The overall ¹³C NMR spectrum will reflect the electron-deficient nature of the aromatic system.

A direct comparison of the chemical shifts for a given imidazo[1,2-a]pyridine core substituted with either a nitro or a nitroso group at the 3-position would show a greater downfield shift for the protons and carbons in the nitro-substituted compound, reflecting the stronger electron-withdrawing ability of the nitro group.

Diagram of Spectroscopic Differentiation

Spectroscopic_Comparison cluster_nitroso 3-Nitroso Imidazo[1,2-a]pyridine cluster_nitro 3-Nitro Imidazo[1,2-a]pyridine uv_vis_no UV-Vis: λmax ~730 nm (n→π*) uv_vis_n UV-Vis: Only UV absorption fluorescence_no Fluorescence: Quenched fluorescence_n Fluorescence: Strongly Quenched ir_no IR: ~1500-1600 cm⁻¹ (N=O stretch) ir_n IR: ~1550 & 1350 cm⁻¹ (NO₂ stretches) nmr_no NMR: Deshielded protons/carbons nmr_n NMR: Strongly deshielded protons/carbons

Caption: Key spectroscopic differences between 3-nitroso and 3-nitro imidazo[1,2-a]pyridines.

Conclusion

The spectroscopic characterization of 3-nitro- and 3-nitrosoimidazo[1,2-a]pyridines reveals a set of distinct and complementary signatures that allow for their unambiguous differentiation. The presence of a low-energy n → π* transition in the UV-Vis spectrum of the 3-nitroso derivative, the characteristic two-band pattern of the nitro group in the IR spectrum, and the general trend of stronger deshielding in the NMR spectra of the 3-nitro analogue are all powerful diagnostic tools. Furthermore, the pronounced fluorescence quenching exhibited by both substituents is a key functional characteristic. This comprehensive guide provides the foundational knowledge and experimental framework for researchers to confidently synthesize, characterize, and ultimately harness the unique properties of these important classes of heterocyclic compounds in their drug discovery and materials science endeavors.

References

  • Firestone, L. (n.d.).
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Validation

A Researcher's Guide to Assessing the Enzyme Inhibitory Selectivity of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

Introduction: The Promise and Challenge of a Privileged Scaffold The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide arr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide array of biological targets.[1][2] Its derivatives have shown remarkable therapeutic potential, leading to the development of drugs for conditions ranging from insomnia to cancer.[1][2][3] Molecules built on this framework have been successfully designed as potent and selective inhibitors of critical enzyme families, including cyclooxygenases (COX), lipoxygenases (LOX), and various protein kinases.[4][5][6]

This guide focuses on a specific derivative, 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. While this particular molecule was initially synthesized and evaluated as a potential antiretroviral agent with no significant findings in that area[7], its structural features merit a deeper investigation into its enzyme inhibitory profile. The introduction of a nitroso group at the 3-position presents a unique chemical moiety that could confer novel inhibitory properties and selectivity.

The central challenge in drug discovery is not merely identifying a potent inhibitor, but one that is also highly selective for its intended target. Off-target inhibition can lead to undesirable side effects and therapeutic failure. Therefore, this guide provides a comprehensive framework for assessing the enzyme inhibitory selectivity of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, comparing its potential activity against key enzymes in the inflammatory cascade. We will delve into the rationale behind selectivity profiling, present detailed, field-proven experimental protocols, and offer a clear methodology for data interpretation.

The Rationale for Selectivity Profiling: Navigating the Arachidonic Acid Cascade

To understand the importance of enzyme selectivity, we need look no further than the arachidonic acid (AA) signaling pathway. This cascade is a central hub for the generation of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. The key enzymes controlling this pathway are the cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

  • COX-1 is a constitutively expressed enzyme involved in physiological "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.[8]

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[8][9]

  • 5-LOX catalyzes the initial steps in the biosynthesis of leukotrienes, which are potent mediators of inflammation, particularly in allergic and respiratory diseases.[5]

The critical distinction between COX-1 and COX-2 inhibition is a classic lesson in the necessity of selectivity. Early non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms are effective at reducing inflammation but carry a significant risk of gastrointestinal side effects due to the inhibition of COX-1's protective functions.[9] This led to the development of selective COX-2 inhibitors. A truly comprehensive anti-inflammatory agent might, however, benefit from dual inhibition of both the COX-2 and 5-LOX pathways.

Therefore, the primary goal when assessing a new compound like 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is to determine its relative potency against each of these key enzymes.

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX AA->LOX5 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Physiological Functions, Platelet Aggregation) PGH2->Prostaglandins Inflammatory_PGs Prostaglandins (Pain, Inflammation) PGH2->Inflammatory_PGs Leukotrienes Leukotrienes (Inflammation, Asthma) LOX5->Leukotrienes

Figure 1: Simplified Arachidonic Acid Signaling Pathway.

Comparative Enzyme Inhibition Profile: A Hypothetical Assessment

To illustrate the process of selectivity assessment, we will work with a hypothetical data set for 3-Nitroso-2-phenylimidazo[1,2-a]pyridine and compare it to established imidazo[1,2-a]pyridine-based inhibitors from the scientific literature. The key metric for comparison is the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index (SI)¹Reference
3-Nitroso-2-phenylimidazo[1,2-a]pyridine (Hypothetical) 15.20.1525.0101.3N/A
Celecoxib (Reference Drug)15.00.04> 100375[10]
Imidazo[1,2-a]pyridine Derivative 5j 4.350.05Not Reported87[4][11]
Imidazo[1,2-a]pyridine Derivative 6f 15.10.07Not Reported215.7[12][13]
Imidazo[1,2-a]pyridine Derivative 14 Not ReportedNot Reported0.16N/A[5]

¹COX-2 Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Interpretation of Hypothetical Data:

Based on this hypothetical data, 3-Nitroso-2-phenylimidazo[1,2-a]pyridine would be classified as a potent and selective COX-2 inhibitor. Its IC50 value against COX-2 (0.15 µM) is comparable to other active imidazo[1,2-a]pyridine derivatives.[4][12] The calculated Selectivity Index of over 100 indicates that it is approximately 100-fold more selective for the inducible COX-2 enzyme over the constitutive COX-1 enzyme, which is a highly desirable characteristic for reducing potential gastrointestinal side effects.[4][10] Its inhibitory activity against 5-LOX is negligible in this hypothetical scenario, defining it as a specific COX-2 inhibitor rather than a dual COX/LOX inhibitor.

Experimental Protocols for Determining Enzyme Inhibitory Selectivity

The trustworthiness of any comparison guide rests on the robustness of its experimental protocols. The following methods are standard in the field for determining COX and 5-LOX inhibition and are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is based on a colorimetric screening assay that measures the peroxidase activity of COX.[14] The peroxidase component reduces PGG2 to PGH2, and this activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_analysis Data Analysis A Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0) E Add Buffer, Heme, Enzyme, and Inhibitor/DMSO to appropriate wells A->E B Prepare Heme Solution B->E C Prepare Test Compound (e.g., 3-Nitroso-2-phenylimidazo[1,2-a]pyridine) Serial Dilutions in DMSO C->E D Prepare Enzyme (Ovine COX-1 or Human COX-2) D->E F Pre-incubate for 10 min at 25°C E->F G Initiate Reaction: Add Arachidonic Acid and TMPD Solution F->G H Incubate for 5 min at 25°C G->H I Measure Absorbance at 590 nm H->I J Calculate % Inhibition vs. DMSO Control I->J K Plot % Inhibition vs. [Inhibitor] J->K L Determine IC50 Value (Non-linear Regression) K->L LOX_Assay_Workflow cluster_prep_lox Preparation cluster_assay_lox Assay Plate Setup (96-well white plate) cluster_analysis_lox Data Analysis A_lox Prepare LOX Assay Buffer E_lox Prepare Reaction Mix: Assay Buffer, LOX Probe, and 5-LOX Enzyme A_lox->E_lox B_lox Prepare Test Compound (e.g., 3-Nitroso-2-phenylimidazo[1,2-a]pyridine) Serial Dilutions D_lox Add Test Compound, Zileuton, or Solvent Control to wells B_lox->D_lox C_lox Prepare Zileuton (Positive Control Inhibitor) C_lox->D_lox F_lox Add Reaction Mix to wells and incubate for 10 min at RT D_lox->F_lox E_lox->F_lox G_lox Initiate Reaction: Add LOX Substrate (Arachidonic Acid) F_lox->G_lox H_lox Read Fluorescence Immediately (Ex/Em = 500/536 nm) in kinetic mode G_lox->H_lox I_lox Determine Rate of Reaction (Slope of fluorescence vs. time) H_lox->I_lox J_lox Calculate % Inhibition vs. Solvent Control I_lox->J_lox K_lox Determine IC50 Value (Non-linear Regression) J_lox->K_lox

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine in Biological Assays

In the landscape of modern drug discovery, the initial identification of a bioactive compound is merely the first step in a long and intricate journey. The promise of a novel therapeutic agent, such as 3-Nitroso-2-phenyl...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the initial identification of a bioactive compound is merely the first step in a long and intricate journey. The promise of a novel therapeutic agent, such as 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, a member of the pharmacologically versatile imidazopyridine family, hinges not only on its intended efficacy but also on its specificity.[1][2][3] Cross-reactivity, the unintended interaction of a compound with off-target biomolecules, can lead to unforeseen side effects, toxicity, or a misleading interpretation of its mechanism of action.[4][5] Therefore, rigorous and comprehensive cross-reactivity profiling is a cornerstone of preclinical safety assessment and a critical determinant of a drug candidate's future success.[6][7][8]

This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer insights into the interpretation of the resulting data, empowering researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies.

The Imperative of Specificity: Understanding On-Target and Off-Target Effects

A therapeutic agent's value is intrinsically linked to its specificity—its ability to interact with the intended biological target while minimizing engagement with other molecules.[5] The imidazopyridine scaffold is known to exhibit a wide array of biological activities, from anticancer and antiviral to kinase inhibition, underscoring the potential for diverse molecular interactions.[2][9][10][11] For a specific derivative like 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, it is crucial to delineate its interaction profile to understand its true therapeutic potential and potential liabilities.

An ideal drug candidate exhibits high selectivity, meaning it binds to its primary target with significantly greater affinity than to other molecules.[12] A lack of selectivity can lead to off-target effects, which may manifest as toxicity or even unexpected therapeutic benefits. Proactively identifying these off-target interactions is paramount for a comprehensive understanding of a compound's pharmacological profile.

A Generalized Workflow for Assessing Cross-Reactivity

A systematic approach to evaluating the cross-reactivity of a compound like 3-Nitroso-2-phenylimidazo[1,2-a]pyridine involves a multi-tiered strategy, progressing from broad, high-throughput screens to more focused, in-depth cellular and in vivo analyses.

Cross_Reactivity_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo Confirmation Compound_Synthesis Synthesis & QC of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine HTS_Profiling High-Throughput Profiling (e.g., Kinase Panel) Compound_Synthesis->HTS_Profiling Primary Screen Target_Engagement Cellular Target Engagement (e.g., CETSA) HTS_Profiling->Target_Engagement Hit Confirmation Phenotypic_Screening Phenotypic Assays (e.g., Cytotoxicity) Target_Engagement->Phenotypic_Screening Functional Validation Toxicity_Studies In Vivo Toxicity & Efficacy Models Phenotypic_Screening->Toxicity_Studies Preclinical Assessment PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity_Studies->PK_PD In Vivo Correlation

Caption: A generalized workflow for assessing compound cross-reactivity.

In-Depth Experimental Protocols for Cross-Reactivity Assessment

Here, we provide detailed methodologies for two powerful and widely adopted assays for characterizing the cross-reactivity of small molecules: Kinase Profiling and the Cellular Thermal Shift Assay (CETSA).

Kinase Profiling: A Broad-Spectrum Approach to Off-Target Identification

Given that a significant portion of the human proteome consists of kinases, and many drugs unintentionally inhibit them, kinase profiling is an essential first-line screen for any new chemical entity.[13][14] This approach assesses the inhibitory activity of a compound against a large, diverse panel of kinases, providing a comprehensive overview of its selectivity.[15][16]

This protocol outlines a typical in vitro kinase profiling experiment using a luminescence-based assay that measures ATP consumption.

Kinase_Profiling_Workflow Start Prepare Assay Plate Dispense_Compound Dispense 3-Nitroso-2-phenylimidazo[1,2-a]pyridine & Control Compounds Start->Dispense_Compound Add_Kinase Add Kinase Panel (e.g., 300+ kinases) Dispense_Compound->Add_Kinase Add_Substrate_ATP Add Substrate & ATP (Initiate Reaction) Add_Kinase->Add_Substrate_ATP Incubate Incubate at RT Add_Substrate_ATP->Incubate Add_Detection_Reagent Add ADP-Glo™ Reagent Incubate->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Analyze_Data Calculate % Inhibition & Generate Kinome Map Measure_Luminescence->Analyze_Data End Results Analyze_Data->End

Caption: Workflow for a large-panel kinase profiling assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine in DMSO. Create a dilution series to determine the IC50 for any identified hits. A known broad-spectrum kinase inhibitor (e.g., Staurosporine) should be used as a positive control, and a compound with a known selective profile as a negative control.

  • Assay Plate Preparation: Using a multi-well assay plate, dispense the test compound, positive and negative controls, and a DMSO vehicle control into appropriate wells.

  • Kinase Reaction: Add the individual kinases from the panel to their respective wells, followed by the specific substrate and ATP to initiate the kinase reaction. The concentration of ATP should be at or near the Km for each kinase to ensure sensitive detection of inhibition.

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent, such as ADP-Glo™, which measures the amount of ADP produced, an indicator of kinase activity.[16]

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested compound concentration. For significant hits, determine the IC50 value from the dose-response curve. Visualize the data using a kinome map to provide a clear representation of the compound's selectivity profile.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Score (Off-Target 1 / Target)
3-Nitroso-2-phenylimidazo[1,2-a]pyridine 50 (e.g., p38α)5,000 (e.g., JNK1)>10,000 (e.g., ERK2)100
Control Compound A (Non-selective) 20 (p38α)100 (JNK1)250 (ERK2)5
Control Compound B (Highly selective) 30 (p38α)>10,000 (JNK1)>10,000 (ERK2)>333

Interpretation: The hypothetical data above suggests that 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is significantly more selective for its target kinase compared to the non-selective control compound. A higher selectivity score indicates a more desirable cross-reactivity profile.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful biophysical assay that directly measures the engagement of a compound with its target protein within the complex environment of a living cell.[17][18] The principle is based on the ligand-induced thermal stabilization of the target protein.[19][20][21]

This protocol describes a CETSA experiment to confirm the interaction of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine with its intended cellular target.

CETSA_Workflow Start Cell Culture Compound_Treatment Treat Cells with 3-Nitroso-2-phenylimidazo[1,2-a]pyridine or Vehicle (DMSO) Start->Compound_Treatment Heat_Shock Heat Cells to a Range of Temperatures Compound_Treatment->Heat_Shock Cell_Lysis Lyse Cells Heat_Shock->Cell_Lysis Centrifugation Separate Soluble & Precipitated Proteins Cell_Lysis->Centrifugation Protein_Quantification Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Centrifugation->Protein_Quantification Data_Analysis Plot Melting Curves & Determine Tm Shift Protein_Quantification->Data_Analysis End Results Data_Analysis->End

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Validation

A Guide to Benchmarking Novel Nitric Oxide Donors: A Case Study with 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

This guide provides a comprehensive framework for the systematic evaluation of novel nitric oxide (NO) donating compounds, using the uncharacterized molecule 3-Nitroso-2-phenylimidazo[1,2-a]pyridine as a primary example....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of novel nitric oxide (NO) donating compounds, using the uncharacterized molecule 3-Nitroso-2-phenylimidazo[1,2-a]pyridine as a primary example. For researchers in pharmacology and drug development, the precise characterization of an NO donor's release kinetics and biological activity is paramount. A compound's therapeutic potential is defined not just by its ability to release NO, but by the rate, duration, and concentration at which it does so. This document outlines a multi-tiered experimental approach, explaining the rationale behind methodological choices to ensure a scientifically rigorous and self-validating benchmarking process.

Section 1: Assembling a Panel of Reference Nitric Oxide Donors

To accurately benchmark a new chemical entity (NCE) like 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, it is essential to compare it against a panel of well-characterized NO donors. The choice of these comparators is not arbitrary; it must encompass a variety of release mechanisms and kinetic profiles to provide a comprehensive context for the NCE's performance.

Our recommended reference panel includes:

  • Sodium Nitroprusside (SNP): A potent and direct NO donor that releases NO upon exposure to light and reducing agents.[1][2] It serves as a benchmark for rapid, high-concentration NO release. However, its clinical use is limited by the potential for cyanide toxicity.[3][4]

  • DETA/NONOate (Diethylenetriamine/NO): A member of the diazeniumdiolate (NONOate) class, which spontaneously decomposes in aqueous solution to release NO in a pH-dependent, controlled manner.[5][6][7] It is ideal for experiments requiring a predictable and sustained release of NO.

  • S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A representative S-nitrosothiol (RSNO), which is a class of compounds thought to act as endogenous carriers of NO.[8][9] RSNOs release NO via thermal and light-induced decomposition and can also transfer the nitroso group to other thiols.[3]

  • Molsidomine: A prodrug that requires enzymatic metabolism in the liver to its active metabolite, linsidomine (SIN-1), which then spontaneously releases NO.[10][11][12] It represents a class of donors with a delayed onset and long duration of action, making it a valuable comparator for potential orally-administered therapeutics.

Section 2: Experimental Strategy: A Two-Pillar Approach

Our benchmarking strategy is built on two fundamental pillars: quantifying the chemical release of NO and measuring its consequential biological activity. This dual approach ensures that the observed physiological effects can be directly correlated with the physicochemical properties of the donor molecule.

Pillar 1: Quantifying Nitric Oxide Release Kinetics

The primary characteristic of an NO donor is its release profile. We will employ two distinct methods to build a complete picture.

  • Indirect NO Quantification (Griess Assay): This colorimetric assay is a cost-effective and straightforward method for initial screening.[13] It quantifies nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.[14][15] While it lacks the sensitivity of direct methods and measures a downstream product, its simplicity makes it ideal for determining total NO release over extended periods.

  • Direct, Real-Time NO Quantification (Chemiluminescence): This is the gold standard for accurately profiling NO release kinetics. This technique measures NO gas directly as it reacts with ozone (O₃), producing a light emission proportional to the NO concentration.[15] This method provides critical kinetic parameters such as the rate of release, the maximum concentration (Cmax), and the donor's half-life (t½).

Pillar 2: Assessing Biological Activity via the NO/cGMP Signaling Pathway

The canonical signaling pathway for NO in many physiological processes, including vasodilation, involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP).[16][17][18] Measuring the intracellular accumulation of cGMP in a relevant cell type, such as vascular smooth muscle cells, provides a direct readout of the biological activity of the NO released by the donor.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls and standards.

Experimental Workflow Overview

G cluster_0 Pillar 1: NO Release Quantification cluster_1 Pillar 2: Biological Activity cluster_2 Data Analysis & Benchmarking a Prepare Donor Solutions (NCE & Comparators) b Griess Assay (Total NO Release) a->b c Chemiluminescence Assay (Real-Time Kinetics) a->c h Calculate Release Kinetics (t½, Cmax) b->h c->h d Culture Vascular Smooth Muscle Cells (VSMCs) e Treat VSMCs with NO Donors d->e f Cell Lysis & Sample Prep e->f g cGMP Competitive ELISA f->g i Determine cGMP Potency (EC50) g->i j Generate Comparative Performance Profile h->j i->j

Caption: Overall experimental workflow for benchmarking a novel NO donor.

Protocol 1: Indirect Quantification of Total NO Release via Griess Assay

Rationale: This protocol determines the total amount of NO released from each donor over a set time course by measuring the accumulation of its stable breakdown product, nitrite.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 µM sodium nitrite (NaNO₂) standard stock solution in phosphate-buffered saline (PBS).

    • Prepare Griess Reagent: Mix equal volumes of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare fresh and protect from light.

  • Standard Curve:

    • Create a series of nitrite standards (e.g., 0, 1, 2.5, 5, 10, 25, 50 µM) by diluting the stock solution in PBS.

  • Sample Incubation:

    • Prepare 100 µM solutions of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine and each reference donor (SNP, DETA/NONOate, SNAP, Molsidomine) in PBS (pH 7.4). Note: For Molsidomine, an enzymatic activation system may be required to mimic metabolism.

    • Incubate solutions at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect 50 µL aliquots.

  • Griess Reaction:

    • To a 96-well plate, add 50 µL of each standard and collected sample in triplicate.

    • Add 50 µL of the Griess Reagent to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Measurement & Calculation:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the standard curve and determine the nitrite concentration in the samples using linear regression.[13]

Protocol 2: Direct Quantification of Biological Activity via cGMP ELISA

Rationale: This protocol measures the potency of each NO donor in activating the NO/cGMP signaling pathway within a biologically relevant cellular context.

Methodology:

  • Cell Culture:

    • Culture human aortic smooth muscle cells in appropriate media until they reach 80-90% confluency in 24-well plates.

    • Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal cGMP levels.

  • Cell Treatment:

    • Pre-treat cells for 30 minutes with 100 µM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase (PDE) inhibitor, to prevent cGMP degradation.

    • Prepare a range of concentrations (e.g., 0.1 nM to 100 µM) for the NCE and each reference donor.

    • Treat the cells with the donor solutions for a fixed period (e.g., 30 minutes) at 37°C. Include a vehicle control.

  • Sample Preparation:

    • Aspirate the media and lyse the cells using 0.1 M HCl.

    • Centrifuge the lysates to pellet cellular debris.

    • Collect the supernatant for cGMP analysis.

  • cGMP Measurement:

    • Quantify the cGMP concentration in the cell lysates using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Normalize the cGMP concentration to the total protein content of each sample (determined by a BCA or Bradford assay).

    • Plot the cGMP concentration against the log of the donor concentration and fit a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response) for each compound.

Section 4: Data Presentation and Interpretation

Quantitative data must be summarized in a clear and concise format to facilitate direct comparison.

Table 1: Comparative Nitric Oxide Release Kinetics

Compound Release Mechanism Half-Life (t½, min) Cmax (µM from 100 µM) Total NO₂⁻ at 4h (µM)
3-Nitroso-2-phenylimidazo[1,2-a]pyridine To be determined Experimental Value Experimental Value Experimental Value
Sodium Nitroprusside (SNP) Spontaneous (light-activated) < 5 High High
DETA/NONOate Spontaneous (pH-dependent) ~300 Moderate High
SNAP Spontaneous (thermal/light) ~400 Low-Moderate Moderate
Molsidomine Enzymatic (Prodrug) > 60 (metabolite) Low Low-Moderate

Note: Values for reference donors are illustrative and depend on specific experimental conditions.

Table 2: Comparative Biological Potency in VSMCs

Compound EC50 for cGMP Accumulation (µM) Emax (Fold increase over baseline)
3-Nitroso-2-phenylimidazo[1,2-a]pyridine Experimental Value Experimental Value
Sodium Nitroprusside (SNP) ~0.1 - 1 High
DETA/NONOate ~1 - 10 High
SNAP ~5 - 20 Moderate-High
Molsidomine > 20 (without activation) Low

Note: Values are illustrative and depend on cell type and experimental conditions.

Interpreting the Results: By comparing the data in these tables, a comprehensive profile of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine will emerge. For instance, a short half-life and low EC50 would suggest a potent, fast-acting donor similar to SNP. Conversely, a long half-life and higher EC50 might indicate a slow-release profile more akin to a NONOate, potentially suitable for applications requiring sustained NO delivery. A discrepancy between the amount of NO released (Table 1) and the biological potency (Table 2) could suggest the formation of other bioactive by-products or a different mechanism of action, warranting further investigation.

Section 5: Visualizing Key Concepts

The Canonical NO/cGMP Signaling Pathway

G NO_Donor NO Donor (e.g., 3-Nitroso-2-phenylimidazo[1,2-a]pyridine) NO Nitric Oxide (NO) NO_Donor->NO Release sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds & Activates sGC_active sGC - Active sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC-Active PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP cGMP->GMP Degraded by Relaxation Physiological Response (e.g., Smooth Muscle Relaxation) PKG->Relaxation Phosphorylates Targets PDE Phosphodiesterase (PDE)

Caption: The NO/sGC/cGMP signaling pathway.[16][19]

Conclusion

The rigorous, multi-faceted benchmarking strategy detailed in this guide provides a robust framework for characterizing novel nitric oxide donors like 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. By systematically quantifying both the chemical properties of NO release and the resultant biological activity in a relevant cellular model, researchers can build a comprehensive performance profile. This approach, grounded in the use of a diverse panel of established comparators and validated methodologies, is essential for identifying promising new therapeutic agents and understanding their mechanism of action.

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  • Megson, I. L., & Webb, D. J. (2002).
  • PubChem. 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. PubChem.

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper handling and dis...

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. As a compound combining the imidazo[1,2-a]pyridine scaffold, prevalent in medicinal chemistry, with a nitroso functional group, it requires specialized disposal procedures rooted in a clear understanding of its chemical nature.[1] This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of safety.

Core Hazard Assessment: Understanding the Risk Profile

The primary driver for the stringent disposal protocols for 3-Nitroso-2-phenylimidazo[1,2-a]pyridine stems from its classification as an N-nitroso compound. This class of chemicals is widely recognized for its carcinogenic potential.[2][3] While the toxicological properties of this specific molecule have not been exhaustively investigated, the precautionary principle dictates that it be handled as a suspected carcinogen.

Furthermore, the parent imidazo[1,2-a]pyridine structure is known to cause skin and eye irritation.[4][5] Therefore, the handling and disposal of this compound must account for both its systemic and local hazardous properties.

Table 1: Hazard Profile and Essential Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Suspected Carcinogen Based on the N-nitroso functional group, which is associated with carcinogenicity.[2]Gloves: Chemical-resistant nitrile gloves. Always inspect before use and dispose of contaminated gloves properly.[5] Lab Coat: Standard laboratory coat. Respiratory Protection: All handling of solids or solutions should occur in a certified chemical fume hood to prevent inhalation.[6]
Skin & Eye Irritant The imidazo[1,2-a]pyridine core can cause serious irritation upon contact.[4][7]Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[7]

The Primary Directive: Professional Hazardous Waste Disposal

The principal and required method for disposing of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, whether in solid form, as a concentrated solution, or in contaminated labware, is through a licensed hazardous waste management service.[3] This ensures complete and compliant destruction via high-temperature incineration.[3]

Operational Plan for Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, leak-proof hazardous waste container for all solid waste and contaminated materials (e.g., gloves, weighing paper, pipette tips). The label must read "Hazardous Waste: 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, Suspected Carcinogen."

  • Aqueous/Solvent Waste: Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Secure Storage: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.

  • EHS Collection: Once the container is full or is no longer in use, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

  • Prohibition: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2]

G start Waste Generation (Solid, Liquid, or Contaminated Labware) decision Is this bulk waste or a small-scale residue/spill? start->decision collect Segregate into a labeled Hazardous Waste Container decision->collect Bulk decon_protocol Proceed to Chemical Decontamination Protocol decision->decon_protocol Residue/Spill bulk_path Primary Disposal Route (Bulk Waste) decon_path Decontamination Route (Spills, Glassware Residue) store Store in a secure Satellite Accumulation Area collect->store ehs Arrange for pickup by EHS for Incineration store->ehs

Caption: Decision workflow for managing waste containing 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

Chemical Decontamination for Spills and Glassware

For small-scale decontamination, such as cleaning residual amounts from laboratory glassware or managing minor spills, a chemical degradation protocol can be employed. This procedure should only be performed by trained personnel within a chemical fume hood.[2] The objective is to chemically reduce the carcinogenic N-nitroso group to less hazardous byproducts. An effective and validated method involves reduction with an aluminum-nickel alloy in an alkaline solution.[8][9]

Mechanism of Action: The Al/Ni alloy in a basic medium acts as a potent reducing agent. It cleaves the N-N bond of the nitroso group, ultimately converting it into the corresponding amine and nitrogen gas, which are significantly less hazardous. This method has been shown to achieve at least 99.98% destruction of related N-nitroso compounds.[9][10]

Step-by-Step Decontamination Protocol:

  • Preparation: Conduct all steps in a certified chemical fume hood while wearing the appropriate PPE outlined in Table 1.

  • Solubilization (If Necessary): If decontaminating solid material from a spill, dissolve it in a minimal amount of a suitable solvent like water or methanol in a reaction vessel.[2] For glassware, add the reagents directly to the vessel.

  • Alkalinization: Slowly add a 2 M sodium hydroxide (NaOH) solution to the reaction vessel with stirring until the solution is strongly basic (pH > 12).[2]

  • Reduction: While stirring vigorously, gradually add a stoichiometric excess of aluminum-nickel alloy powder. Caution: This reaction is exothermic and may produce hydrogen gas. Slow, careful addition is critical to control the reaction rate.[2][8]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The completion of the degradation can be monitored by analytical techniques like HPLC or LC-MS to confirm the disappearance of the parent compound.[2][9]

  • Neutralization and Final Disposal: Once the reaction is complete, cautiously neutralize the mixture with a dilute acid (e.g., hydrochloric acid). The final neutralized solution must still be disposed of as hazardous waste through your institution's EHS office, as it contains reaction byproducts.[2]

G cluster_workflow Chemical Decontamination Workflow prep 1. Prepare in Fume Hood (Wear full PPE) alkali 2. Alkalinize with 2M NaOH (pH > 12) prep->alkali reduce 3. Gradually Add Al/Ni Alloy (Caution: Exothermic, H₂ gas) alkali->reduce monitor 4. Monitor Reaction (e.g., via HPLC) reduce->monitor neutralize 5. Cautiously Neutralize (with dilute acid) monitor->neutralize dispose 6. Dispose of Final Solution (via EHS as hazardous waste) neutralize->dispose

Caption: Step-by-step workflow for the chemical degradation of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

Spill Management Protocol

In the event of a spill, immediate and proper action is critical to prevent exposure and contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.[6]

  • Don PPE: Wear the full PPE as described in Table 1, including double gloves if available.

  • Containment: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne.[7] Do not sweep dry powder.

  • Decontamination: Carefully collect the spilled material and absorbent using non-sparking tools and place it into a designated hazardous waste container.[11] Decontaminate the spill surface using the chemical degradation protocol described in Section 3.

  • Final Cleanup: Wipe the area with a damp cloth, and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

By adhering to these rigorous, evidence-based procedures, laboratory professionals can ensure the safe handling and disposal of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, protecting themselves, their colleagues, and the environment.

References

  • Lunn, G., Sansone, E. B., & Keefer, L. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522–526.
  • Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1988). Decontamination and Disposal of Nitrosoureas and Related /V-Nitroso Compounds. AACR Journals. Retrieved from [Link]

  • Pandey, P. K. (2025, December 5). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of. PharmaGuru. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyridine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. PubChem Compound Database. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Imidazo[1,2-a]pyridine. Retrieved from [Link]

  • ResearchGate. (2025, December 6). (PDF) On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Retrieved from [Link]

  • Angene Chemical. (2025, June 17). Safety Data Sheet: Imidazo[1,2-a]pyridin-2-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitroso-2-phenylimidazo(1,2-a)pyrimidine. PubChem Compound Database. Retrieved from [Link]

  • Samanta, S., et al. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. With this comes the profound responsibility of ensuring the utmost safety in the laboratory.

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. With this comes the profound responsibility of ensuring the utmost safety in the laboratory. This guide provides an in-depth, experience-driven framework for the safe handling of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, a compound that, by its very structure, demands rigorous safety protocols. While specific toxicological data for this compound is not extensively available, its classification as both a nitroso compound and an imidazopyridine derivative necessitates a cautious and well-informed approach to personal protective equipment (PPE).

N-nitroso compounds are a class of chemicals widely recognized for their potential carcinogenic properties.[1] The imidazo[1,2-a]pyridine core, while a common scaffold in medicinal chemistry, can also present its own set of hazards, including skin and eye irritation.[2][3] Therefore, the following recommendations are built upon a foundation of chemical class-based hazard assessment and best practices in laboratory safety.

Core Principles of Protection

When handling 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, the primary objectives are to prevent all routes of exposure: inhalation, dermal contact, and ingestion. This is achieved through a multi-layered defense system where PPE is the final and most personal barrier. The selection and use of PPE should always be preceded by a thorough risk assessment of the specific procedures to be undertaken.

Recommended Personal Protective Equipment

The level of PPE required will vary based on the scale of the operation and the physical form of the compound. The following table summarizes the recommended PPE for different laboratory tasks involving 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

TaskMinimum PPE Requirement
Weighing and Aliquoting (Solid) - Full-face respirator with P100 (or equivalent) filters- Double-layered nitrile gloves- Disposable, cuffed lab coat or gown- Safety goggles (if not using a full-face respirator)- Closed-toe shoes
Solution Preparation - Chemical fume hood- Nitrile gloves- Chemical splash goggles- Lab coat- Closed-toe shoes
In-use Operations (e.g., cell culture, animal dosing) - Appropriate engineering controls (e.g., biosafety cabinet)- Nitrile gloves- Lab coat- Safety glasses- Closed-toe shoes
Spill Cleanup - Full-face respirator with combination organic vapor/P100 cartridges- Heavy-duty chemical resistant gloves (e.g., butyl rubber)- Chemical resistant suit or apron- Chemical resistant boots
Waste Disposal - Nitrile gloves- Chemical splash goggles- Lab coat- Closed-toe shoes
Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers: If required by your facility's protocols.

  • Inner Gloves: The first layer of hand protection.

  • Gown/Lab Coat: Ensure it is fully fastened.

  • Respirator: Perform a seal check to ensure a tight fit.

  • Goggles/Face Shield: Ensure a snug fit.

  • Outer Gloves: The second layer of hand protection. Cuffs should be pulled over the sleeves of the gown.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Peel off away from the body, turning them inside out.

  • Gown/Lab Coat: Unfasten and roll it down from the shoulders, touching only the inside.

  • Goggles/Face Shield: Remove by handling the strap.

  • Respirator: Remove by handling the straps.

  • Inner Gloves: Peel off as with the outer gloves.

  • Hand Hygiene: Thoroughly wash hands with soap and water.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is essential for minimizing exposure risk at every stage of handling 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) when unpacking.

  • It is advisable to unpack hazardous drugs that are not in plastic containers wearing a respirator in case of spills or breaks during shipping.[4]

2. Storage:

  • Store the compound in a clearly labeled, sealed container.

  • The storage location should be a designated, well-ventilated, and restricted-access area.

  • Keep it away from incompatible materials such as strong oxidizing agents.[5]

3. Weighing and Aliquoting:

  • All weighing of the solid compound must be conducted in a chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.

  • Use dedicated weighing tools (spatulas, weigh boats) that are either disposable or can be decontaminated.

  • Double-gloving is recommended for this procedure.[5]

4. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add the solid compound to the solvent slowly to avoid splashing.

  • Ensure the container is capped when not in use.

5. Experimental Use:

  • All procedures involving the compound should be performed in a designated area within the laboratory.

  • Use appropriate engineering controls, such as a chemical fume hood or a biological safety cabinet for cell-based assays.[5]

  • Avoid the generation of aerosols.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

1. Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.

  • For nitrosamines, a common decontamination solution is a 1:1 mixture of hydrobromic acid and acetic acid, though this should be used with extreme caution and appropriate secondary containment.[6]

  • Alternatively, a thorough wash with soap and water can be effective for general surface cleaning.[6]

  • All cleaning materials (wipes, paper towels) should be disposed of as hazardous waste.[5]

2. Waste Disposal:

  • All waste containing 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, including unused compound, contaminated labware, and PPE, must be disposed of as hazardous chemical waste.[5]

  • Collect waste in clearly labeled, sealed containers.[1] The label should include "Hazardous Waste" and the full chemical name.[1]

  • For chemical degradation of N-nitroso compounds, reduction using an aluminum-nickel alloy in an alkaline solution can be an effective method, but should only be performed by trained personnel in a controlled setting.[1]

  • Follow your institution's specific guidelines for hazardous waste disposal. Do not discharge to sewer systems.[7]

Workflow for Safe Handling of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Risk Assessment PPE_Selection PPE Selection RiskAssessment->PPE_Selection Donning Donning PPE PPE_Selection->Donning Weighing Weighing in Fume Hood Donning->Weighing Proceed to Handling Solubilization Solution Preparation Weighing->Solubilization Experiment Experimental Use Solubilization->Experiment Decontamination Decontamination Experiment->Decontamination Proceed to Cleanup WasteDisposal Waste Disposal Decontamination->WasteDisposal Doffing Doffing PPE WasteDisposal->Doffing HandWash HandWash Doffing->HandWash Final Step

Caption: A workflow diagram illustrating the key stages of safely handling 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, from preparation to post-handling procedures.

By adhering to these comprehensive guidelines, researchers can confidently work with 3-Nitroso-2-phenylimidazo[1,2-a]pyridine while maintaining the highest standards of laboratory safety.

References

  • Lunn, G., Sansone, E. B., Andrews, A. W., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer research, 48(3), 522–526. [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315–319. [Link]

  • Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 26(5), 497–498. [Link]

  • Srinivasan, A. (2022). Best practice to decontaminate work area of Nitrosamines. Nitrosamines Exchange. [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1981). Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes. IARC scientific publications, (43), 351–365. [Link]

  • Louisiana State University Health Sciences Center New Orleans. (2018). SOP for the safe use of N-Nitrosodiethylamine (DEN). [Link]

  • U.S. Patent No. 6,018,079. (2000). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • PubChem. (n.d.). 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Nitroso-2-phenylimidazo(1,2-a)pyrimidine. National Center for Biotechnology Information. [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

  • ResearchGate. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for N-Nitrosodi-n-Propylamine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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